molecular formula C9H7ClN2S B152053 4-(4-chlorophenyl)thiazol-2-amine CAS No. 2103-99-3

4-(4-chlorophenyl)thiazol-2-amine

Numéro de catalogue: B152053
Numéro CAS: 2103-99-3
Poids moléculaire: 210.68 g/mol
Clé InChI: DWGWNNCHJPKZNC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-Chlorophenyl)-1,3-thiazol-2-amine (CAS 2103-99-3) is a high-purity thiazole derivative that serves as a vital building block in medicinal chemistry and pharmacological research. This compound is recognized for its role as a precursor in the synthesis of novel molecules with potential therapeutic applications. Recent scientific investigations highlight its significance as a core scaffold in the development of potential neurodegenerative therapeutics . Studies indicate that derivatives of 4-(4-Chlorophenyl)-1,3-thiazol-2-amine exhibit promising activity as dual inhibitors of Deoxyribonuclease I (DNase I) and 5-lipoxygenase (5-LO) enzymes, which are key targets in managing pathological inflammatory and apoptotic processes . The 2-aminothiazole core is a privileged structure in drug discovery, known for conferring a range of biological activities, which makes this compound a versatile intermediate for exploring new pharmacologically active entities . This product is characterized by its molecular formula C9H7ClN2S and a molecular weight of 210.68 g/mol . It has a melting point of 169-171 °C . As a handling precaution, this compound is classified with the hazard statement H301 (Toxic if swallowed) . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use, or for human consumption.

Propriétés

IUPAC Name

4-(4-chlorophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGWNNCHJPKZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175234
Record name 2-Thiazolamine, 4-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2103-99-3
Record name 4-(4-Chlorophenyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2103-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)-2-thiazolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002103993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2103-99-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372682
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Thiazolamine, 4-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-(4-chlorophenyl)thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(4-Chlorophenyl)-2-thiazolamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFJ6DX9BPJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 4-(4-chlorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-chlorophenyl)thiazol-2-amine is a synthetic compound belonging to the 2-aminothiazole (B372263) class of heterocyclic molecules. This scaffold is of significant interest in medicinal chemistry, forming the core of various drugs with diverse therapeutic applications. Derivatives of 2-aminothiazole have been reported to possess a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiparasitic properties. This technical guide focuses on the elucidated mechanisms of action of the parent compound, this compound, and its closely related analogues, providing a comprehensive overview of its biological targets, associated signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanisms of Action

The biological activity of this compound and its derivatives is multifaceted, with primary mechanisms of action identified in the realms of anti-inflammatory, antiparasitic, and anticancer research.

Dual Inhibition of Deoxyribonuclease I (DNase I) and 5-Lipoxygenase (5-LO)

A significant finding is the role of this compound derivatives as dual inhibitors of DNase I and 5-LO, suggesting potential therapeutic applications in neurodegenerative and anti-inflammatory conditions.[1]

Signaling Pathway and Logical Relationship

The dual inhibition of these enzymes addresses two distinct pathological processes. 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. DNase I is an endonuclease implicated in certain forms of DNA degradation associated with cell death. By inhibiting both, these compounds can simultaneously mitigate inflammation and a specific cell death pathway.

G cluster_pathways Dual Inhibition by this compound Derivatives Compound This compound Derivatives DNaseI DNase I Compound->DNaseI LO5 5-Lipoxygenase (5-LO) Compound->LO5 DNA_Deg Pathological DNA Degradation DNaseI->DNA_Deg Leukotrienes Leukotriene Synthesis LO5->Leukotrienes Cell_Death Cell Death DNA_Deg->Cell_Death Inflammation Inflammation Leukotrienes->Inflammation

Fig. 1: Dual inhibitory action on DNase I and 5-LO.

Quantitative Data

The inhibitory activities of several this compound derivatives have been quantified, with some showing potent, nanomolar efficacy against 5-LO.[1]

Compound IDTargetIC50Reference
19 Bovine Pancreatic DNase I79.79 µM[1]
18 5-Lipoxygenase (cell-free)< 100 nM[1]
19 5-Lipoxygenase (cell-free)< 100 nM[1]
20 5-Lipoxygenase (cell-free)50 nM[1]

Experimental Protocols

In Vitro DNase I Inhibition Assay [2][3]

  • Principle: This assay is based on the spectrophotometric measurement of acid-soluble nucleotides produced from DNA degradation by DNase I.

  • Reagents: Bovine pancreatic DNase I, calf thymus DNA, buffer solution, perchloric acid.

  • Procedure:

    • Prepare a reaction mixture containing buffer, calf thymus DNA, and the test compound at various concentrations.

    • Initiate the reaction by adding DNase I.

    • Incubate the mixture under defined conditions (e.g., 37°C for a specified time).

    • Stop the reaction by adding cold perchloric acid to precipitate the undigested DNA.

    • Centrifuge the mixture to pellet the precipitate.

    • Measure the absorbance of the supernatant, containing the acid-soluble nucleotides, at 260 nm.

    • Calculate the percentage of inhibition relative to a control without the inhibitor.

    • Determine the IC50 value by plotting inhibition percentage against compound concentration.

Cell-Free 5-LO Inhibition Assay [2][3]

  • Principle: This assay measures the ability of a compound to inhibit the activity of purified or partially purified 5-LO enzyme. The formation of 5-LO products is quantified by High-Performance Liquid Chromatography (HPLC).

  • Reagents: Recombinant 5-LO, arachidonic acid (substrate), buffer, test compounds.

  • Procedure:

    • Pre-incubate the 5-LO enzyme with the test compound or vehicle control in a suitable buffer.

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

    • Allow the reaction to proceed for a specific time at a controlled temperature.

    • Terminate the reaction.

    • Extract the 5-LO products.

    • Analyze and quantify the product formation using reverse-phase HPLC.

    • Calculate the IC50 value based on the reduction in product formation compared to the control.

Antiparasitic Activity

Derivatives of 4-(4-chlorophenyl)thiazole have demonstrated notable activity against the protozoan parasites Leishmania amazonensis and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively.[4][5]

Experimental Workflow

The evaluation of antiparasitic activity typically follows a multi-stage screening process to determine the compound's efficacy against different life stages of the parasite and its toxicity to host cells.

G cluster_workflow Antiparasitic Activity Screening Workflow Start Synthesized 4-(4-chlorophenyl)thiazole Compound Promastigote_Assay Activity Assay on Promastigotes / Trypomastigotes (Motile, Extracellular Form) Start->Promastigote_Assay Cytotoxicity_Assay Cytotoxicity Assay on Host Cells (e.g., Macrophages) Start->Cytotoxicity_Assay IC50_Calc_Parasite Calculate IC50 (Parasite) Promastigote_Assay->IC50_Calc_Parasite Amastigote_Assay Activity Assay on Amastigotes (Intracellular Form) Amastigote_Assay->IC50_Calc_Parasite CC50_Calc_Host Calculate CC50 (Host Cells) Cytotoxicity_Assay->CC50_Calc_Host IC50_Calc_Parasite->Amastigote_Assay SI_Calc Determine Selectivity Index (SI) SI = CC50 / IC50 IC50_Calc_Parasite->SI_Calc CC50_Calc_Host->SI_Calc End Identify Lead Compound SI_Calc->End

Fig. 2: In vitro screening workflow for antiparasitic agents.

Quantitative Data

The half-maximal inhibitory concentrations (IC50) vary between the different life stages of the parasites, with some compounds showing high potency against the clinically relevant forms.[4][5]

ParasiteLife StageIC50 Range (µM)Reference
Leishmania amazonensis Promastigote19.86 – 200[4]
Amastigote101 – >200[4]
Trypanosoma cruzi Trypomastigote1.67 – 100[4]
Amastigote1.96 – >200[4]

Experimental Protocols

Leishmanicidal Activity Assay (Promastigote) [4]

  • Culture: Grow L. amazonensis promastigotes in appropriate culture medium until the logarithmic growth phase.

  • Treatment: Distribute parasites into a 96-well plate and add serial dilutions of the test compounds. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle).

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours).

  • Viability Assessment: Determine parasite viability using a colorimetric method, such as the MTT assay, which measures mitochondrial activity.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50% compared to the control.

Trypanocidal Activity Assay (Amastigote) [4]

  • Infection: Seed host cells (e.g., peritoneal macrophages) in a plate and infect them with trypomastigote forms of T. cruzi.

  • Treatment: After allowing the parasites to transform into intracellular amastigotes, remove extracellular parasites and add medium containing serial dilutions of the test compounds.

  • Incubation: Incubate for a period sufficient for amastigote replication (e.g., 48-72 hours).

  • Quantification: Fix and stain the cells. Determine the number of amastigotes per host cell microscopically.

  • Data Analysis: Calculate the IC50 value based on the reduction in the number of intracellular amastigotes.

Anticancer Activity and CDK Inhibition

Certain derivatives of the 2-aminothiazole scaffold have been developed as potent anticancer agents.[6][7] While data for the parent this compound is limited in this context, related structures have been identified as highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[8]

Signaling Pathway

CDK4 and CDK6 are crucial regulators of the cell cycle. In complex with D-type cyclins, they phosphorylate the retinoblastoma protein (pRb), leading to the release of E2F transcription factors. This event drives the cell from the G1 phase into the S phase, committing it to DNA replication and division. Inhibition of CDK4/6 blocks this transition, causing cell cycle arrest in the G1 phase.[8]

G cluster_pathway CDK4/6 Inhibition and Cell Cycle Arrest Inhibitor 4-Thiazol-N-(pyridin-2-yl) pyrimidin-2-amine (Derivative) CDK46 Cyclin D-CDK4/6 Complex Inhibitor->CDK46 Arrest G1 Phase Arrest Inhibitor->Arrest pRb_E2F pRb-E2F Complex CDK46->pRb_E2F Phosphorylates pRb_p Phosphorylated pRb pRb_E2F->pRb_p E2F Free E2F pRb_E2F->E2F G1_S G1-S Phase Transition E2F->G1_S

Fig. 3: CDK4/6 inhibition leading to G1 cell cycle arrest.

Quantitative Data

A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives showed potent inhibition of CDK4 and CDK6, along with effective antiproliferative activity in cancer cell lines.[8]

Compound IDTargetKᵢ (nM)Cell LineGI₅₀ (nM)Reference
78 CDK41MV4-1123[8]
CDK634
83 CDK44MV4-11209[8]
CDK630
99 CDK441MV4-1132[8]
CDK682

Experimental Protocols

CDK Inhibition Assay (Kinase Activity) [8]

  • Principle: Measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific CDK/cyclin complex.

  • Reagents: Recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3, substrate (e.g., a pRb-derived peptide), ATP (often radiolabeled, e.g., [γ-³³P]ATP), test compound.

  • Procedure:

    • Combine the kinase, substrate, and test compound in a reaction buffer.

    • Initiate the reaction by adding ATP.

    • Incubate for a set time at a controlled temperature.

    • Stop the reaction and capture the phosphorylated substrate on a filter membrane.

    • Wash away excess unincorporated ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the Ki value from the IC50 and the known Km of ATP for the kinase.

Antiproliferative Assay (Cell Viability) [8]

  • Principle: Assesses the effect of a compound on the proliferation of cancer cells over time.

  • Cell Lines: Use relevant cancer cell lines (e.g., MV4-11 acute myeloid leukemia, MDA-MB-453 breast cancer).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with serial dilutions of the test compound.

    • Incubate for a prolonged period (e.g., 72 hours).

    • Assess cell viability using a metabolic indicator dye such as Resazurin or MTT.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the GI50 (concentration for 50% inhibition of cell proliferation) by fitting the data to a dose-response curve.

Conclusion

This compound and its derivatives represent a versatile chemical scaffold with multiple, distinct mechanisms of action. The core activities identified to date include the dual inhibition of DNase I and 5-LO, potent antiparasitic effects against Leishmania and Trypanosoma species, and, for specific analogues, potent inhibition of CDK4/6 for anticancer applications. The data presented in this guide highlight the polypharmacological potential of this compound class. Further research is warranted to fully elucidate the structure-activity relationships for each mechanism and to optimize the scaffold for improved potency, selectivity, and pharmacokinetic properties for specific therapeutic indications. The detailed experimental protocols provided herein serve as a foundation for researchers aiming to further investigate and develop this promising class of molecules.

References

Spectroscopic Characterization of 4-(4-chlorophenyl)thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of the compound 4-(4-chlorophenyl)thiazol-2-amine, a molecule of interest in medicinal chemistry and drug development. This document outlines the key spectroscopic data and provides detailed experimental protocols for its characterization using various analytical techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Chemical Structure and Properties

Chemical Name: this compound CAS Number: 2103-99-3 Molecular Formula: C₉H₇ClN₂S Molecular Weight: 210.69 g/mol Appearance: Off-white to light yellow solid.[1] Melting Point: 162–164 °C[2]

Synthesis

The synthesis of this compound is typically achieved through the Hantzsch thiazole (B1198619) synthesis. This involves the reaction of an α-haloketone with a thiourea (B124793) derivative. In this case, 2-bromo-1-(4-chlorophenyl)ethan-1-one is reacted with thiourea.

A general procedure involves heating a mixture of thiourea and 2-bromo-1-(4-chlorophenyl)ethan-1-one in a suitable solvent, such as ethanol. The reaction mixture is then cooled, and the product is precipitated by pouring it into ice water. The resulting solid can be filtered, washed, and recrystallized to yield the pure this compound.

Below is a diagram illustrating the general synthesis workflow.

Synthesis_Workflow Synthesis of this compound reagents Thiourea + 2-bromo-1-(4-chlorophenyl)ethan-1-one reaction Reaction in Ethanol (Heating) reagents->reaction precipitation Precipitation (Ice Water) reaction->precipitation filtration Filtration precipitation->filtration purification Recrystallization filtration->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)Functional Group Assignment
~3400-3300N-H stretching (amine)
~3100-3000C-H stretching (aromatic)
~1620C=N stretching (thiazole ring)
~1590C=C stretching (aromatic ring)
~1540N-H bending (amine)
~1090C-Cl stretching
~830C-H out-of-plane bending (para-substituted benzene)
UV-Vis Spectroscopic Data
Solventλmax (nm)
Phosphate buffer232
¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.82–7.79m2HAr-H (ortho to Cl)
7.43–7.40m2HAr-H (meta to Cl)
7.10s2H-NH₂
7.08s1HThiazole C5-H
¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
168.2C2 (C-NH₂)
148.4C4 (C-Ar)
133.6Ar-C (para to Cl)
131.4Ar-C (ipso-Cl)
128.4Ar-CH (meta to Cl)
127.1Ar-CH (ortho to Cl)
102.2C5 (CH)
Mass Spectrometry Data
m/zAssignment
210/212[M]⁺ (Molecular ion peak, showing isotopic pattern for Cl)
175[M - Cl]⁺
111[C₆H₄Cl]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation (Solid):

  • A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.

  • The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[3]

Data Acquisition:

  • A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

  • The sample pellet is placed in the sample holder.

  • The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax), which is related to the electronic transitions within the molecule.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

  • A stock solution of known concentration is prepared by accurately weighing the compound and dissolving it in a suitable UV-grade solvent (e.g., ethanol, methanol (B129727), or a buffer solution).

  • Serial dilutions are made to obtain a series of solutions with decreasing concentrations.

Data Acquisition:

  • The spectrophotometer is calibrated using a blank solution (the solvent used for the sample).

  • The absorbance of each solution is measured over a specific wavelength range (e.g., 200-400 nm).

  • The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).[4]

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: The proton NMR spectrum is acquired to determine the number of different types of protons, their chemical environment, and their connectivity.

  • ¹³C NMR: The carbon-13 NMR spectrum is acquired to determine the number of different types of carbon atoms and their chemical environment.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with direct infusion.

Sample Preparation:

  • A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition:

  • The sample is introduced into the ion source of the mass spectrometer.

  • The molecules are ionized, typically by electron impact (EI) or electrospray ionization (ESI).

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • The mass spectrum is recorded, showing the molecular ion peak and various fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Characterization Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis and Interpretation synthesis Synthesized Compound ftir FT-IR Spectroscopy synthesis->ftir uvvis UV-Vis Spectroscopy synthesis->uvvis nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ms Mass Spectrometry synthesis->ms functional_groups Functional Group Identification ftir->functional_groups electronic_transitions Electronic Transitions (λmax) uvvis->electronic_transitions structural_elucidation Structural Elucidation (C-H Framework) nmr->structural_elucidation molecular_weight Molecular Weight and Fragmentation Pattern ms->molecular_weight characterization Complete Spectroscopic Characterization functional_groups->characterization electronic_transitions->characterization structural_elucidation->characterization molecular_weight->characterization

Caption: Workflow for the spectroscopic analysis of this compound.

This guide provides a comprehensive overview of the spectroscopic characterization of this compound. The presented data and protocols are intended to assist researchers in the identification and analysis of this compound, facilitating its further investigation in various scientific and developmental contexts.

References

Unveiling the Biological Landscape of 4-(4-chlorophenyl)thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the known biological targets of the synthetic compound 4-(4-chlorophenyl)thiazol-2-amine and its derivatives. This document consolidates key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further investigation and drug development efforts.

Core Biological Targets: DNase I and 5-Lipoxygenase

Extensive research has identified Deoxyribonuclease I (DNase I) and 5-Lipoxygenase (5-LO) as primary biological targets of this compound and its analogs. These compounds have demonstrated inhibitory activity against both enzymes, suggesting their potential therapeutic application in conditions where these enzymes are implicated, such as neurodegenerative and inflammatory diseases.

Quantitative Inhibition Data

The inhibitory potency of this compound derivatives against bovine pancreatic DNase I and 5-LO has been quantified through in vitro assays. The half-maximal inhibitory concentrations (IC₅₀) from a key study are summarized below for direct comparison.

Compound ReferenceTarget EnzymeIC₅₀ (µM)
19 DNase I79.79[1]
18 5-LO0.05 (50 nM)[1]
19 5-LONot explicitly stated, but noted as potent
20 5-LO0.05 (50 nM)[1]

Note: The parent compound, this compound, was part of the broader study, but the most potent inhibitory activities were reported for its derivatives (compounds 18, 19, and 20).

Experimental Protocols

To aid in the replication and further exploration of these findings, detailed methodologies for the key enzymatic assays are provided below.

DNase I Inhibition Assay (Spectrophotometric)

This protocol is adapted from studies evaluating the inhibitory properties of 4-(4-chlorophenyl)thiazol-2-amines towards bovine pancreatic DNase I.[2][3] The assay is based on the spectrophotometric measurement of acid-soluble nucleotides formed from DNA hydrolysis.

Materials:

  • Bovine pancreatic DNase I

  • Calf thymus DNA

  • Tris-HCl buffer

  • Perchloric acid

  • Test compounds (e.g., this compound derivatives)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of calf thymus DNA in Tris-HCl buffer.

  • Prepare various concentrations of the test compounds.

  • In a reaction vessel, combine the DNA solution, Tris-HCl buffer, and the test compound at the desired concentration.

  • Initiate the enzymatic reaction by adding a solution of bovine pancreatic DNase I.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

  • Terminate the reaction by adding cold perchloric acid.

  • Centrifuge the mixture to pellet the undigested DNA.

  • Measure the absorbance of the supernatant at 260 nm. The absorbance is proportional to the amount of acid-soluble nucleotides released.

  • Calculate the percentage of inhibition by comparing the absorbance of the test samples to that of a control reaction without the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

5-Lipoxygenase (5-LO) Inhibition Assay (Cell-Free)

This cell-free assay protocol is designed to determine the direct inhibitory effect of compounds on 5-LO activity by measuring the formation of its products from arachidonic acid.

Materials:

  • Purified 5-lipoxygenase

  • Arachidonic acid (substrate)

  • Buffer (e.g., Tris-HCl or phosphate (B84403) buffer)

  • Test compounds

  • Spectrophotometer

Procedure:

  • Pre-incubate the purified 5-LO enzyme with the test compound at various concentrations in the reaction buffer at room temperature for a defined period.

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Monitor the formation of 5-LO products (e.g., leukotrienes) by measuring the change in absorbance at a specific wavelength (e.g., 234 nm) over time.

  • The rate of the reaction is determined from the linear portion of the absorbance curve.

  • Calculate the percentage of inhibition by comparing the reaction rates in the presence of the test compound to the rate of a control reaction without the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Biological Context

The inhibition of DNase I and 5-LO by this compound derivatives places these compounds within critical biological pathways associated with inflammation and cell death.

5-Lipoxygenase (5-LO) Inflammatory Pathway

5-LO is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes, which are potent pro-inflammatory mediators. By inhibiting 5-LO, this compound derivatives can potentially mitigate inflammatory responses.

5-Lipoxygenase (5-LO) Inflammatory Pathway
DNase I and Its Role in Cellular Processes

DNase I is an endonuclease involved in the degradation of DNA. Its activity is crucial in processes such as apoptosis (programmed cell death) and the removal of DNA from sites of inflammation and tissue injury. Inhibition of DNase I could modulate these processes, with potential therapeutic implications.

DNase_I_Process Apoptotic_Stimuli Apoptotic Stimuli DNase_I DNase I (Target of Inhibition) Apoptotic_Stimuli->DNase_I Cellular_DNA Cellular DNA Cellular_DNA->DNase_I DNA_Fragmentation DNA Fragmentation DNase_I->DNA_Fragmentation Apoptotic_Body_Formation Apoptotic Body Formation DNA_Fragmentation->Apoptotic_Body_Formation

Role of DNase I in Apoptosis

Other Potential Biological Activities

Beyond the well-defined inhibition of DNase I and 5-LO, derivatives of this compound have been investigated for other therapeutic properties.

Anticancer Activity

Several studies have reported the cytotoxic effects of this compound derivatives against various human cancer cell lines. The exact molecular mechanisms and direct protein targets for the parent compound are still under active investigation. However, the broader class of aminothiazoles has been associated with the inhibition of various kinases and other proteins involved in cell proliferation and survival.

Antimicrobial Activity

The this compound scaffold has also been explored for its antimicrobial potential. Some derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The proposed mechanisms of action are varied and may involve the disruption of microbial cell wall synthesis or other essential cellular processes. Further research is needed to elucidate the specific molecular targets responsible for these effects.

Conclusion

This compound and its derivatives represent a promising class of compounds with well-defined inhibitory activity against DNase I and 5-lipoxygenase. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. The emerging evidence of anticancer and antimicrobial activities suggests a broader therapeutic potential for this chemical scaffold, warranting further investigation to identify additional molecular targets and elucidate their mechanisms of action. This foundational knowledge is critical for the rational design and development of novel therapeutics based on the this compound core structure.

References

An In-depth Technical Guide to the Solubility and Stability of 4-(4-chlorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific data regarding the solubility and stability of the compound 4-(4-chlorophenyl)thiazol-2-amine. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the compound's physicochemical properties, handling, and potential therapeutic applications.

Introduction

This compound is a synthetic compound belonging to the aminothiazole class of molecules. Aminothiazoles are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities. This particular derivative has garnered interest for its potential therapeutic applications, including its role as an inhibitor of specific enzymes involved in inflammatory and neurodegenerative processes. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, from early-stage screening to formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₉H₇ClN₂S
Molecular Weight 210.68 g/mol
Appearance White to light yellow crystalline powderMedChemExpress
Melting Point 169-171 °C
CAS Number 2103-99-3

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and suitability for various experimental and formulation strategies.

Quantitative Solubility Data

Quantitative solubility data for this compound in a range of common laboratory solvents is limited in the public domain. The following table summarizes the available information.

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO) ≥ 200 mg/mL (≥ 949.27 mM)Hygroscopic DMSO can impact solubility; use of newly opened solvent is recommended.[1]
Methanol Data not available-
Ethanol Data not available-
Acetone Data not available-
Acetonitrile Data not available-
Water Expected to be lowBased on the structure, low aqueous solubility is predicted.

Note: The lack of comprehensive quantitative solubility data highlights a knowledge gap. Further experimental determination of solubility in a broader range of pharmaceutically relevant solvents is recommended for advanced development of this compound.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a generalized protocol for determining the thermodynamic solubility of this compound, based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvent of analytical grade

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer with a validated analytical method for the compound

Procedure:

  • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The excess solid is crucial to ensure that a saturated solution is achieved.

  • Place the container in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours). The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • After reaching equilibrium, allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant. To remove any undissolved solid, centrifuge the sample at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Accurately dilute an aliquot of the clear supernatant with the appropriate solvent.

  • Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L.

Stability Profile

Understanding the stability of this compound is critical for defining its shelf-life, storage conditions, and potential degradation pathways.

Summary of Stability Information

Available data provides guidance on the storage of this compound in solution, suggesting a degree of instability under certain conditions.

  • Storage in Solution: When dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months, or at -20°C for up to 1 month. It is also advised to protect the solution from light.[1]

Experimental Protocols for Stability Testing

The following are generalized protocols for assessing the thermal and photostability of this compound, based on the International Council for Harmonisation (ICH) guidelines.

Objective: To evaluate the stability of this compound under elevated temperature conditions.

Procedure:

  • Accurately weigh samples of the solid compound into suitable vials.

  • Place the vials in a calibrated oven at a specific temperature (e.g., 60°C, 80°C).

  • Expose the samples to the elevated temperature for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, remove a sample, allow it to cool to room temperature, and dissolve it in a suitable solvent.

  • Analyze the sample using a validated stability-indicating HPLC method to determine the amount of the parent compound remaining and to detect any degradation products.

  • A control sample should be stored at the recommended storage condition (e.g., 4°C, protected from light) and analyzed at the same time points.

Objective: To assess the stability of this compound upon exposure to light.

Procedure (based on ICH Q1B):

  • Place samples of the solid compound in chemically inert, transparent containers.

  • Expose the samples to a light source that provides a combination of visible and ultraviolet (UV) light. The light source should be calibrated and capable of delivering a specified overall illumination (e.g., not less than 1.2 million lux hours) and an integrated near-UV energy (e.g., not less than 200 watt-hours/square meter).

  • A dark control sample, wrapped in aluminum foil to protect it from light, should be placed alongside the exposed samples to monitor for any changes not related to light exposure (e.g., thermal degradation).

  • After the exposure period, analyze both the exposed and dark control samples using a validated stability-indicating HPLC method.

  • Compare the chromatograms of the exposed and dark control samples to identify any degradation products formed due to light exposure.

Biological Activity and Signaling Pathways

Recent research has shed light on the biological activities of this compound, identifying it as a dual inhibitor of Deoxyribonuclease I (DNase I) and 5-lipoxygenase (5-LO).[2] These enzymes are implicated in various pathological processes, including inflammation and neurodegeneration.

  • DNase I Inhibition: DNase I is an endonuclease that cleaves DNA. Its overactivity can be detrimental in certain conditions. Inhibition of DNase I by this compound suggests potential therapeutic applications in diseases where extracellular DNA plays a pathogenic role.

  • 5-Lipoxygenase (5-LO) Inhibition: 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. By inhibiting 5-LO, this compound can potentially exert anti-inflammatory effects.

The following diagram illustrates the inhibitory action of this compound on these two key enzymes and the potential downstream consequences.

Inhibitory_Pathway Inhibitory Action of this compound cluster_DNase DNase I Pathway cluster_5LO 5-LO Pathway Compound This compound DNase DNase I Compound->DNase Inhibition FiveLO 5-Lipoxygenase (5-LO) Compound->FiveLO Inhibition Degradation DNA Degradation DNase->Degradation DNA Extracellular DNA DNA->DNase Pathology Pathological Processes (e.g., inflammation) Degradation->Pathology Leukotrienes Leukotrienes FiveLO->Leukotrienes ArachidonicAcid Arachidonic Acid ArachidonicAcid->FiveLO Inflammation Inflammation Leukotrienes->Inflammation

Figure 1: Inhibitory pathways of this compound.

Summary and Future Directions

This compound is a compound with demonstrated biological activity as a dual inhibitor of DNase I and 5-LO. While some of its physicochemical properties are known, there is a clear need for more comprehensive quantitative data on its solubility in a wider range of solvents. Furthermore, detailed stability studies under forced degradation conditions are required to fully characterize its degradation profile and inform the development of stable formulations.

Future research should focus on:

  • Comprehensive Solubility Profiling: Determining the solubility of the compound in various pharmaceutically acceptable solvents at different temperatures.

  • In-depth Stability Studies: Performing forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to identify degradation products and establish degradation pathways.

  • Development of a Stability-Indicating Analytical Method: A validated HPLC method capable of separating the parent compound from all potential degradation products is essential for accurate stability assessment.

  • Elucidation of In Vivo Efficacy: Further studies are needed to translate the in vitro inhibitory activity into in vivo therapeutic effects.

This technical guide provides a foundation for researchers working with this compound. By addressing the identified knowledge gaps, the scientific community can better harness the therapeutic potential of this promising compound.

References

The Therapeutic Promise of Aminothiazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole (B372263) scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its inherent drug-like properties and synthetic tractability have made it a focal point in the quest for novel therapeutics. This technical guide provides an in-depth exploration of the potential therapeutic applications of aminothiazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to aid researchers in the design and development of next-generation aminothiazole-based drugs.

Anticancer Applications: Targeting Key Signaling Cascades

Aminothiazole derivatives have demonstrated significant potential as anticancer agents, with several compounds progressing to clinical use. Their primary mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

Kinase Inhibition

A multitude of aminothiazole-based compounds have been developed as potent inhibitors of various kinases implicated in tumorigenesis.

  • Dasatinib: A potent, orally active, multi-targeted tyrosine kinase inhibitor. It is primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). Dasatinib's mechanism of action involves the inhibition of the BCR-ABL fusion protein kinase and SRC family kinases.[1] This dual-binding capability allows it to overcome resistance to other tyrosine kinase inhibitors like imatinib.[1]

  • Alpelisib (BYL719): An oral inhibitor of the p110α isoform of phosphatidylinositol 3-kinase (PI3K).[2] It is approved for the treatment of PIK3CA-mutated, hormone receptor-positive, HER2-negative advanced or metastatic breast cancer.[2] Alpelisib inhibits the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers.[2]

  • Aurora Kinase Inhibitors: Several aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that play a crucial role in mitosis. Overexpression of Aurora kinases is common in many cancers, making them an attractive therapeutic target.

Table 1: Inhibitory Activity of Aminothiazole Derivatives Against Various Kinases

Compound/DerivativeTarget KinaseIC₅₀ / Kᵢ (nM)Cell Line(s)Reference(s)
DasatinibBCR-ABL<1K562[3]
DasatinibSRC0.5-1.5-[1]
Alpelisib (BYL719)PI3Kα4.6-[2]
4-((5-bromothiazol-2-yl)amino)-N-methylbenzamideAurora A--[4]
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amineAurora A/B--[4]
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative (Compound 18)Aurora A8.0 (Kᵢ)-[5]
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative (Compound 18)Aurora B9.2 (Kᵢ)-[5]
Aminothiazole derivativeVEGFR-2400-[6]
4-chlorophenylthiazole derivativeVEGFR-251.09-[7]
Aminothiazole derivative (Compound 29)CDK2/cyc E5-[2]
Signaling Pathways

Dasatinib effectively inhibits the constitutively active BCR-ABL tyrosine kinase, a hallmark of CML. It also targets SRC family kinases, which are involved in cell adhesion, migration, and invasion.[6]

BCR_ABL_SRC_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Downstream Downstream Signaling (e.g., STAT5, Ras/MAPK) BCR_ABL->Downstream SRC SRC Family Kinases (e.g., SRC, LYN) Adhesion Cell Adhesion, Migration & Invasion SRC->Adhesion Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition Dasatinib->SRC Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Dasatinib's Inhibition of BCR-ABL and SRC Pathways.

Alpelisib specifically targets the p110α subunit of PI3K, a key enzyme in this pro-survival pathway. Inhibition of PI3K leads to reduced phosphorylation of AKT and subsequent downstream effectors like mTOR, ultimately inhibiting cell growth and proliferation.[2]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α subunit) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Alpelisib Alpelisib Alpelisib->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell_Growth Cell Growth, Proliferation & Survival mTOR->Cell_Growth

Alpelisib's Inhibition of the PI3K/AKT/mTOR Pathway.
Antiproliferative Activity

Numerous studies have demonstrated the potent antiproliferative effects of various aminothiazole derivatives against a wide range of cancer cell lines.

Table 2: Antiproliferative Activity of Aminothiazole Derivatives Against Cancer Cell Lines

Compound/DerivativeCell LineCancer TypeIC₅₀ (µM)Reference(s)
N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamideAGSGastric Adenocarcinoma4.0[8]
N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamideHT-29Colorectal Adenocarcinoma4.4[8]
4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamideAGSGastric Adenocarcinoma7.2[8]
4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamideHT-29Colorectal Adenocarcinoma11.2[8]
Thiazole-amino acid hybrid (5a)A549Lung Cancer15.72[9]
Thiazole-amino acid hybrid (5a)HeLaCervical Cancer8.98[9]
Thiazole-amino acid hybrid (5a)MCF-7Breast Cancer8.07[9]
Thiazole-amino acid hybrid (6b)K562Leukemia0.7[9]
Thiazole-amino acid hybrid (6b)HCT116Colon Cancer1.0[9]
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLaCervical Cancer1.6[3]
2-aminothiazole derivative (Compound 28)HT29Colon Cancer0.63[6]
2-aminothiazole derivative (Compound 28)HeLaCervical Cancer6.05[6]
2-aminothiazole derivative (Compound 28)A549Lung Cancer8.64[6]

Anti-inflammatory Properties

Aminothiazole derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.

Inhibition of Inflammatory Enzymes

Cyclooxygenase (COX) and lipoxygenase (LOX) are crucial enzymes in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators.

Table 3: Inhibitory Activity of Thiazole Derivatives Against COX and LOX Enzymes

Compound/DerivativeTarget EnzymeIC₅₀ (µM)Reference(s)
Thiazole derivative (6l)COX-15.55[10]
Thiazole derivative (6l)COX-20.09[10]
Thiazole derivative (6l)5-LOX0.38[10]
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5d)COX-20.76-9.01[11]
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5e)COX-20.76-9.01[11]
3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivative (5a)15-LOX11.5-35[12]
Pyrazolyl benzenesulfonamide (B165840) linked thiazolidinone (24a)COX-15.6[13]
Pyrazolyl benzenesulfonamide linked thiazolidinone (24a)COX-21.52[13]
Pyrazolyl benzenesulfonamide linked thiazolidinone (24b)COX-14.5[13]
Pyrazolyl benzenesulfonamide linked thiazolidinone (24b)COX-21.06[13]
Modulation of Inflammatory Signaling

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Some aminothiazole derivatives have been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Transcription Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) Nucleus->Gene_Transcription initiates Aminothiazole Aminothiazole Derivatives Aminothiazole->IKK Inhibition APP_Processing cluster_nonamyloidogenic Non-amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP_non APP sAPPalpha sAPPα (soluble) APP_non->sAPPalpha cleavage by CTF83 CTF83 APP_non->CTF83 alpha_secretase α-secretase alpha_secretase->APP_non p3 p3 fragment CTF83->p3 cleavage by gamma_secretase_non γ-secretase gamma_secretase_non->CTF83 APP_amy APP sAPPbeta sAPPβ (soluble) APP_amy->sAPPbeta cleavage by CTF99 CTF99 APP_amy->CTF99 beta_secretase β-secretase (BACE1) beta_secretase->APP_amy Abeta Aβ peptides (plaques) CTF99->Abeta cleavage by gamma_secretase_amy γ-secretase gamma_secretase_amy->CTF99 Aminothiazole Aminothiazole Derivatives Aminothiazole->beta_secretase Inhibition MTT_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add aminothiazole derivative at various concentrations Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution to each well Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add solubilization solution (e.g., DMSO) Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC₅₀ values Read_Absorbance->Analyze_Data End End Analyze_Data->End TRFRET_Kinase_Assay Start Start Prepare_Reagents Prepare kinase, substrate, ATP, and inhibitor solutions Start->Prepare_Reagents Dispense_Inhibitor Dispense serial dilutions of aminothiazole inhibitor into plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase Add kinase solution Dispense_Inhibitor->Add_Kinase Initiate_Reaction Initiate reaction by adding substrate/ATP mixture Add_Kinase->Initiate_Reaction Incubate Incubate at room temperature Initiate_Reaction->Incubate Add_Detection_Reagents Add TR-FRET detection reagents (e.g., labeled antibody) Incubate->Add_Detection_Reagents Incubate_Detection Incubate for detection Add_Detection_Reagents->Incubate_Detection Read_TRFRET Read TR-FRET signal (e.g., 665 nm / 615 nm ratio) Incubate_Detection->Read_TRFRET Analyze_Data Calculate % inhibition and IC₅₀ Read_TRFRET->Analyze_Data End End Analyze_Data->End Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare a standardized microbial inoculum Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of the aminothiazole derivative in broth Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate a 96-well plate containing the dilutions with the microbial suspension Serial_Dilution->Inoculate_Plate Incubate Incubate the plate under appropriate conditions (e.g., 37°C for 24h) Inoculate_Plate->Incubate Observe_Growth Visually inspect for microbial growth (turbidity) Incubate->Observe_Growth Determine_MIC Determine the MIC as the lowest concentration with no visible growth Observe_Growth->Determine_MIC End End Determine_MIC->End Western_Blot_Workflow Start Start Cell_Lysis Lyse treated cells and quantify protein concentration Start->Cell_Lysis SDS_PAGE Separate proteins by size using SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Block the membrane to prevent non-specific binding Transfer->Blocking Primary_Ab Incubate with a primary antibody specific for the phosphorylated protein Blocking->Primary_Ab Secondary_Ab Incubate with a labeled secondary antibody Primary_Ab->Secondary_Ab Detection Detect the signal (e.g., chemiluminescence) Secondary_Ab->Detection Analysis Analyze band intensity Detection->Analysis End End Analysis->End

References

In Silico Prediction of ADMET Properties for 4-(4-chlorophenyl)thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful development of a new drug candidate hinges on a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Early assessment of these properties is crucial to de-risk drug discovery projects and reduce costly late-stage failures. In silico prediction methods have emerged as indispensable tools in modern drug discovery, offering rapid and cost-effective evaluation of a compound's ADMET characteristics before its synthesis. This technical guide provides a comprehensive in silico ADMET profile of 4-(4-chlorophenyl)thiazol-2-amine , a molecule of interest in medicinal chemistry. All data presented herein is generated using validated and widely accepted computational models.

Physicochemical Properties

The fundamental physicochemical properties of a molecule are strong determinants of its pharmacokinetic behavior. These properties, predicted using computational methods, provide the first insights into its drug-like potential. The Simplified Molecular Input Line Entry System (SMILES) string for this compound is Nc1nc(cs1)-c2ccc(Cl)cc2 .[1][2][3]

PropertyPredicted ValueOptimal Range for Oral Bioavailability
Molecular Weight ( g/mol )210.68150 - 500
LogP (Consensus)2.55-0.7 to +5.0
Topological Polar Surface Area (TPSA) (Ų)65.1620 - 130
Number of Hydrogen Bond Acceptors3≤ 10
Number of Hydrogen Bond Donors1≤ 5
Number of Rotatable Bonds1≤ 9
Molar Refractivity58.8540 - 130

Table 1: Predicted Physicochemical Properties of this compound.

Absorption

Oral bioavailability is a critical parameter for many drug candidates. In silico models can predict key factors influencing a compound's absorption from the gastrointestinal tract.

ParameterPredictionInterpretation
Water Solubility
LogS (ESOL)-3.14Soluble
Solubility (mg/ml)0.10Moderately soluble
Solubility (mol/l)4.74e-04Moderately soluble
Gastrointestinal Absorption
Human Intestinal AbsorptionHighWell absorbed from the intestine
Caco-2 Permeability (logPapp in 10⁻⁶ cm/s)0.49Moderately permeable
Efflux
P-glycoprotein (P-gp) SubstrateNoNot likely to be subject to efflux by P-gp

Table 2: Predicted Absorption Properties of this compound.

Distribution

The distribution of a drug throughout the body influences its efficacy and potential for off-target effects. Key parameters predicted by in silico models include volume of distribution and the ability to cross the blood-brain barrier.

ParameterPredictionInterpretation
Volume of Distribution at steady state (VDss) (log L/kg)-0.012Low distribution into tissues
Blood-Brain Barrier (BBB) Permeability (logBB)-0.551Moderately crosses the BBB
CNS Permeability (logPS)-2.106Low permeability into the Central Nervous System
Fraction Unbound in Plasma (%)0.153 (15.3%)High plasma protein binding expected

Table 3: Predicted Distribution Properties of this compound.

Metabolism

Metabolism plays a crucial role in the clearance and potential for drug-drug interactions. In silico models can predict the likelihood of a compound being a substrate or inhibitor of key metabolic enzymes, primarily the Cytochrome P450 (CYP) family.

ParameterPredictionInterpretation
CYP450 Substrate
CYP1A2 SubstrateNoNot a substrate of CYP1A2
CYP2C19 SubstrateNoNot a substrate of CYP2C19
CYP2C9 SubstrateYesLikely to be metabolized by CYP2C9
CYP2D6 SubstrateNoNot a substrate of CYP2D6
CYP3A4 SubstrateYesLikely to be metabolized by CYP3A4
CYP450 Inhibitor
CYP1A2 InhibitorNoUnlikely to inhibit CYP1A2
CYP2C19 InhibitorNoUnlikely to inhibit CYP2C19
CYP2C9 InhibitorYesLikely to inhibit CYP2C9
CYP2D6 InhibitorNoUnlikely to inhibit CYP2D6
CYP3A4 InhibitorNoUnlikely to inhibit CYP3A4

Table 4: Predicted Metabolism Properties of this compound.

Excretion

The route and rate of excretion are important for determining a drug's dosing regimen and potential for accumulation.

ParameterPredictionInterpretation
Total Clearance (log ml/min/kg)0.255Moderate clearance rate expected
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoNot likely to be a substrate for renal OCT2

Table 5: Predicted Excretion Properties of this compound.

Toxicity

Early identification of potential toxicity is a critical step in drug discovery. In silico models can predict various toxicity endpoints.

ParameterPredictionInterpretation
AMES ToxicityNoNon-mutagenic in the Ames test
hERG I InhibitorNoLow risk of cardiotoxicity via hERG inhibition
hERG II InhibitorNoLow risk of cardiotoxicity via hERG inhibition
Hepatotoxicity (Human)YesPotential for liver toxicity
Skin Sensitization (Human)NoUnlikely to cause skin sensitization
Minnow Toxicity (log mM)-0.835Toxic to fathead minnows
T. pyriformis Toxicity (log ug/L)-0.217Toxic to Tetrahymena pyriformis
Oral Rat Acute Toxicity (LD₅₀) (mol/kg)2.508Moderately toxic if ingested by rats
Oral Rat Chronic Toxicity (LOAEL) (log mg/kg_bw/day)1.838Potential for toxicity with chronic exposure in rats

Table 6: Predicted Toxicity Profile of this compound.

Drug-Likeness and Medicinal Chemistry Friendliness

These qualitative assessments provide a broader view of the compound's suitability as a drug candidate based on established rules and structural alerts.

ParameterPredictionInterpretation
Drug-Likeness Rules
Lipinski's Rule of FiveYes (0 violations)Good oral bioavailability potential
Ghose FilterYes (0 violations)Conforms to drug-like properties
Veber FilterYes (0 violations)Good oral bioavailability potential
Egan FilterYes (0 violations)Good oral bioavailability potential
Muegge FilterYes (0 violations)Conforms to drug-like properties
Medicinal Chemistry Alerts
PAINS (Pan Assay Interference Compounds)0 alertsNo known promiscuous activity
Brenk1 alert (Thiazole)Contains a thiazole (B1198619) ring, which can sometimes be associated with reactivity
Lead-likenessNo (2 violations)May not be an ideal starting point for lead optimization
Synthetic Accessibility Score2.53Moderately easy to synthesize

Table 7: Predicted Drug-Likeness and Medicinal Chemistry Friendliness of this compound.

Experimental Protocols: In Silico ADMET Prediction Methodology

The predictions presented in this guide were generated using a combination of widely recognized, freely available web-based tools: SwissADME and pkCSM . These platforms employ a variety of computational methods to estimate ADMET properties.

Input

The canonical SMILES string for this compound (Nc1nc(cs1)-c2ccc(Cl)cc2) was used as the input for all prediction tools.

Prediction Models
  • SwissADME: This tool utilizes a combination of predictive models including:

    • Physicochemical Properties: Calculated using established algorithms. For example, the consensus LogP is an average of multiple predictors.

    • Pharmacokinetics: Predictions for GI absorption and BBB permeation are based on the BOILED-Egg model. P-gp substrate and CYP inhibition predictions are based on support vector machine (SVM) models.

    • Drug-Likeness: Evaluated based on established rules such as Lipinski's, Ghose, Veber, Egan, and Muegge filters.

    • Medicinal Chemistry: Screens for PAINS and other structural alerts.

  • pkCSM: This platform uses graph-based signatures to develop predictive models. The chemical structure is represented as a graph, and molecular descriptors are derived from this representation. These descriptors are then used to build machine learning models (regression and classification) for various ADMET endpoints.

Data Interpretation

The output from each tool was carefully curated and interpreted based on the established thresholds and guidelines provided by the platforms. For instance, a high Caco-2 permeability prediction from pkCSM is generally indicative of good intestinal absorption.

Visualizations

In Silico ADMET Prediction Workflow

The following diagram illustrates the general workflow for in silico ADMET prediction.

ADMET_Workflow cluster_input Input cluster_prediction Prediction Tools cluster_output Predicted Properties cluster_analysis Analysis Molecule Chemical Structure (SMILES) SwissADME SwissADME Molecule->SwissADME pkCSM pkCSM Molecule->pkCSM Absorption Absorption SwissADME->Absorption Distribution Distribution SwissADME->Distribution Metabolism Metabolism SwissADME->Metabolism Excretion Excretion SwissADME->Excretion Toxicity Toxicity SwissADME->Toxicity pkCSM->Absorption pkCSM->Distribution pkCSM->Metabolism pkCSM->Excretion pkCSM->Toxicity Analysis Data Interpretation & Reporting Absorption->Analysis Distribution->Analysis Metabolism->Analysis Excretion->Analysis Toxicity->Analysis

Caption: General workflow for in silico ADMET prediction.

ADMET Decision Pathway

This diagram illustrates a simplified decision-making process based on the predicted ADMET properties.

ADMET_Decision_Pathway Start ADMET Profile of This compound Absorption Good Absorption? Start->Absorption Distribution Favorable Distribution? Absorption->Distribution Yes Revisit Revisit/Modify Structure Absorption->Revisit No Metabolism Acceptable Metabolism? Distribution->Metabolism Yes Distribution->Revisit No Toxicity Low Toxicity Risk? Metabolism->Toxicity Yes Metabolism->Revisit No Proceed Proceed with Further Studies Toxicity->Proceed Yes Toxicity->Revisit No

Caption: Simplified ADMET decision pathway.

Conclusion

The in silico ADMET profile of this compound suggests a compound with several favorable drug-like properties. It is predicted to have good gastrointestinal absorption and moderate solubility. However, potential liabilities include high plasma protein binding, metabolism by and inhibition of CYP2C9, and a potential for hepatotoxicity. The presence of a Brenk alert for the thiazole moiety also warrants consideration. These computational predictions provide valuable insights for guiding further experimental validation and potential structural modifications to optimize the ADMET profile of this compound for future drug development endeavors. It is imperative to underscore that these in silico results are predictive and must be confirmed through in vitro and in vivo experimental studies.

References

An In-Depth Technical Guide to the Patent Landscape of 4-(4-chlorophenyl)thiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the patent landscape for 4-(4-chlorophenyl)thiazol-2-amine analogs. It is designed to inform researchers, scientists, and drug development professionals about the synthesis, therapeutic applications, and biological activities of this important class of compounds. The information presented is curated from a review of relevant patents and scientific literature, with a focus on quantitative data and detailed experimental methodologies.

Introduction to the Therapeutic Potential

The this compound core structure is a privileged scaffold in medicinal chemistry, appearing in numerous patents and research articles. Analogs based on this core have been investigated for a wide range of therapeutic applications, most notably in the fields of oncology and neurodegenerative diseases. The mechanism of action for these compounds often involves the modulation of key enzymes in cellular signaling pathways. For neurodegenerative conditions, research has highlighted the anti-inflammatory properties of these analogs, particularly through the dual inhibition of Deoxyribonuclease I (DNase I) and 5-lipoxygenase (5-LO). In the context of cancer, these thiazole (B1198619) derivatives have been explored as inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinases (PI3K), which are critical for cancer cell proliferation and survival.[1] Additionally, some analogs have shown promise as antiparasitic and antimicrobial agents.[2]

Quantitative Biological Activity Data

The following table summarizes the quantitative biological activity data for a selection of this compound analogs. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of future drug candidates.

Compound ID/StructureTarget(s)Assay TypeIC50/Ki (µM)Therapeutic AreaReference
Compound 19 (N-allyl-4-(4-chlorophenyl)thiazol-2-amine)DNase IIn vitro enzymatic assay79.79Neurodegenerative Disease/Anti-inflammatory[3][4]
Compound 18 (N-methyl-4-(4-chlorophenyl)thiazol-2-amine)DNase IIn vitro enzymatic assay< 100Neurodegenerative Disease/Anti-inflammatory[3][4]
Compound 20 (N-ethyl-4-(4-chlorophenyl)thiazol-2-amine)DNase IIn vitro enzymatic assay< 100Neurodegenerative Disease/Anti-inflammatory[3][4]
Compound 20 (N-ethyl-4-(4-chlorophenyl)thiazol-2-amine)5-LOCell-free enzymatic assay0.05Neurodegenerative Disease/Anti-inflammatory[3]
Compound 18 (N-methyl-4-(4-chlorophenyl)thiazol-2-amine)5-LOCell-free enzymatic assay< 1Neurodegenerative Disease/Anti-inflammatory[3]
Compound 19 (N-allyl-4-(4-chlorophenyl)thiazol-2-amine)5-LOCell-free enzymatic assay< 1Neurodegenerative Disease/Anti-inflammatory[3]
Thiazole Derivative p2 (A 4-(4-bromophenyl)-thiazol-2-amine derivative)MCF-7 cancer cell lineSRB assay10.5Cancer[5]
Various Analogs Leishmania amazonensis (promastigote)In vitro antiparasitic assay19.86 - 200Antiparasitic[2]
Various Analogs Trypanosoma cruzi (trypomastigote)In vitro antiparasitic assay1.67 - 100Antiparasitic[2]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. This section provides protocols for the synthesis of the core this compound structure and for key biological assays.

Synthesis of this compound (Hantzsch Thiazole Synthesis)

This protocol is a generalized procedure based on the widely reported Hantzsch thiazole synthesis.[6]

Materials:

  • 2-bromo-1-(4-chlorophenyl)ethan-1-one (1 equivalent)

  • Thiourea (B124793) (1.5 to 2 equivalents)

  • Ethanol

  • Sodium bicarbonate solution (5%)

  • Deionized water

  • Diethyl ether (for washing)

  • Sodium thiosulfate (B1220275) solution (for washing)

Procedure:

  • In a round-bottom flask, combine 2-bromo-1-(4-chlorophenyl)ethan-1-one and thiourea in ethanol.

  • Heat the mixture to reflux with stirring for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate and stir.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with deionized water, followed by a wash with diethyl ether to remove any unreacted starting material. A wash with aqueous sodium thiosulfate can be used to remove any residual iodine if it was used as a catalyst.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.[7]

DNase I Inhibition Assay

This protocol is based on the spectrophotometric measurement of acid-soluble nucleotides produced from DNA degradation by DNase I.

Materials:

  • Bovine pancreatic DNase I

  • Calf thymus DNA

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and CaCl₂)

  • Perchloric acid

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • 96-well UV-transparent microplates

  • Spectrophotometer

Procedure:

  • Prepare a solution of calf thymus DNA in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DNase I enzyme solution.

  • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the DNA solution to each well.

  • Incubate the reaction mixture for a defined period (e.g., 30 minutes) at the same temperature.

  • Stop the reaction by adding cold perchloric acid.

  • Centrifuge the plate to pellet the undigested DNA.

  • Transfer the supernatant, containing the acid-soluble nucleotides, to a new UV-transparent plate.

  • Measure the absorbance of the supernatant at 260 nm.

  • The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the absorbance of the control wells (with no inhibitor). IC50 values are then determined from the dose-response curves.

Visualizing Key Processes

Diagrams are provided to illustrate the synthetic workflow and a key signaling pathway relevant to the therapeutic applications of these compounds.

Synthesis Workflow for this compound Analogs

G cluster_start Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_product Product alpha_haloketone 2-bromo-1-(4-chlorophenyl)ethan-1-one reaction Cyclocondensation alpha_haloketone->reaction Reactant 1 thiourea Thiourea / N-substituted thiourea thiourea->reaction Reactant 2 product This compound Analog reaction->product Yields

Caption: Hantzsch synthesis of this compound analogs.

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes PTEN PTEN PTEN->PIP3 Inhibits (Dephosphorylates)

Caption: Simplified PI3K/Akt/mTOR signaling pathway in cancer.

References

The 2-Aminothiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Application of 2-Aminothiazole (B372263) Compounds in Drug Development

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention from medicinal chemists for its versatile biological activities. This privileged structure is a key component in a variety of clinically successful drugs, demonstrating a broad therapeutic spectrum that includes anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. This technical guide provides a comprehensive overview of the discovery and history of 2-aminothiazole compounds in medicinal chemistry, detailing their synthesis, biological evaluation, and the signaling pathways they modulate.

A Historical Perspective: From Discovery to Blockbuster Drugs

The journey of 2-aminothiazole in medicinal chemistry is marked by the development of several landmark drugs. The inherent reactivity and diverse biological profile of this scaffold have made it a fertile ground for drug discovery.

Famotidine (B1672045): Developed by Yamanouchi Pharmaceutical Co. and licensed to Merck & Co. in the mid-1980s, famotidine was a significant advancement in the treatment of peptic ulcers.[1][2] By replacing the imidazole (B134444) ring of cimetidine (B194882) with a 2-guanidinothiazole ring, researchers created a compound that was found to be nine times more potent than ranitidine (B14927) and thirty-two times more potent than cimetidine.[1] It was first marketed in 1981.[2]

Cefdinir (B1668824): Patented in 1979 and approved for medical use in 1991, cefdinir is a third-generation cephalosporin (B10832234) antibiotic.[3][4] Marketed under brand names like Omnicef, it is effective against a broad spectrum of bacteria and is used to treat infections of the respiratory tract, ear, and skin.[3][5]

Meloxicam: In the 1970s, researchers at a subsidiary of Boehringer Ingelheim in Germany synthesized a series of enol-carboxamides with the aim of developing anti-inflammatory agents with improved gastrointestinal safety.[6][7] This research led to the discovery of meloxicam, a nonsteroidal anti-inflammatory drug (NSAID) that preferentially inhibits cyclooxygenase-2 (COX-2).[6] It was approved for medical use in the United States in 2000.[6]

Pramipexole (B1678040): First manufactured by Pharmacia and Upjohn and approved in the United States in 1997, pramipexole is a non-ergoline dopamine (B1211576) agonist used in the treatment of Parkinson's disease and restless legs syndrome.[8][9]

Dasatinib (B193332): Developed through a collaboration between Bristol-Myers Squibb and Otsuka Pharmaceutical Co., dasatinib is a potent tyrosine kinase inhibitor.[10] It was initially developed as an inhibitor of Src family kinases and was later found to be a potent inhibitor of the BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML).[11] Dasatinib received FDA approval in 2006 for the treatment of CML.[12]

Alpelisib (B612111): Marketed as Piqray, alpelisib is a targeted therapy for certain types of advanced breast cancer.[6] It functions as a specific inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3K), a key enzyme in a signaling pathway often dysregulated in cancer.[6]

Quantitative Analysis of Biological Activity

The therapeutic potential of 2-aminothiazole derivatives is underscored by their potent activity in various biological assays. The following tables summarize the in vitro efficacy of selected compounds.

Table 1: Anticancer Activity of 2-Aminothiazole Derivatives
Compound IDTarget/Cell LineIC50 (µM)Reference
DasatinibK562 (CML)<0.001[13]
Dasatinib-L-arginine conjugateCsk Kinase0.0044[13]
Dasatinib-L-arginine conjugateSrc Kinase<0.00025[13]
Dasatinib-L-arginine conjugateAbl Kinase<0.00045[13]
Alpelisib (BYL719)PI3Kα0.0046[1]
SNS-032CDK20.038[14]
SNS-032CDK70.062[14]
SNS-032CDK90.004[14]
KY-05009TNIK (Ki)0.100[15]
20 H1299 (Lung Cancer)4.89[16]
20 SHG-44 (Glioma)4.03[16]
28 HT29 (Colon Cancer)0.63[16]
10 HT29 (Colon Cancer)2.01[16]
23 HepG2 (Liver Cancer)510[16]
24 HepG2 (Liver Cancer)570[16]
23 PC12 (Pheochromocytoma)309[16]
24 PC12 (Pheochromocytoma)298[16]
88 HS 578T (Breast Cancer)0.8[17]
Table 2: Antimicrobial Activity of 2-Aminothiazole Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
121d (piperazinyl derivative) S. aureus 292132-128 (µM)[17]
121d (piperazinyl derivative) E. coli 259222-128 (µM)[17]
124 (halogenated thiourea) S. aureus4-16[17]
124 (halogenated thiourea) S. epidermidis4-16[17]
117 (R1=OCH3) E. coliNot specified[17]
117 (R1=CH3) E. coliNot specified[17]
2a S. epidermidis (MDR)250[18]
2b S. epidermidis (MDR)250[18]
2d S. aureus (MDR)250[18]
2g E. coli (MDR)375[18]

Key Signaling Pathways and Mechanisms of Action

The diverse biological effects of 2-aminothiazole derivatives stem from their ability to interact with a range of molecular targets, thereby modulating critical cellular signaling pathways.

BCR-ABL Signaling Pathway: Dasatinib is a potent inhibitor of the BCR-ABL fusion protein, the driver of chronic myeloid leukemia. It binds to both the active and inactive conformations of the ABL kinase domain, effectively blocking downstream signaling pathways that promote cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.[10][19][20]

BCR_ABL_Signaling cluster_membrane cluster_cytoplasm cluster_nucleus BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL

BCR-ABL Signaling Pathway Inhibition by Dasatinib.

PI3K/Akt/mTOR Signaling Pathway: Alpelisib specifically targets the p110α isoform of PI3K. In many cancers, mutations in the PIK3CA gene lead to constitutive activation of the PI3K/Akt/mTOR pathway, promoting uncontrolled cell growth and survival. Alpelisib blocks this aberrant signaling, leading to apoptosis of cancer cells.[6][21]

PI3K_AKT_mTOR_Signaling cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Alpelisib Alpelisib Alpelisib->PI3K

PI3K/Akt/mTOR Pathway Inhibition by Alpelisib.

Experimental Protocols

The synthesis of 2-aminothiazole derivatives and their biological evaluation are central to the discovery and development of new therapeutic agents.

Synthesis of 2-Aminothiazole Derivatives

The Hantzsch thiazole (B1198619) synthesis remains a cornerstone for the construction of the 2-aminothiazole core.[22][23] This method typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative.

Hantzsch_Synthesis_Workflow Start Starting Materials: α-Haloketone Thiourea Derivative Reaction Condensation Reaction (e.g., in Ethanol (B145695), Reflux) Start->Reaction Workup Aqueous Work-up (e.g., Neutralization, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Product 2-Aminothiazole Derivative Purification->Product

General Workflow for Hantzsch 2-Aminothiazole Synthesis.

Protocol 1: General Hantzsch Synthesis of 2-Amino-4-phenylthiazole [24]

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (B140003) (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add methanol (B129727) (5 mL) and a magnetic stir bar to the vial.

  • Reaction: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Work-up: Remove the reaction from heat and allow it to cool to room temperature. Pour the contents into a 100 mL beaker containing 5% aqueous Na2CO3 solution (20 mL) and swirl to mix.

  • Isolation: Filter the mixture through a Buchner funnel. Wash the collected solid with water.

  • Drying: Spread the solid on a watch glass and allow it to air dry to yield 2-amino-4-phenylthiazole.

Protocol 2: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (A Key Dasatinib Intermediate) [25]

  • Amino Protection: Suspend ethyl 2-aminothiazole-5-carboxylate (1 mol) in dichloromethane (B109758) (1000 g). Add sodium bicarbonate (2 mol) and stir. Cool the mixture to 10-15°C and add benzyl (B1604629) chloroformate (1.5 mol) dropwise over 1 hour. After the addition, warm the reaction to room temperature and stir for 5 hours. Recover the dichloromethane under reduced pressure. The residue is worked up with purified water and a methanol/glacial acetic acid mixture to yield the protected intermediate.

  • Saponification: Dissolve the protected intermediate (1 mol) in a 30% ethanol aqueous solution containing sodium hydroxide (B78521) (100 g) at a temperature below 30°C. Stir at 30°C for 8 hours. Cool to 0-5°C and adjust the pH to 3 with 2N hydrochloric acid to precipitate the carboxylic acid. Filter, wash with water, and dry.

  • Amidation: Add the carboxylic acid (1 mol) to pyridine (B92270) (1000 g) and cool to 0-5°C. Add methanesulfonyl chloride (1.1 mol) dropwise over 1 hour and maintain the temperature for 5 hours. Then, add 2-chloro-6-methylaniline (B140736) (1.1 mol) and slowly heat to 80°C for 8 hours. Remove pyridine under reduced pressure. The residue is triturated with 50% methanol-water, filtered, and dried to give the protected amide.

  • Deprotection: The final deprotection step to yield the title compound is typically achieved using a strong acid like trifluoroacetic acid or a Lewis acid such as aluminum trichloride.[17][19]

Dasatinib_Intermediate_Synthesis cluster_step1 cluster_step2 cluster_step3 cluster_step4 Start1 Ethyl 2-aminothiazole- 5-carboxylate Reagent1 Benzyl Chloroformate, NaHCO3, DCM Product1 Protected Amine Reagent1->Product1 Reagent2 NaOH, EtOH/H2O Product2 Carboxylic Acid Reagent2->Product2 Reagent3 1. MsCl, Pyridine 2. 2-chloro-6-methylaniline Product3 Protected Amide Reagent3->Product3 Reagent4 Strong Acid or Lewis Acid FinalProduct 2-Amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide Reagent4->FinalProduct

Workflow for the Synthesis of a Key Dasatinib Intermediate.
Biological Evaluation Protocols

Protocol 3: MTT Assay for Cytotoxicity Screening [26][27][28]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [29][30]

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Each well should contain 100 µL of the diluted compound.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The 2-aminothiazole scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of new medicines. Its journey from a simple heterocyclic core to the centerpiece of blockbuster drugs highlights the power of medicinal chemistry in optimizing molecular structures for therapeutic benefit. The continued exploration of novel 2-aminothiazole derivatives, guided by a deep understanding of their synthesis, biological activity, and mechanisms of action, promises to deliver the next generation of innovative therapies for a wide range of diseases.

References

A Technical Guide to the Structural Analogs of 4-(4-Chlorophenyl)thiazol-2-amine and Their Reported Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on the structural analogs of 4-(4-chlorophenyl)thiazol-2-amine, a specific subset of this class that has demonstrated a wide array of pharmacological activities. This document provides a comprehensive overview of their reported biological targets, quantitative activity data, and the experimental methodologies used for their evaluation.

Reported Biological Activities and Quantitative Data

Structural modifications of the this compound core have yielded compounds with a diverse range of biological activities, including anticancer, anti-inflammatory, neuroprotective, and enzyme inhibitory effects. The following tables summarize the quantitative data for various analogs, categorized by their reported activities.

Anticancer Activity

Derivatives of 4-phenylthiazol-2-amine have been extensively investigated for their cytotoxic effects against various cancer cell lines.[1][2] Modifications often involve substitutions on the 2-amino group and the phenyl ring at the 4-position.

Compound IDModificationCancer Cell LineIC50 (µM)Reference
9 See original paper for structureMCF-7 (Breast)< Doxorubicin[1]
14a See original paper for structureMCF-7 (Breast)< Doxorubicin[1]
20 4,5-butylidene and benzylic amineH12994.89[2]
20 4,5-butylidene and benzylic amineSHG-444.03[2]
28 2,4-disubstituted amideHT290.63[2]
28 2,4-disubstituted amideHeLa6.05[2]
28 2,4-disubstituted amideA5498.64[2]
28 2,4-disubstituted amideKarpas29913.87[2]
46b 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxinHepG20.13 ± 0.05[2]
46b 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxinA5490.16 ± 0.06[2]
17b 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrileVariousMost potent of series[3]
Enzyme Inhibition

A series of 4-(4-chlorophenyl)thiazol-2-amines has been identified as dual inhibitors of DNase I and 5-LO, suggesting potential therapeutic applications in neurodegenerative and inflammatory diseases.[4]

Compound IDDNase I IC50 (µM)5-LO IC50 (nM) (cell-free)Reference
18 < 100Potent[4]
19 79.79Potent[4]
20 < 10050[4]
Crystal Violet~400N/A[4]

Certain 2-aminothiazole derivatives have shown inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase (CA) isoenzymes I and II.[5]

CompoundTarget EnzymeKi (µM)Reference
2-amino-4-(4-chlorophenyl)thiazolehCA I0.008 ± 0.001[5]
2-amino-4-(4-bromophenyl)thiazolehCA II0.124 ± 0.017[5]
2-amino-4-(4-bromophenyl)thiazoleAChE0.129 ± 0.030[5]
2-amino-4-(4-bromophenyl)thiazoleBChE0.083 ± 0.041[5]
Antimicrobial and Anthelmintic Activities

The 2-aminothiazole scaffold is a common feature in various antimicrobial agents.[6] Analogs of 4-phenylthiazol-2-amine have been synthesized and evaluated for their activity against bacteria, fungi, and helminths.[6][7]

Compound ClassActivityKey FindingsReference
2-amino-4-phenylthiazole derivatives of amino acids and peptidesAntifungal, AnthelminticSignificant activity compared to standard drugs fluconazole (B54011) and mebendazole.[6]
Thiourea (B124793) derivatives containing 4-arylthiazoles and D-glucose (B1605176) moietyAntibacterialElectron-withdrawing groups on the aryl ring enhance activity. Compound 4h showed potent inhibition of DNA gyrase and topoisomerase IV.[7]

Experimental Protocols

General Synthesis of this compound Analogs

The core structure of this compound is typically synthesized via the Hantzsch thiazole (B1198619) synthesis.

General Procedure: [8][9] A mixture of an α-bromoketone (e.g., 2-bromo-1-(4-chlorophenyl)ethan-1-one) and a substituted thiourea is refluxed in a suitable solvent, such as ethanol. The reaction can also be facilitated by microwave irradiation to reduce reaction times.[8][9] The resulting product is then isolated and purified, typically by recrystallization.

A generalized workflow for the synthesis is depicted below.

G alpha_bromoketone α-Bromoketone (e.g., 2-bromo-1-(4-chlorophenyl)ethan-1-one) reaction Cyclic Condensation (Hantzsch Synthesis) alpha_bromoketone->reaction thiourea N-Substituted Thiourea thiourea->reaction product This compound Analog reaction->product Reflux in Ethanol or Microwave Irradiation

Caption: General synthesis of this compound analogs.

In Vitro Anticancer Activity Assay

The antiproliferative activity of the synthesized compounds is commonly evaluated using the Sulforhodamine B (SRB) assay.[10]

Protocol Outline:

  • Cell Plating: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B dye.

  • Washing: Unbound dye is washed away.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 515 nm).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

The workflow for the in vitro anticancer assay is illustrated below.

G cluster_workflow In Vitro Anticancer Assay Workflow start Seed Cancer Cells in 96-well plates treatment Add Test Compounds (Varying Concentrations) start->treatment incubation Incubate for 48-72h treatment->incubation fixation Fix Cells with TCA incubation->fixation staining Stain with SRB fixation->staining washing Wash Unbound Dye staining->washing solubilization Solubilize Bound Dye washing->solubilization readout Measure Absorbance solubilization->readout analysis Calculate IC50 Values readout->analysis

Caption: Workflow for the in vitro anticancer activity assay.

DNase I Inhibition Assay

The inhibitory effect on bovine pancreatic DNase I can be determined spectrophotometrically by measuring the formation of acid-soluble nucleotides.[8][9]

Protocol Outline:

  • Reaction Mixture: A reaction mixture containing buffer, substrate DNA, and the test compound at various concentrations is prepared.

  • Enzyme Addition: The reaction is initiated by adding DNase I.

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C).

  • Reaction Termination: The reaction is stopped by adding a precipitating agent (e.g., perchloric acid).

  • Centrifugation: The mixture is centrifuged to pellet the undigested DNA.

  • Absorbance Measurement: The absorbance of the supernatant, containing the acid-soluble nucleotides, is measured at 260 nm.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of DNase I activity (IC50) is determined.

5-Lipoxygenase (5-LO) Inhibition Assay

The inhibition of 5-LO activity can be assessed in both cell-free and intact cell systems.[8]

Cell-Free Assay:

  • Enzyme Preparation: A partially purified recombinant 5-LO enzyme is used.

  • Reaction Mixture: The reaction is carried out in a buffer containing the enzyme, substrate (arachidonic acid), and the test compound.

  • Product Analysis: The formation of 5-LO products (e.g., leukotrienes) is quantified by High-Performance Liquid Chromatography (HPLC).

  • IC50 Calculation: The IC50 value is calculated based on the reduction in product formation.

Intact Cell Assay:

  • Cell Isolation: Polymorphonuclear leukocytes (PMNLs) are isolated from fresh blood.

  • Cell Stimulation: The cells are stimulated to produce 5-LO products.

  • Compound Treatment: The cells are pre-incubated with the test compounds before stimulation.

  • Product Analysis: The 5-LO products are extracted and quantified by HPLC.

  • IC50 Calculation: The IC50 value is determined from the dose-dependent inhibition of product formation.

Signaling Pathways and Logical Relationships

The diverse biological activities of this compound analogs stem from their interaction with various molecular targets. The dual inhibition of DNase I and 5-LO by some of these compounds highlights a potential multi-target approach for diseases with both inflammatory and cell death components.

G cluster_outcomes Biological Outcomes compound This compound Analogs dnase1 DNase I compound->dnase1 lo5 5-Lipoxygenase (5-LO) compound->lo5 cancer_targets Cancer-related Targets (e.g., Tubulin, Kinases) compound->cancer_targets cholinesterases Cholinesterases (AChE, BChE) compound->cholinesterases ca Carbonic Anhydrases compound->ca neuroprotection Neuroprotection dnase1->neuroprotection anti_inflammatory Anti-inflammatory Effects lo5->anti_inflammatory anticancer Anticancer Activity cancer_targets->anticancer cholinergic_modulation Cholinergic Modulation cholinesterases->cholinergic_modulation ca_inhibition CA Inhibition ca->ca_inhibition

Caption: Molecular targets and biological outcomes of this compound analogs.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The structural analogs exhibit a broad spectrum of biological activities, with promising results in the areas of oncology, neuroinflammation, and enzyme inhibition. The structure-activity relationship studies indicate that modifications at the 2-amino position and the 4-phenyl ring are crucial for tuning the potency and selectivity of these compounds. Further investigation into the mechanisms of action and in vivo efficacy of the most potent analogs is warranted to translate these findings into clinical applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Quantum Chemical Calculations for Thiazole (B1198619) Derivatives

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, forms the core scaffold of numerous molecules with significant biological activities.[1][2][3] Its derivatives are prominent in medicinal chemistry, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[4][5][6] The rational design and optimization of these derivatives for enhanced efficacy and specificity heavily rely on a deep understanding of their electronic and structural properties. Quantum chemical calculations have emerged as an indispensable tool in this endeavor, providing critical insights that guide synthetic efforts and biological evaluations.[7][8]

This technical guide provides a comprehensive overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), in the study of thiazole derivatives. It details the theoretical underpinnings, key computational parameters, and their correlation with experimental findings, offering a roadmap for researchers in the field of drug discovery.

Core Computational Methodologies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying molecules of pharmaceutical interest.[7][9] The B3LYP hybrid functional combined with the 6-31G(d,p) basis set is frequently employed for geometry optimization and electronic property calculations of thiazole derivatives, demonstrating good correlation with experimental data.[4][10]

Experimental and Computational Workflow

The synergy between computational modeling and experimental validation is crucial in modern drug discovery. The following workflow illustrates the typical process for investigating thiazole derivatives.

G cluster_0 Computational Workflow cluster_1 Experimental Workflow mol_design Molecular Design of Thiazole Derivatives geom_opt Geometry Optimization (DFT) mol_design->geom_opt electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->electronic_prop docking Molecular Docking electronic_prop->docking admet In Silico ADMET Prediction docking->admet sar_analysis Structure-Activity Relationship (SAR) Analysis admet->sar_analysis Correlation & Optimization synthesis Synthesis of Thiazole Derivatives characterization Structural Characterization (NMR, IR, MS, X-ray) synthesis->characterization bio_assay Biological Assays (Anticancer, Antimicrobial) characterization->bio_assay bio_assay->sar_analysis sar_analysis->mol_design Feedback Loop

Figure 1: Integrated computational and experimental workflow for thiazole derivative drug discovery.

Key Quantum Chemical Descriptors

Optimized Molecular Geometry

The first step in computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, which calculates the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy state. These optimized geometries provide a realistic model for subsequent property calculations and docking studies.[4][10]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[11] The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[4][10][12] This energy gap also helps in understanding intramolecular charge transfer and electronic transitions.[4]

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. This information is invaluable for predicting how a molecule will interact with biological targets like proteins and enzymes.[11][12]

Natural Population Analysis

Natural Population Analysis (NPA) is used to calculate the charges at different atomic sites within a molecule.[4] This detailed charge distribution helps in understanding the electrostatic interactions that govern molecular recognition and binding. For instance, identifying highly electropositive atoms can indicate potential sites for interaction with negatively charged residues in a protein's active site.[4][10]

Data Summary of Quantum Chemical Calculations

The following tables summarize key quantitative data from various studies on thiazole derivatives.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
(Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene) acetate (B1210297) (6)-5.3582-0.87654.4818[4]
(Z)-ethyl 2-cyano-2-(5-((E)-3-(dimethylamino)acryloyl)-3-phenylthiazol-2(3H)-ylidene)acetate (11)-5.3210-1.57153.7495[4]
Thiazole-sulfonamide analog 1-8.36-0.467.91[12]
Thiazole-sulfonamide analog 15-8.38N/AHighest in series[12]
Thiazole-sulfonamide analog 21N/AN/A6.62 (Lowest in series)[12]
N-((1H-benzo[d] imidazol-2-yl) methyl) thiazol-2-amine-5.5293-0.83024.6991[11]
Azo-thiazole derivative 3aN/AN/A1.66[13]
Azo-thiazole derivative 3cN/AN/A1.82[13]

Note: N/A indicates data not available in the cited sources.

Application in Drug Design and Development

Quantum chemical calculations are instrumental in predicting the biological activity of thiazole derivatives and guiding the design of more potent therapeutic agents.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor.[14] This method is used to understand the binding interactions and predict the binding affinity, which often correlates with biological activity. Docking studies have been successfully employed to investigate thiazole derivatives as inhibitors of various therapeutic targets.

G Thiazole Thiazole Derivative (Ligand) Docking Molecular Docking Simulation Thiazole->Docking Target Protein Target (e.g., Tubulin, DNA Gyrase, FabH) Target->Docking Analysis Analysis of Binding (Binding Energy, H-Bonds, Interactions) Docking->Analysis SAR Structure-Activity Relationship (SAR) Elucidation Analysis->SAR Optimization Lead Optimization SAR->Optimization

Figure 2: Logical flow of molecular docking for drug design.

Table 2: Molecular Docking and Biological Activity Data

Thiazole Derivative(s)Target ProteinDocking Score / Binding EnergyKey InteractionsBiological Activity (IC₅₀ / MIC)Reference
Compounds 5c, 7c, 9aTubulinN/ABinding to colchicine (B1669291) siteIC₅₀: 2.00 - 2.95 µM (Tubulin polymerization inhibition)[5]
N-substituted thiazoles S6, S7, S8, S9FabH (3iL9)MolDock Score: -102.6 to -144.24-10 H-bondsPredicted potent antimicrobial[15]
Thiazole-coumarin hybrids 10b, 7, 6bDNA gyrase BBest binding affinityN/APronounced antibacterial activity[6]
Various thiazole derivativesE. coli MurB-7.02 to -9.96 kcal/molN/AMIC: 0.23–0.7 mg/mL (Antibacterial)[16]
Compounds 13a, 13b, 15Rho6 (2CLS)-9.2 kcal/mol (for 15)H-bonds, arene-cationPromising anti-hepatic cancer activity[17]
Thiazole-sulfonamide analog 1Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)N/AN/AIC₅₀: 0.10 µM (AChE), 0.20 µM (BuChE)[12]

Experimental Protocols

General Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and widely used method.[15] It typically involves the reaction of an α-haloketone with a thioamide. Variations of this method are frequently employed. For example, some protocols involve the condensation of compounds like ethyl cyanoacetate (B8463686) with phenylisothiocyanate and chloroacetone.[4] Another common route is the reaction of thiosemicarbazide (B42300) derivatives with α-halocarbonyl compounds or other suitable electrophiles.[6][17][18][19]

Protocol Example: Synthesis of 2-hydrazinyl-thiazole derivatives [20]

  • Chloroacetylation: 2-aminothiazole (B372263) is reacted with chloroacetyl chloride in a suitable solvent like dioxane, often in the presence of a base such as triethylamine, to yield an N-(thiazol-2-yl) chloroacetamide intermediate.[20][21]

  • Hydrazinolysis: The chloroacetamide intermediate is then heated with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) to substitute the chlorine atom and form the corresponding 2-hydrazinylacetamide derivative.[20]

  • Cyclization/Condensation: The resulting hydrazine derivative can be further reacted with chalcones or other reagents to incorporate additional heterocyclic rings, such as pyrazoline.[20]

Structural Characterization

The synthesized compounds are rigorously characterized to confirm their chemical structures using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.[1][19][20][22]

  • Infrared (IR) Spectroscopy: IR spectra help identify the presence of specific functional groups (e.g., C=O, N-H, C=N).[1][20]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its molecular formula.[1][17][22]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray analysis provides the precise three-dimensional atomic arrangement, offering definitive structural proof.[4]

Biological Evaluation Protocols
  • Anticancer Activity (MTT Assay): The cytotoxicity of the synthesized compounds against cancer cell lines (e.g., HepG2, MCF-7) is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][10][17] This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases to form formazan, which indicates the metabolic activity and thus the viability of the cells.

  • Antimicrobial Activity (Well Diffusion Technique): The antimicrobial potential is often assessed using the agar (B569324) well diffusion method.[9] A standardized microbial inoculum is spread on an agar plate, and wells are created and filled with solutions of the test compounds. The plates are incubated, and the diameter of the zone of inhibition around each well is measured to determine the compound's activity.[9][22]

Conclusion

Quantum chemical calculations provide a powerful theoretical framework for understanding the structure, reactivity, and potential biological activity of thiazole derivatives. By integrating computational methods like DFT and molecular docking with traditional synthetic chemistry and biological screening, researchers can significantly accelerate the discovery and optimization of novel thiazole-based therapeutic agents. The insights gained from these calculations into parameters such as HOMO-LUMO gaps, electrostatic potentials, and binding interactions are critical for a rational, structure-based approach to drug design, ultimately paving the way for the development of more effective and targeted medicines.

References

Unveiling Intermolecular Interactions: A Technical Guide to Hirshfeld Surface Analysis of Substituted Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Hirshfeld surface analysis as a powerful tool for characterizing intermolecular interactions in substituted thiazole (B1198619) compounds. Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] A profound understanding of their crystal packing and intermolecular interactions is paramount for rational drug design, polymorphism prediction, and optimizing solid-state properties. Hirshfeld surface analysis, facilitated by software such as CrystalExplorer, offers a unique and visually intuitive method to quantify and understand these complex interactions.[1][3][4]

The Core Principles of Hirshfeld Surface Analysis

Hirshfeld surface analysis is a method used to partition crystal space and visualize intermolecular interactions. The Hirshfeld surface is generated for a molecule within a crystal, defined as the region where the electron distribution of the sum of spherical atoms for that molecule (the promolecule) is greater than the contribution from all other molecules in the crystal.[5] This partitioning allows for the mapping of various properties onto the surface, providing a detailed picture of the molecule's interaction environment.

Several key properties are mapped onto the Hirshfeld surface to highlight intermolecular contacts:

  • d norm(Normalized Contact Distance): This is the most common property mapped onto the surface. It is a normalized distance that combines di (the distance from the surface to the nearest nucleus internal to the surface) and de (the distance from the surface to the nearest nucleus external to the surface), relative to the van der Waals radii of the respective atoms. Red spots on the dnorm surface indicate close intermolecular contacts (shorter than the sum of van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions show contacts that are longer.[6]

  • 2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular interactions. They are generated by plotting di against de for every point on the Hirshfeld surface. The resulting plot is a unique "fingerprint" for a given crystal structure, and the distribution of points can be decomposed to show the contribution of different types of atomic contacts to the overall crystal packing.[7][8]

Experimental Protocol: From Crystal Structure to Interaction Analysis

The following outlines a typical workflow for performing Hirshfeld surface analysis on substituted thiazole compounds, assuming a high-quality single-crystal X-ray diffraction dataset has been obtained.

  • Data Acquisition: Single-crystal X-ray diffraction data is collected, typically on a diffractometer using Mo Kα or Cu Kα radiation.[9] The crystal structure is then solved and refined using software like SHELX or Olex2.[9] The final output is a Crystallographic Information File (CIF).

  • Hirshfeld Surface Calculation:

    • Software: CrystalExplorer is the standard software package used for Hirshfeld surface analysis.[3][4]

    • Input: A CIF file containing the atomic coordinates and unit cell parameters of the thiazole compound is required.

    • Procedure:

      • Load the CIF file into CrystalExplorer.

      • Select a single molecule of the thiazole derivative within the crystal lattice.

      • Generate the Hirshfeld surface around the selected molecule. This involves partitioning the electron density of the crystal.

      • Map the desired properties, most commonly dnorm, onto the generated surface to visualize the intermolecular contacts.

  • 2D Fingerprint Plot Generation:

    • With the Hirshfeld surface generated, the 2D fingerprint plot can be calculated.

    • This plot provides a summary of all intermolecular contacts.

    • The plot can be decomposed to quantify the percentage contribution of specific atom-atom contacts (e.g., H···H, C···H, N···H, S···H) to the total Hirshfeld surface area.[1][6]

Quantitative Analysis of Intermolecular Interactions in Substituted Thiazoles

The following tables summarize the percentage contributions of various intermolecular contacts to the Hirshfeld surfaces of several substituted thiazole compounds, as reported in the literature. This quantitative data is crucial for comparing the packing environments of different derivatives.

CompoundH···HO···H/H···OS···H/H···SN···H/H···NC···H/H···COther Significant ContactsReference
1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one37.6%16.8%15.4%13.0%7.6%-[1]
5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole17.7%-21.1%24.3%-S···C/C···S (9.7%)[6]
Thiazolyl-pyrazole hybrid 239.6%-22.1%7.9%27.5%S···S (1.6%), S···C (0.2%), C···N (0.7%), C···C (0.4%)[10]

Visualization of Concepts and Workflows

Diagrams created using the DOT language provide a clear visual representation of the key processes and relationships in Hirshfeld surface analysis.

Hirshfeld_Workflow cluster_data Data Input cluster_analysis Analysis in CrystalExplorer cluster_output Outputs cif Crystallographic Information File (CIF) select_mol Select Molecule cif->select_mol gen_hs Generate Hirshfeld Surface select_mol->gen_hs map_prop Map d_norm gen_hs->map_prop gen_fp Generate 2D Fingerprint Plot gen_hs->gen_fp dnorm_surface d_norm Mapped Surface map_prop->dnorm_surface fp_plot Overall Fingerprint Plot gen_fp->fp_plot decomposed_fp Decomposed Fingerprint Plots fp_plot->decomposed_fp quant_data Quantitative Interaction Data (%) decomposed_fp->quant_data

Figure 1. Workflow for Hirshfeld surface analysis.

d_norm_concept cluster_surface Hirshfeld Surface cluster_internal Internal to Surface cluster_external External to Surface p1 int_atom Internal Atom int_atom->p1 di ext_atom External Atom ext_atom->p1 de d_norm d_norm (Normalized Contact Distance) di di di->d_norm de de de->d_norm vdw van der Waals Radii vdw->d_norm

Figure 2. Conceptual relationship of d_norm.

Conclusion

Hirshfeld surface analysis provides an indispensable framework for the detailed investigation of intermolecular interactions in substituted thiazole compounds. By offering both qualitative visualization through mapped surfaces and quantitative data via 2D fingerprint plots, this methodology empowers researchers in drug development to make informed decisions regarding crystal engineering, polymorph screening, and the optimization of solid-state properties. The systematic application of this technique will continue to deepen our understanding of the supramolecular chemistry of thiazole-based pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-chlorophenyl)thiazol-2-amine via Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(4-chlorophenyl)thiazol-2-amine, a valuable scaffold in medicinal chemistry, utilizing the robust and efficient Hantzsch thiazole (B1198619) synthesis. The procedure involves the condensation of α-bromo-4-chloroacetophenone with thiourea (B124793). This application note includes a comprehensive experimental protocol, a summary of key quantitative data, and a visual representation of the experimental workflow to facilitate replication and understanding by researchers in organic synthesis and drug development.

Introduction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic and widely used method for the preparation of thiazole derivatives.[1] The reaction typically involves the condensation of an α-haloketone with a thioamide.[1][2] This synthesis is renowned for its simplicity and high yields.[3] Thiazole moieties are prevalent in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties, including antibacterial, antifungal, and anticancer activities. The target compound, this compound, serves as a crucial intermediate in the development of novel pharmaceutical agents.

The reaction proceeds via a multi-step mechanism initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone (an SN2 reaction). This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[4]

Experimental Protocol

This protocol outlines the synthesis of this compound from α-bromo-4-chloroacetophenone and thiourea.

Materials and Reagents:

Equipment:

  • Round-bottom flask or scintillation vial

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Reflux condenser (if applicable)

  • Beakers

  • Büchner funnel and filter flask

  • Vacuum source

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a suitable reaction vessel (e.g., a 20 mL scintillation vial or a round-bottom flask), combine α-bromo-4-chloroacetophenone (1 mmol) and thiourea (1.2 mmol).[5]

  • Solvent Addition: Add ethanol (2 mL) or methanol (5 mL) to the reaction mixture.[3][5]

  • Reaction Conditions: Stir the mixture at 70°C for 1 hour.[5] Alternatively, the mixture can be heated to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[6]

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice water or a 5% sodium carbonate solution (20 mL) to precipitate the product.[3][5]

  • Filtration and Washing: Collect the resulting precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove any inorganic impurities.[3][6]

  • Drying: Spread the collected solid on a watch glass and allow it to air dry completely.

  • Characterization: Determine the melting point of the dried product and characterize it using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Data Presentation

A summary of the quantitative data for the synthesized this compound is presented in the table below.

ParameterValueReference
Molecular Formula C₉H₇ClN₂S[7]
Molecular Weight 210.68 g/mol [7]
Appearance White solid[8]
Melting Point 162-164 °C[8]
Yield 62%[8]
¹H NMR (400 MHz, DMSO-d₆, δ ppm) 7.82–7.79 (m, 2H), 7.43–7.40 (m, 2H), 7.10 (s, 2H), 7.08 (s, 1H)[8]
¹³C NMR (100 MHz, DMSO-d₆, δ ppm) 168.2, 148.4, 133.6, 131.4, 128.4, 127.1, 102.2[8]

Visualizations

Reaction Scheme:

Caption: Reaction scheme for the Hantzsch synthesis of this compound.

Experimental Workflow:

experimental_workflow start Start reactants Combine α-bromo-4- chloroacetophenone and thiourea start->reactants solvent Add ethanol or methanol reactants->solvent reaction Heat and stir at 70°C for 1 hour solvent->reaction workup Cool and pour into ice water or Na₂CO₃ solution reaction->workup filtration Filter the precipitate workup->filtration washing Wash with cold deionized water filtration->washing drying Air dry the solid product washing->drying characterization Characterize the product (MP, NMR, IR, MS) drying->characterization end End characterization->end

Caption: Workflow for the synthesis and characterization of this compound.

References

Application Notes and Protocols for Developing Anticancer Agents from 4-(4-Chlorophenyl)thiazol-2-amine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thiazole (B1198619) ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Specifically, the 4-(4-chlorophenyl)thiazol-2-amine scaffold has emerged as a promising starting point for the development of novel anticancer agents. These compounds have been shown to target various biological pathways critical for cancer cell proliferation and survival, such as key signaling kinases (e.g., VEGFR-2, Aurora kinases, CDKs), and can induce cell cycle arrest and apoptosis.[4][5][6][7]

This document provides detailed protocols for the synthesis and biological evaluation of novel derivatives based on this scaffold, summarizes key structure-activity relationship (SAR) data, and outlines the signaling pathways commonly implicated in their mechanism of action.

Synthetic Protocol: General Procedure for Hantzsch Thistle Synthesis

The core this compound scaffold is typically synthesized via the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thiourea (B124793) derivative.

Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve thiourea (1 equivalent) and 2-bromo-1-(4-chlorophenyl)ethan-1-one (1 equivalent) in anhydrous ethanol (B145695).

  • Reaction: Heat the mixture to reflux for approximately 3-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the hydrobromide salt of the product will form.

  • Neutralization & Purification: Collect the solid by filtration. To obtain the free amine, neutralize the salt with a base such as aqueous sodium bicarbonate or ammonia (B1221849) solution. The resulting solid, this compound, is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.[6]

This core scaffold can then be used in subsequent reactions to generate a library of derivatives, for instance, by N-acylation or by reaction with various aldehydes to form Schiff bases.[6][8]

Biological Evaluation Protocols

A systematic evaluation of the anticancer efficacy of newly synthesized compounds is crucial. The workflow typically begins with primary cytotoxicity screening, followed by more detailed mechanistic studies for the most potent compounds.

G cluster_workflow Experimental Workflow cluster_assays Mechanistic Assays Synthesis Synthesis of Thiazole Derivatives Screening Primary Cytotoxicity Screening (MTT Assay) Synthesis->Screening Hit_ID Hit Identification (Potent Compounds) Screening->Hit_ID Secondary_Assays Secondary Mechanistic Assays Hit_ID->Secondary_Assays Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt CellCycle Cell Cycle Analysis Apoptosis Apoptosis Assay Kinase Kinase Inhibition

Caption: General experimental workflow for anticancer evaluation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.[1][4]

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549, HCT-116)[7][9][10]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium in each well with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin or Cisplatin).[4]

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.[4]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[1][4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

This protocol is used to determine if a compound induces cell cycle arrest at a specific phase (e.g., G2/M).[6][7]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its predetermined IC50 concentration for 24 or 48 hours. Include an untreated control.[4]

  • Cell Harvesting: Harvest the cells by trypsinization, collecting both adherent and floating cells to include apoptotic populations.

  • Fixation: Wash the cells with ice-cold PBS and centrifuge. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.[4]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution containing RNase A.[4]

  • Flow Cytometry: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.[4]

  • Data Analysis: Analyze the cell cycle distribution (Sub-G1, G0/G1, S, G2/M phases) using appropriate software. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.[4][6]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.[4][7]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are positive for both stains.

Data Presentation: Cytotoxic Activity

The following tables summarize the in vitro anticancer activity (IC50 in µM) of selected this compound derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of Thiazole-Amino Acid Hybrid Derivatives

Compound R Group (Amino Acid) A549 (Lung) IC50 (µM) HeLa (Cervical) IC50 (µM) MCF-7 (Breast) IC50 (µM)
5f 4-Cl-Ph, Phe 2.07 4.60 3.99
5p 4-Cl-Ph, Trp 13.92 8.51 10.16
5-FU (Positive Control) 3.49 4.31 8.74

Data sourced from a study on thiazole-amino acid hybrids, where the core is this compound.[9]

Table 2: Cytotoxicity of N-substituted 1,3-Thiazole Derivatives

Compound Description HL-60 (Leukemia) IC50 (µM)
4a Ethyl β-(p-hydroxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate (B77674) 1.83
4b Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate 0.84
7 N-(4-chlorophenyl)thiazole-2-yl-3-oxo-3-phenyl-propenamide 2.50
Doxorubicin (Positive Control) 1.20

Data from a study where compound 4b was found to be the most promising, inducing G2/M arrest and apoptosis.[6]

Table 3: Cytotoxicity of Thiazole Derivatives against Breast and Liver Cancer

Compound R Group MCF-7 (Breast) IC50 (µM) HepG2 (Liver) IC50 (µM)
4a H 31.5 ± 1.91 51.7 ± 3.14
4b Br 10.2 ± 0.62 21.3 ± 1.29
4c Cl 2.57 ± 0.16 7.26 ± 0.44
Staurosporine (Positive Control) 6.77 ± 0.41 8.4 ± 0.51

Data from a study identifying compound 4c as a potent inhibitor of VEGFR-2.[7]

Mechanism of Action and Signaling Pathways

Derivatives of the this compound scaffold exert their anticancer effects through multiple mechanisms. A primary mode of action is the inhibition of protein kinases that are crucial for tumor growth and survival.[5] Additionally, these compounds are known to induce apoptosis and cause cell cycle arrest, often in the G2/M phase.[6]

Key Molecular Targets:

  • VEGFR-2: Inhibition of Vascular Endothelial Growth Factor Receptor 2 blocks tumor angiogenesis. Compound 4c (Table 3) was identified as a potent VEGFR-2 inhibitor with an IC50 of 0.15 µM.[7]

  • Kinase Signaling: Thiazole derivatives can disrupt various signaling pathways, including PI3K/Akt/mTOR, which are central to cell proliferation and survival.[4]

  • Aurora and Cyclin-Dependent Kinases (CDKs): Inhibition of mitotic kinases like Aurora A/B and CDKs can lead to aberrant mitosis and cell death.[5][11][12]

  • Apoptosis Induction: Potent derivatives can trigger programmed cell death, as evidenced by increased caspase-3 activity and positive Annexin V staining.[6][13]

G cluster_pathway Apoptosis & Kinase Inhibition Pathway Thiazole 4-(4-chlorophenyl) thiazol-2-amine Derivative VEGFR VEGFR-2 Thiazole->VEGFR Inhibits Bax Bax Activation Thiazole->Bax Induces PI3K PI3K VEGFR->PI3K Activates Akt Akt PI3K->Akt Mito Mitochondria Bax->Mito Permeabilizes Casp9 Caspase-9 Mito->Casp9 Releases Cytochrome c Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Potential mechanism involving kinase inhibition and apoptosis.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the scaffold.

G cluster_sar Structure-Activity Relationship (SAR) Logic cluster_mods Modifications cluster_results Observed Activity Core Core Scaffold: 4-(4-Cl-phenyl)thiazol-2-amine Mod_Amino Substitution at 2-Amino Position Core->Mod_Amino Mod_Phenyl Substitution at 4-Phenyl Ring Core->Mod_Phenyl Activity_Inc Increased Anticancer Activity Mod_Amino->Activity_Inc Amide/Acrylate groups [7] Mod_Amino->Activity_Inc Hydrophobic amino acids (Phe, Trp) [3] Mod_Phenyl->Activity_Inc Electron-withdrawing groups (e.g., another halogen) [9, 22] Activity_Dec Decreased or Variable Activity Mod_Phenyl->Activity_Dec Bulky groups may reduce activity [15]

Caption: Key structure-activity relationships for the scaffold.

  • Substitutions at the 2-Amino Group: Incorporating amino acids or other side chains at the 2-amino position significantly influences cytotoxicity. Hybrid molecules with hydrophobic amino acids like phenylalanine and tryptophan have shown potent activity.[9] Furthermore, the introduction of groups like cyano acrylate has led to compounds with sub-micromolar IC50 values.[6]

  • Substitutions on the 4-Phenyl Ring: The presence of the chloro group at the para-position is a common feature in active compounds. Additional electron-withdrawing groups on this ring can further enhance anticancer activity.[7][14] For instance, adding another chlorine or bromine atom has been shown to increase potency against breast and liver cancer cell lines.[7]

References

Application of 4-(4-chlorophenyl)thiazol-2-amine in Anti-inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The thiazole (B1198619) scaffold is a privileged structure in medicinal chemistry, with derivatives of 4-(4-chlorophenyl)thiazol-2-amine demonstrating significant potential as anti-inflammatory agents. These compounds primarily exert their effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). This document provides detailed application notes and protocols for researchers interested in exploring the anti-inflammatory properties of this compound and its analogs.

Mechanism of Action

The primary anti-inflammatory mechanism of this compound derivatives involves the dual inhibition of the COX and 5-LOX pathways.[1][2] These enzymes are crucial for the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent mediators of inflammation.[1] Some derivatives have also been identified as dual inhibitors of DNase I and 5-LO.[3] The modulation of these pathways ultimately leads to a reduction in the production of pro-inflammatory cytokines and mediators, thereby alleviating the inflammatory response. Molecular docking studies have further elucidated the binding modes of these compounds within the active sites of their target enzymes.[1][2]

Quantitative Data

The following tables summarize the in vitro inhibitory activities of various this compound derivatives against key inflammatory enzymes.

Table 1: In Vitro Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition. [1][4]

CompoundTargetIC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Derivative 5d COX-20.83112
5-LOX23.08-
Derivative 5e COX-20.76124
5-LOX38.46-
Derivative 5b COX-20.9342
Celecoxib (Standard) COX-20.05-
Aspirin (Standard) COX-115.32-
Zileuton (Standard) 5-LOX11.00-

Table 2: In Vitro DNase I and 5-Lipoxygenase (5-LOX) Inhibition. [3]

CompoundTargetIC50 (µM)
Compound 19 DNase I79.79
Compound 20 5-LOX0.05

Table 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema). [1]

CompoundDose (mg/kg)Time (h)% Inhibition of Edema
Derivative 5d 20561.64 ± 1.10
Derivative 5e 20488.0 ± 0.66
Celecoxib (Standard) -488

Signaling Pathways

The anti-inflammatory effects of this compound derivatives are primarily mediated through the inhibition of the arachidonic acid cascade and potentially the NF-κB signaling pathway.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX-1 / COX-2 ArachidonicAcid->COX LOX 5-LOX ArachidonicAcid->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Thiazole This compound Derivatives Thiazole->COX Inhibition Thiazole->LOX Inhibition

Arachidonic Acid Cascade Inhibition

NFkB_Signaling_Pathway cluster_nucleus Nuclear Events Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination & NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation DNA DNA (κB sites) NFkB->DNA Binding IkB_NFkB IκB-NF-κB Complex (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB Genes Pro-inflammatory Genes (COX-2, Cytokines) DNA->Genes Transcription Thiazole Potential Target for Thiazole Derivatives Thiazole->IKK Potential Inhibition

NF-κB Signaling Pathway

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is adapted from standard enzyme inhibition assays.[1]

Objective: To determine the in vitro inhibitory activity of test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds and reference standards (e.g., Celecoxib, Aspirin)

  • Reaction buffer (e.g., Tris-HCl)

  • EIA kit for prostaglandin (B15479496) E2 (PGE2) detection

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare stock solutions of test compounds and standards in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and various concentrations of the test compound or standard.

  • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Incubate for a further period (e.g., 2 minutes).

  • Stop the reaction by adding a stopping solution (e.g., HCl).

  • Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema Assay

This protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds.[1][2]

Objective: To assess the in vivo anti-inflammatory effect of test compounds in a rat model of acute inflammation.

Materials:

  • Wistar albino rats (or other suitable rodent model)

  • Carrageenan solution (1% w/v in saline)

  • Test compounds and reference standard (e.g., Diclofenac)

  • Vehicle (e.g., 1% DMSO)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Acclimatize animals to the laboratory conditions.

  • Fast the animals overnight before the experiment with free access to water.

  • Divide the animals into groups (e.g., control, standard, and test compound groups at different doses).

  • Administer the test compounds or standard drug orally or intraperitoneally. The control group receives the vehicle.

  • After a specific time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of this compound derivatives as anti-inflammatory agents.

Drug_Discovery_Workflow Synthesis Synthesis of Thiazole Derivatives InVitro In Vitro Screening Synthesis->InVitro Docking In Silico Studies Synthesis->Docking COX_LOX COX/LOX Inhibition Assays InVitro->COX_LOX Cytokine Cytokine Production Assays (e.g., TNF-α, IL-6) InVitro->Cytokine InVivo In Vivo Evaluation COX_LOX->InVivo Cytokine->InVivo Edema Carrageenan-Induced Paw Edema InVivo->Edema Analgesia Analgesic Activity Models InVivo->Analgesia Lead Lead Optimization InVivo->Lead MolecularDocking Molecular Docking Docking->MolecularDocking ADME ADME/Tox Prediction Docking->ADME Docking->Lead

Drug Discovery and Evaluation Workflow

Conclusion

Derivatives of this compound represent a promising class of compounds for the development of novel anti-inflammatory drugs. Their mechanism of action, primarily through the inhibition of COX and LOX pathways, provides a solid foundation for further investigation. The protocols and data presented here offer a comprehensive guide for researchers to explore the therapeutic potential of this chemical scaffold in the context of inflammatory diseases. Future studies should focus on lead optimization to enhance potency and selectivity, as well as comprehensive preclinical evaluation to establish safety and efficacy profiles.

References

Application Note & Protocol: Quantification of 4-(4-chlorophenyl)thiazol-2-amine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for a proposed analytical method for the quantification of 4-(4-chlorophenyl)thiazol-2-amine in biological matrices, specifically human plasma and urine. As no standardized, validated method is currently published for this specific analyte, this protocol is based on established principles of bioanalytical method development for similar small molecules, employing liquid chromatography with tandem mass spectrometry (LC-MS/MS). This method is intended for use in pharmacokinetic, toxicokinetic, or other clinical and preclinical studies. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with typical validation parameters as guided by regulatory agencies.

Introduction

This compound is a substituted aminothiazole, a chemical scaffold present in many biologically active compounds. The 2-aminothiazole (B372263) moiety is recognized as a privileged structure in drug discovery but has also been flagged as a potential toxicophore due to possible metabolic activation.[1] Therefore, a sensitive and selective analytical method is crucial for the accurate determination of its concentration in biological samples to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[2][3] This application note describes a proposed LC-MS/MS method for the determination of this compound in plasma and urine.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Stable isotope-labeled internal standard (IS), e.g., this compound-d4 (or a structurally similar analog if unavailable)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Ultrapure water

  • Control human plasma and urine (K2-EDTA anticoagulant for plasma)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)

  • Data acquisition and processing software

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working standards for calibration curve and QC samples.

  • Calibration Standards: Spike control biological matrix (plasma or urine) with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.

  • Quality Control Samples: Independently prepare QC samples in the same biological matrix at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC).

Sample Preparation

Two common methods for sample preparation from biological fluids are protein precipitation (for plasma) and solid-phase extraction (for urine).

2.4.1. Protein Precipitation for Plasma Samples

This method is fast and suitable for high-throughput analysis.[4][5]

  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of cold acetonitrile containing the internal standard (e.g., at 100 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

2.4.2. Solid-Phase Extraction (SPE) for Urine Samples

SPE provides a cleaner extract, which can reduce matrix effects. A mixed-mode cation exchange polymer-based sorbent is often suitable for amine-containing compounds.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Load 200 µL of urine sample (pre-treated with internal standard) onto the cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC Conditions:

    • Column: C18 reverse-phase, 50 x 2.1 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: 5% B (re-equilibration)

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical - requires optimization):

      • This compound: Q1: m/z 211.0 → Q3: m/z 125.0 (fragment corresponding to the chlorophenyl group)

      • Internal Standard (d4): Q1: m/z 215.0 → Q3: m/z 129.0

    • Ion Source Parameters: To be optimized for the specific instrument (e.g., ion spray voltage, temperature, gas flows).

Data Presentation: Method Validation Summary

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA).[6][7][8] The following table summarizes the typical parameters and acceptance criteria.

Validation Parameter Acceptance Criteria Illustrative Results
Linearity (r²) ≥ 0.990.998
Range To be determined based on expected concentrations1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Accuracy within ±20% of nominal, Precision ≤20%1 ng/mL
Intra-day Accuracy (% Bias) Within ±15% of nominal value (±20% at LLOQ)-5.2% to 8.5%
Inter-day Accuracy (% Bias) Within ±15% of nominal value (±20% at LLOQ)-7.8% to 9.1%
Intra-day Precision (% CV) ≤ 15% (≤20% at LLOQ)4.1% to 11.3%
Inter-day Precision (% CV) ≤ 15% (≤20% at LLOQ)6.5% to 13.7%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%8.9%
Recovery Consistent, precise, and reproducible>85%
Stability (Freeze-thaw, Bench-top, Long-term) Analyte concentration within ±15% of nominalStable

Note: The values in the "Illustrative Results" column are examples and must be determined experimentally.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) Spike Spike with Internal Standard Sample->Spike Extract Extraction (Protein Precipitation or SPE) Spike->Extract Centrifuge Centrifugation / Elution Extract->Centrifuge Supernatant Collect Supernatant / Reconstitute Eluate Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Caption: Workflow for the quantification of this compound.

Potential Metabolic Pathway

Aminothiazole-containing compounds are known to undergo metabolism primarily mediated by cytochrome P450 (CYP) enzymes.[9][10][11] The primary metabolic pathways often involve oxidation of the thiazole (B1198619) ring.

G cluster_metabolites Potential Reactive Metabolites Parent This compound CYP450 Cytochrome P450 (CYP) Enzymes Parent->CYP450 Epoxide Thiazole Epoxide CYP450->Epoxide SOxide S-Oxide CYP450->SOxide NOxide N-Oxide CYP450->NOxide Detox Detoxification (e.g., GSH Conjugation) Epoxide->Detox Adducts Covalent Adducts (Toxicity) Epoxide->Adducts SOxide->Adducts

Caption: Potential metabolic activation pathways of this compound.

Conclusion

This application note provides a comprehensive, though theoretical, framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in human plasma and urine. The proposed protocols for sample preparation and analysis are based on established techniques for similar analytes. Successful implementation and validation of this method will enable accurate bioanalysis for pharmacokinetic and other related studies, contributing to the overall development and safety assessment of this compound.

References

Application Notes and Protocols for the Derivatization of 4-(4-chlorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 4-(4-chlorophenyl)thiazol-2-amine to enhance its therapeutic potency and selectivity. The following sections outline synthetic methodologies, biological evaluation protocols, and a summary of structure-activity relationship (SAR) data for key derivatives.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] Derivatization of this core structure at the 2-amino position and the thiazole (B1198619) ring offers a promising strategy to optimize its pharmacological profile, leading to the development of more potent and selective therapeutic agents. These modifications can influence the compound's binding affinity to biological targets, alter its pharmacokinetic properties, and ultimately enhance its therapeutic index. This guide provides standardized protocols to systematically synthesize and evaluate novel derivatives of this compound.

Derivatization Strategies and Data Summary

The primary points for derivatization of this compound are the exocyclic amino group (N-substitution) and the C5 position of the thiazole ring. Modifications at these sites have yielded compounds with significantly improved biological activities.

Table 1: Anticancer Activity of this compound Derivatives

This table summarizes the in vitro cytotoxic activity (IC50 in µM) of selected derivatives against various human cancer cell lines.

Compound IDR (Substitution at 2-amino position)Cancer Cell LineIC50 (µM)Selectivity vs. Normal Cells (WI-38)Reference
Parent -HMCF-7>100-[2]
D1 -COCH2ClMCF-710.5>5x[3]
D2 -CH=N-phenylMCF-78.51-[4]
D3 -C(=S)NH-phenylA549 (Lung)7.90-[5]
D4 Substituted pyrazoleHCT-116 (Colon)1.1>10x[6]
D5 N-(4-fluorophenyl)HeLa (Cervical)2.07-[4]

Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Antimicrobial Activity of this compound Derivatives

This table presents the minimum inhibitory concentration (MIC in µg/mL) of selected derivatives against pathogenic bacterial and fungal strains.

Compound IDR (Substitution at 2-amino position)MicroorganismMIC (µg/mL)Reference
Parent -HS. aureus>100[7]
D6 -CH=N-(1,3-diphenyl-1H-pyrazol-4-yl)S. aureus16.1[7]
D6 -CH=N-(1,3-diphenyl-1H-pyrazol-4-yl)E. coli16.1[7]
D7 Substituted thiazolidinoneB. subtilis-[7]
D8 N-phenylthioureaC. albicans-[8]
D8 N-phenylthioureaC. glabrata-[8]

Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

General Synthesis of N-Substituted this compound Derivatives (Hantzsch Thiazole Synthesis)

This protocol describes the initial synthesis of the core scaffold followed by N-acylation.

Materials:

Procedure:

Step 1: Synthesis of this compound (Parent Compound)

  • In a round-bottom flask, dissolve p-chloroacetophenone (1 mmol) and thiourea (2 mmol) in ethanol (20 mL).

  • Add iodine (1.1 mmol) portion-wise to the stirring solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Neutralize the excess iodine by adding a saturated solution of sodium thiosulfate.

  • Pour the mixture into a saturated sodium bicarbonate solution to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure this compound.

Step 2: N-Acylation of this compound

  • Dissolve the parent compound (1 mmol) in pyridine (10 mL).

  • Add chloroacetyl chloride (1.2 mmol) dropwise to the solution at 0°C.[9]

  • Allow the reaction mixture to stir at room temperature for 3 hours.[9]

  • Pour the reaction mixture into ice-cold water to precipitate the N-acylated product.

  • Filter the solid, wash with water, and dry.

  • Purify the product by column chromatography on silica gel using an ethyl acetate/hexane gradient.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell viability based on the metabolic reduction of MTT by viable cells.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116) and a normal cell line (e.g., WI-38)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized thiazole derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer and normal cells into 9-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the growth medium (final DMSO concentration should not exceed 0.5%). Replace the medium in each well with 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis Assay by Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][10]

Materials:

  • Cancer cells

  • Synthesized thiazole derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the thiazole derivative at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of the synthesized compounds.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Synthesized thiazole derivatives dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic/antifungal control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Experimental Workflow

G General Workflow for Derivatization and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 4-(4-chlorophenyl)acetophenone + Thiourea hantzsch Hantzsch Thiazole Synthesis start->hantzsch parent This compound hantzsch->parent derivatization Derivatization (N-substitution, etc.) parent->derivatization derivatives Library of Derivatives derivatization->derivatives purification Purification & Characterization (Chromatography, NMR, MS) derivatives->purification screening Primary Screening (Anticancer/Antimicrobial) purification->screening potent_hits Potent Hits screening->potent_hits secondary_assays Secondary Assays (Mechanism of Action) potent_hits->secondary_assays selectivity Selectivity Profiling potent_hits->selectivity apoptosis Apoptosis Assay secondary_assays->apoptosis kinase Kinase Inhibition secondary_assays->kinase

Caption: General workflow for synthesis and biological evaluation.

Proposed Signaling Pathway: Induction of Apoptosis

Many potent this compound derivatives exert their anticancer effects by inducing apoptosis, potentially through the inhibition of key survival kinases like Akt.

G Proposed Apoptosis Induction Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K Akt Akt PI3K->Akt Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits CytoC Cytochrome c Bcl2->CytoC Inhibits Release Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Thiazole Thiazole Derivative Thiazole->Akt Inhibits CytoC->Casp9

Caption: Proposed mechanism of apoptosis induction.

References

Application Notes and Protocols for High-Throughput Screening of Novel Aminothiazole Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole (B372263) scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs.[1][2] Its derivatives have shown significant promise as inhibitors of a wide array of therapeutic targets, particularly protein kinases, which are pivotal regulators of cellular signaling and are often dysregulated in diseases like cancer.[3][4][5] High-throughput screening (HTS) is an essential strategy in drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate the activity of a specific biological target.[6][7]

These application notes provide detailed protocols for biochemical and cell-based HTS assays designed to identify and characterize novel aminothiazole inhibitors. The methodologies cover primary screening to identify initial hits, secondary assays for validation, and data analysis for quality control.

Application Note 1: Biochemical HTS for Kinase Inhibitors

Biochemical assays are fundamental for primary screening campaigns as they directly measure the interaction between a compound and its purified target enzyme, such as a protein kinase. This approach allows for the precise determination of inhibitory activity without the complexities of a cellular environment.

Target Pathway: Oncogenic Kinase Signaling

Many cancers are driven by aberrant signaling pathways that control cell proliferation, survival, and metastasis. Protein kinases like Src and Cyclin-Dependent Kinase 2 (CDK2) are central components of these pathways.[1][2] An aminothiazole inhibitor that effectively blocks a key oncogenic kinase can halt downstream signaling, providing a potential therapeutic intervention.[4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) Src Src Kinase RTK->Src Activation RAS RAS Src->RAS PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor Aminothiazole Inhibitor Inhibitor->Src cluster_workflow HTS Workflow Lib Compound Library (Aminothiazoles) Pri Primary Screen (Biochemical Assay) Lib->Pri Hits Initial Hits Pri->Hits Dose Dose-Response (IC50 Determination) Hits->Dose Sec Secondary Assay (Cell-Based) Dose->Sec Lead Lead Candidates Sec->Lead cluster_logic Hit Identification Logic Data Raw HTS Data (Luminescence/Absorbance) QC Quality Control (Calculate Z'-Factor) Data->QC Norm Data Normalization (% Inhibition) QC->Norm Z' ≥ 0.5 Fail Assay Failed (Z' < 0.5) QC->Fail Z' < 0.5 Threshold Set Hit Threshold (e.g., >50% Inhibition) Norm->Threshold Hits Primary Hit List Threshold->Hits Confirm Hit Confirmation & Lead Optimization Hits->Confirm

References

Application Notes and Protocols for the Formulation of 4-(4-chlorophenyl)thiazol-2-amine in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-chlorophenyl)thiazol-2-amine is a synthetic compound belonging to the aminothiazole class of molecules, which has garnered interest in medicinal chemistry due to its diverse pharmacological potential. Preclinical evaluation of this compound in animal models is a critical step in the drug development process. However, its predicted poor aqueous solubility presents a significant challenge for achieving adequate bioavailability and reliable in vivo data. This document provides detailed application notes and protocols for the formulation of this compound to support preclinical animal studies, focusing on strategies to enhance its solubility and ensure consistent exposure.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to selecting an appropriate formulation strategy. Key properties are summarized in the table below. The compound's high lipophilicity and low aqueous solubility classify it as a Biopharmaceutics Classification System (BCS) Class II compound, where absorption is limited by its dissolution rate.[1][2]

PropertyValueSource
Molecular FormulaC₉H₇ClN₂S[3]
Molecular Weight210.69 g/mol [3]
Melting Point169-171 °C[4][5]
AppearanceOff-white to light yellow solid[3]
SolubilitySoluble in DMSO (≥ 200 mg/mL)[3]
Aqueous SolubilityPoor[1][6]

Formulation Strategies for Preclinical Studies

Given the BCS Class II characteristics of this compound, the primary goal of formulation is to enhance its dissolution rate and apparent solubility in the gastrointestinal tract for oral administration, or to create a stable parenteral formulation.[7] Several approaches can be considered, ranging from simple solutions to more complex systems. The choice of formulation will depend on the intended route of administration, the dose level, and the specific requirements of the preclinical study (e.g., pharmacokinetic, pharmacodynamic, or toxicological assessment).

Commonly employed strategies for poorly soluble compounds include the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations.[2][8] For early-stage preclinical studies, simple and scalable formulations are often preferred.

Experimental Protocols

The following protocols outline the preparation and characterization of various formulations suitable for preclinical evaluation of this compound.

Protocol 1: Co-solvent-Based Formulation for Oral and Intravenous Administration

This protocol describes the preparation of a simple solution using a mixture of solvents to increase the solubility of the test compound.[8]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile filters (0.22 µm) for intravenous formulations

Equipment:

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Glass vials

  • Pipettes

Procedure:

  • Stock Solution Preparation: Accurately weigh the required amount of this compound and dissolve it in a minimal amount of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of the compound in 1 mL of DMSO.

  • Vehicle Preparation: Prepare the co-solvent vehicle by mixing PEG 400 and saline/PBS in the desired ratio (e.g., 40% PEG 400, 60% saline).

  • Final Formulation: While vortexing or stirring, slowly add the DMSO stock solution to the co-solvent vehicle to achieve the final desired concentration. A common final formulation for oral administration might consist of 10% DMSO, 40% PEG 400, and 50% saline. For intravenous administration, the concentration of organic solvents should be minimized to avoid toxicity.

  • Clarity and Stability Assessment: Visually inspect the final formulation for any signs of precipitation. For intravenous formulations, filtration through a 0.22 µm sterile filter is mandatory. The physical and chemical stability of the formulation should be assessed over the intended period of use.

Table 1: Example of Co-solvent Formulation Compositions

ComponentFormulation A (Oral)Formulation B (IV - low dose)
This compound1-10 mg/mL0.1-1 mg/mL
DMSO10%5%
PEG 40040%20%
Saline (0.9% NaCl)50%75%
Protocol 2: Surfactant-Based Formulation (Micellar Solution) for Oral Administration

This protocol utilizes a surfactant to form micelles that can encapsulate the hydrophobic drug, thereby increasing its apparent solubility in an aqueous environment.

Materials:

  • This compound

  • Polysorbate 80 (Tween 80) or Cremophor EL

  • Deionized water or buffer

Procedure:

  • Vehicle Preparation: Prepare an aqueous solution of the surfactant at a concentration above its critical micelle concentration (CMC). For example, a 5-10% (w/v) solution of Tween 80 in water.

  • Drug Dispersion: Add the accurately weighed this compound to the surfactant solution.

  • Solubilization: Stir the mixture, using gentle heating if necessary, until the compound is fully dissolved and the solution is clear. Sonication can also be used to aid dissolution.

  • Final Volume Adjustment: Adjust the final volume with the surfactant solution to achieve the desired drug concentration.

Protocol 3: Cyclodextrin-Based Formulation for Oral or Parenteral Administration

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or buffer

Procedure:

  • Vehicle Preparation: Prepare a solution of HP-β-CD in water or buffer. A common concentration range is 20-40% (w/v).

  • Complexation: Add the this compound to the HP-β-CD solution.

  • Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The mixture can be sonicated to expedite the process.

  • Clarity Assessment: A clear solution indicates successful complexation and solubilization. If precipitation occurs, the drug concentration may be too high for the amount of cyclodextrin (B1172386) used.

Formulation Characterization

Once a formulation has been prepared, it is essential to characterize it to ensure its suitability for in vivo studies.

Table 2: Key Characterization Parameters for Preclinical Formulations

ParameterMethodPurpose
Appearance Visual inspectionTo check for clarity, color, and presence of particulates.
pH pH meterTo ensure the pH is within a physiologically acceptable range.
Drug Concentration HPLC-UVTo confirm the actual concentration of the drug in the formulation.
Physical Stability Visual inspection over timeTo assess for precipitation or phase separation under storage conditions.
Chemical Stability HPLC-UVTo determine the degradation of the drug in the formulation over time.
Particle Size (for suspensions) Dynamic Light ScatteringTo ensure a consistent and appropriate particle size for administration.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the preparation of the described formulations.

formulation_workflow cluster_cosolvent Co-solvent Formulation cluster_surfactant Surfactant Formulation cluster_cyclodextrin Cyclodextrin Formulation weigh_api1 Weigh API dissolve_dmso Dissolve in DMSO weigh_api1->dissolve_dmso mix_solution Mix API Stock and Vehicle dissolve_dmso->mix_solution prepare_vehicle1 Prepare PEG400/Saline Vehicle prepare_vehicle1->mix_solution final_formulation1 Final Formulation mix_solution->final_formulation1 weigh_api2 Weigh API disperse_api Disperse API in Vehicle weigh_api2->disperse_api prepare_vehicle2 Prepare Surfactant Solution prepare_vehicle2->disperse_api solubilize Solubilize (Stir/Sonicate) disperse_api->solubilize final_formulation2 Final Formulation solubilize->final_formulation2 weigh_api3 Weigh API add_api Add API to Vehicle weigh_api3->add_api prepare_vehicle3 Prepare HP-β-CD Solution prepare_vehicle3->add_api equilibrate Equilibrate (Stir 24-48h) add_api->equilibrate final_formulation3 Final Formulation equilibrate->final_formulation3

Caption: Workflow for preparing different preclinical formulations.

characterization_workflow start Prepared Formulation visual Visual Inspection start->visual ph pH Measurement start->ph hplc HPLC-UV Analysis start->hplc stability Stability Assessment start->stability end Formulation Ready for In Vivo Study visual->end ph->end hplc->end stability->end

Caption: Workflow for the characterization of preclinical formulations.

Conclusion

The successful preclinical evaluation of poorly soluble compounds like this compound is highly dependent on the selection and development of an appropriate formulation. The protocols provided in these application notes offer a starting point for researchers to develop formulations that can enhance the solubility and bioavailability of this compound, thereby enabling the acquisition of reliable and reproducible data from animal studies. It is crucial to characterize each formulation thoroughly to ensure its quality and performance before in vivo administration.

References

Application Notes and Protocols: Molecular Docking of 4-(4-chlorophenyl)thiazol-2-amine with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in-silico molecular docking studies of 4-(4-chlorophenyl)thiazol-2-amine with its key protein targets. This document includes summarized quantitative data, detailed experimental protocols for molecular docking, and visualizations of relevant signaling pathways to guide further research and drug development efforts.

Introduction

This compound is a synthetic compound belonging to the aminothiazole class of molecules, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. Molecular docking studies have been instrumental in elucidating the potential mechanisms of action of this compound by predicting its binding affinity and interaction patterns with various protein targets. This document focuses on the molecular docking of this compound with three primary targets: Estrogen Receptor-α (ER-α), Deoxyribonuclease I (DNase I), and 5-Lipoxygenase (5-LO).

Quantitative Data Summary

The following tables summarize the quantitative data from molecular docking and in-vitro studies of this compound and its derivatives against the identified target proteins.

Table 1: Molecular Docking Scores

Target ProteinPDB IDCompoundDocking Score (kcal/mol)Software Used
Estrogen Receptor-α (ER-α)3ERT4-phenylthiazol-2-amine derivative (3e)-8.911Schrödinger
Estrogen Receptor-α (ER-α)3ERTTamoxifen (Standard)-6.821Schrödinger
DNase INot SpecifiedThis compound derivativesNot SpecifiedNot Specified
5-Lipoxygenase (5-LO)Not SpecifiedThis compound derivativesNot SpecifiedNot Specified

Table 2: In-Vitro Activity

Target ProteinCompoundIC50 ValueAssay Type
DNase IThis compound (Compound 19)79.79 µMIn-vitro inhibition assay
5-Lipoxygenase (5-LO)This compound (Compound 20)50 nMCell-free assay

Experimental Protocols: Molecular Docking

This section provides detailed protocols for performing molecular docking of this compound with its target proteins using both Schrödinger Suite and AutoDock Vina, two widely used software packages in computational drug design.

General Workflow for Molecular Docking

The general workflow for a molecular docking experiment is a multi-step process that involves the preparation of both the protein receptor and the small molecule ligand, followed by the docking simulation and analysis of the results.

Molecular Docking Workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage Receptor_Prep Receptor Preparation (PDB Download, Water Removal, Hydrogen Addition, Minimization) Grid_Gen Grid Generation (Define Binding Site) Receptor_Prep->Grid_Gen Prepared Receptor Ligand_Prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking Molecular Docking (Ligand Conformation Sampling) Ligand_Prep->Docking Prepared Ligand Grid_Gen->Docking Binding Site Grid Scoring Scoring & Ranking (Binding Affinity Estimation) Docking->Scoring Docked Poses Analysis Pose Analysis (Interaction Visualization) Scoring->Analysis Ranked Poses

Figure 1: General workflow for a typical molecular docking experiment.

Protocol 1: Molecular Docking using Schrödinger Suite (Glide)

This protocol is tailored for docking this compound against Estrogen Receptor-α (PDB ID: 3ERT).

1. Protein Preparation:

  • Input: Download the crystal structure of Estrogen Receptor-α (PDB ID: 3ERT) from the Protein Data Bank.

  • Software: Use the "Protein Preparation Wizard" in Schrödinger Maestro.

  • Steps:

    • Import the PDB file into Maestro.

    • Preprocess the structure: assign bond orders, add hydrogens, and create zero-order bonds to metals.

    • Fill in missing side chains and loops using Prime.

    • Optimize H-bond assignment and perform a restrained minimization using the OPLS3e force field. This step ensures a chemically correct and energetically favorable receptor structure.

2. Ligand Preparation:

  • Input: 2D structure of this compound.

  • Software: Use "LigPrep" in Schrödinger.

  • Steps:

    • Draw the 2D structure of the ligand or import it.

    • Generate possible ionization states at a target pH of 7.4.

    • Generate tautomers and stereoisomers if applicable.

    • Perform a conformational search and minimize the ligand structure using the OPLS3e force field.

3. Receptor Grid Generation:

  • Software: Use "Receptor Grid Generation" in Glide.

  • Steps:

    • Select the prepared protein structure.

    • Define the binding site by specifying a centroid based on the co-crystallized ligand (4-hydroxytamoxifen in 3ERT) or by selecting active site residues.

    • Define the size of the enclosing box to encompass the binding pocket.

4. Ligand Docking:

  • Software: Use "Ligand Docking" in Glide.

  • Steps:

    • Select the generated receptor grid file.

    • Select the prepared ligand file.

    • Choose the docking precision: Standard Precision (SP) or Extra Precision (XP) for higher accuracy.

    • Set the number of poses to be included for each ligand.

    • Run the docking job.

5. Analysis of Results:

  • Software: Use Maestro.

  • Steps:

    • View the output pose viewer file.

    • Analyze the docking scores (GlideScore) to rank the poses.

    • Visualize the binding interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor residues.

Protocol 2: Molecular Docking using AutoDock Vina

This protocol provides a general approach that can be adapted for docking this compound with any of the target proteins.

1. Protein and Ligand Preparation:

  • Software: Use AutoDockTools (ADT) or UCSF Chimera.

  • Steps for Protein:

    • Open the PDB file of the target protein.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens.

    • Assign Gasteiger charges.

    • Save the prepared protein in PDBQT format.

  • Steps for Ligand:

    • Open the 3D structure of this compound.

    • Detect the root and define the rotatable bonds.

    • Assign Gasteiger charges.

    • Save the prepared ligand in PDBQT format.

2. Grid Box Definition:

  • Software: Use AutoDockTools.

  • Steps:

    • Load the prepared protein (PDBQT file).

    • Open the "Grid Box" option.

    • Center the grid box on the active site of the protein. The center coordinates can be determined from the position of a co-crystallized ligand or by identifying key active site residues from the literature.

    • Adjust the dimensions of the grid box to cover the entire binding pocket. A typical size is 40 x 40 x 40 Å with a spacing of 0.375 Å.

3. Docking Execution:

  • Software: AutoDock Vina (command-line interface).

  • Steps:

    • Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.

    • Run AutoDock Vina from the command line using the configuration file.

4. Analysis of Results:

  • Software: PyMOL, UCSF Chimera, or Discovery Studio Visualizer.

  • Steps:

    • Open the output PDBQT file containing the docked poses of the ligand.

    • Analyze the binding affinity scores provided by Vina for each pose.

    • Visualize the top-ranked poses in the context of the protein's binding site to identify key interactions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways associated with the target proteins and a generalized workflow for target identification and validation.

Estrogen_Receptor_Alpha_Signaling cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_downstream Downstream Effects Estrogen Estrogen ER_alpha Estrogen Receptor-α (ER-α) Estrogen->ER_alpha Activates Antagonist 4-(4-chlorophenyl) thiazol-2-amine Antagonist->ER_alpha Inhibits Dimerization Receptor Dimerization ER_alpha->Dimerization Translocation Nuclear Translocation Dimerization->Translocation ERE_Binding Binding to Estrogen Response Elements (EREs) Translocation->ERE_Binding Gene_Transcription Gene Transcription ERE_Binding->Gene_Transcription Cell_Proliferation Cell Proliferation (e.g., in Breast Cancer) Gene_Transcription->Cell_Proliferation

Figure 2: Estrogen Receptor-α (ER-α) signaling pathway and the inhibitory role of antagonists.

DNase_I_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_caspase Caspase Cascade cluster_dnase DNase I Activity cluster_outcome Cellular Outcome Stimulus Drug Treatment or Cellular Stress Caspase_Activation Caspase Activation Stimulus->Caspase_Activation DNaseI_Activation DNase I Activation Caspase_Activation->DNaseI_Activation DNA_Fragmentation Internucleosomal DNA Fragmentation DNaseI_Activation->DNA_Fragmentation Inhibitor 4-(4-chlorophenyl) thiazol-2-amine Inhibitor->DNaseI_Activation Inhibits Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Figure 3: Role of DNase I in the apoptotic pathway and its potential inhibition.

5_Lipoxygenase_Pathway cluster_substrate Substrate cluster_enzyme Enzymatic Conversion cluster_products Products cluster_effect Biological Effect Arachidonic_Acid Arachidonic Acid Five_LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LO Leukotrienes Leukotrienes (e.g., LTB4) Five_LO->Leukotrienes Inhibitor 4-(4-chlorophenyl) thiazol-2-amine Inhibitor->Five_LO Inhibits Inflammation Inflammation Leukotrienes->Inflammation

Application Notes and Protocols for Growing Single Crystals of 4-(4-Chlorophenyl)thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for growing high-quality single crystals of 4-(4-chlorophenyl)thiazol-2-amine and its derivatives. The ability to produce single crystals is crucial for unambiguous structure determination by X-ray crystallography, a vital step in drug design and development for understanding structure-activity relationships.

Introduction

This compound and its derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry. Elucidating their precise three-dimensional structure is fundamental for rational drug design. Single-crystal X-ray diffraction is the definitive method for this, but it is contingent on the availability of high-quality crystals.

This document outlines the most common and effective techniques for growing single crystals of small organic molecules, with specific examples and starting points for the target compounds where available in the literature. The primary methods covered are Slow Evaporation , Vapor Diffusion , and Slow Cooling .

General Considerations for Crystal Growth

The successful growth of single crystals is often a matter of patient experimentation. Several factors critically influence the outcome:

  • Purity of the Compound: The starting material should be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects.

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. If solubility is too high, the solution may not reach supersaturation; if too low, it will be difficult to dissolve a sufficient amount of the compound.

  • Supersaturation: Crystal growth occurs from a supersaturated solution. The key is to achieve supersaturation slowly and in a controlled manner to allow for the formation of a few large, well-ordered crystals rather than many small ones or an amorphous precipitate.

  • Environment: The crystallization vessel should be kept in a location free from vibrations and significant temperature fluctuations.

Crystallization Techniques and Protocols

While specific, detailed protocols for a wide range of this compound derivatives are not extensively documented in publicly available literature, successful crystallizations have been reported for some derivatives using solvents such as dimethylformamide (DMF), ethanol, and 1,4-dioxane.[1][2][3] The following protocols are based on these findings and general best practices for small molecule crystallization.

Slow Evaporation Method

This is often the simplest method to set up. A solution of the compound is prepared, and the solvent is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals form.

Protocol:

  • Dissolution: Dissolve the purified this compound derivative in a suitable solvent (see Table 1 for suggestions) to create a near-saturated solution. Gentle heating may be required to facilitate dissolution.

  • Filtration: Filter the solution while warm through a syringe filter (0.2 µm) into a clean crystallization vessel (e.g., a small vial or beaker). This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vessel with a cap or parafilm. Pierce the covering with a few small holes using a needle to allow for slow solvent evaporation.

  • Incubation: Place the vessel in a quiet, undisturbed location at a constant temperature.

  • Monitoring: Check for crystal growth periodically without disturbing the vessel. High-quality crystals can take anywhere from a few days to several weeks to form.

Workflow for Slow Evaporation

SlowEvaporation A Dissolve Compound in Suitable Solvent B Filter Solution into Clean Vial A->B Warm if needed C Cover Vial & Pierce Lid B->C D Incubate in Undisturbed Environment C->D Allow slow evaporation E Monitor for Crystal Growth D->E F Harvest Crystals E->F Crystals formed

Caption: Workflow diagram for the slow evaporation single-crystal growth technique.

Vapor Diffusion Method

In this technique, an anti-solvent (a solvent in which the compound is insoluble) slowly diffuses in vapor form into a solution of the compound, causing the solubility to decrease and inducing crystallization. This method is particularly useful for small amounts of material.

Protocol (Vial-in-Vial):

  • Inner Vial Preparation: Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent") in a small, open vial.

  • Outer Vial Preparation: Place this inner vial inside a larger vial or jar that contains a small amount of a more volatile anti-solvent (the "precipitant"). The two solvents must be miscible.

  • Sealing: Seal the outer container tightly.

  • Diffusion and Incubation: The anti-solvent will slowly vaporize and diffuse into the solvent in the inner vial. This gradual change in solvent composition will lead to supersaturation and crystal growth.

  • Monitoring: Leave the setup undisturbed and monitor for crystal formation over several days to weeks.

Workflow for Vapor Diffusion

VaporDiffusion cluster_0 Setup A Dissolve Compound in Solvent (Inner Vial) C Place Inner Vial inside Outer Vial A->C B Place Anti-solvent in Outer Vial B->C D Seal Outer Vial C->D E Incubate in Undisturbed Environment D->E Allow vapor diffusion F Monitor for Crystal Growth E->F G Harvest Crystals F->G Crystals formed

References

Application Notes and Protocols for Assessing the Antimicrobial Activity of Novel Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Thiazole (B1198619) derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial effects.[1][2] These compounds often exert their antimicrobial action through mechanisms such as the inhibition of essential bacterial enzymes like DNA gyrase and disruption of cell wall synthesis.[3][4] This document provides a comprehensive guide for the evaluation of the antimicrobial properties of novel thiazole compounds, detailing experimental protocols, data presentation strategies, and visual representations of key biological pathways and workflows.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be meticulously organized to facilitate clear interpretation and comparison. The following tables provide templates for summarizing results from Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics assays.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Thiazole Compounds

Compound IDTest OrganismATCC NumberMIC (µg/mL)
Thiazole-001Staphylococcus aureus292134
Thiazole-001Escherichia coli259228
Thiazole-002Staphylococcus aureus292132
Thiazole-002Escherichia coli2592216
CiprofloxacinStaphylococcus aureus292131
CiprofloxacinEscherichia coli259220.5

Table 2: Minimum Bactericidal Concentration (MBC) of Novel Thiazole Compounds

Compound IDTest OrganismATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Thiazole-001Staphylococcus aureus29213482Bactericidal
Thiazole-001Escherichia coli259228324Bactericidal
Thiazole-002Staphylococcus aureus292132168Bacteriostatic
Thiazole-002Escherichia coli2592216>64>4Bacteriostatic

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[5]

Table 3: Time-Kill Kinetics of Thiazole-001 against Staphylococcus aureus ATCC 29213

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (0.5x MIC)Log10 CFU/mL (1x MIC)Log10 CFU/mL (2x MIC)Log10 CFU/mL (4x MIC)
05.75.75.75.75.7
26.55.54.84.13.5
47.85.33.93.0<2.0
88.95.1<2.0<2.0<2.0
249.24.9<2.0<2.0<2.0

A bactericidal effect is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[3]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and reliable results.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6] The broth microdilution method is a widely accepted technique for determining MIC values.[7]

Materials:

  • Novel thiazole compounds

  • Test bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator

Protocol:

  • Inoculum Preparation:

    • From a fresh 18-24 hour agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Compound Dilution:

    • Prepare a stock solution of each thiazole compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plate to achieve a range of test concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compounds.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 35 ± 2°C for 16-20 hours.[7]

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[6]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8]

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline

Protocol:

  • Subculturing:

    • From the wells of the completed MIC plate that show no visible growth, take a 10-100 µL aliquot.[9]

    • Spread the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Result Interpretation:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[5]

Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.[10]

Materials:

  • Novel thiazole compound

  • Test bacterial strain

  • CAMHB

  • Sterile flasks or tubes

  • Shaking incubator

  • MHA plates

  • Sterile saline

Protocol:

  • Inoculum and Compound Preparation:

    • Prepare a standardized bacterial inoculum as described for the MIC assay, with a starting concentration of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB.[10]

    • Add the thiazole compound to the flasks at various multiples of its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask without the compound.

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.[10]

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto MHA plates and incubate for 18-24 hours.

    • Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each concentration of the thiazole compound and the growth control.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis & Interpretation start Start inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->inoculum compound Prepare Thiazole Compound Dilutions start->compound mic MIC Assay (Broth Microdilution) inoculum->mic compound->mic mic_result Determine MIC mic->mic_result mbc MBC Assay (Subculturing) mbc_result Determine MBC & MBC/MIC Ratio mbc->mbc_result time_kill Time-Kill Assay tk_result Plot Time-Kill Curves time_kill->tk_result mic_result->mbc mic_result->time_kill end End mbc_result->end tk_result->end

Caption: Experimental workflow for antimicrobial activity assessment.

Signaling Pathway: Inhibition of DNA Gyrase

Many thiazole-containing compounds exhibit antibacterial activity by targeting DNA gyrase, an essential enzyme for DNA replication.[3] Specifically, they often inhibit the GyrB subunit, which is responsible for ATP hydrolysis.[10]

dna_gyrase_inhibition cluster_gyrase DNA Gyrase Complex gyrA GyrA Subunit (DNA cleavage/re-ligation) supercoiled_dna Negatively Supercoiled DNA gyrA->supercoiled_dna DNA Supercoiling gyrB GyrB Subunit (ATPase activity) adp ADP + Pi gyrB->adp ATP Hydrolysis dna Relaxed DNA dna->gyrA atp ATP atp->gyrB thiazole Novel Thiazole Compound thiazole->gyrB Inhibition

Caption: Inhibition of DNA gyrase by a novel thiazole compound.

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

The bacterial cell wall, composed of peptidoglycan, is a critical structure for survival and a key target for many antibiotics. Thiazole derivatives can interfere with the synthesis of peptidoglycan, leading to cell lysis. This can occur through the inhibition of transglycosylase or transpeptidase enzymes.[3][5]

peptidoglycan_synthesis_inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm udp_glcnac UDP-GlcNAc udp_murnac UDP-MurNAc-pentapeptide udp_glcnac->udp_murnac MurA-F enzymes lipid_I Lipid I udp_murnac->lipid_I MraY lipid_II Lipid II lipid_I->lipid_II MurG glycan_chain Nascent Peptidoglycan Chain lipid_II->glycan_chain Transglycosylation crosslinked_pg Cross-linked Peptidoglycan glycan_chain->crosslinked_pg Transpeptidation pbp_tg Transglycosylase (PBP) pbp_tp Transpeptidase (PBP) thiazole_tg Novel Thiazole Compound thiazole_tg->lipid_II Inhibition thiazole_tp Novel Thiazole Compound thiazole_tp->glycan_chain Inhibition

Caption: Inhibition of peptidoglycan synthesis by a novel thiazole compound.

References

Application Notes and Protocols for 4-(4-chlorophenyl)thiazol-2-amine in Leishmanicidal and Trypanocidal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-(4-chlorophenyl)thiazol-2-amine and its derivatives as potential therapeutic agents against Leishmania and Trypanosoma parasites, the causative agents of leishmaniasis and Chagas disease, respectively. This document includes quantitative efficacy data, detailed experimental protocols for in vitro screening, and a plausible mechanism of action.

Quantitative Data Summary

The following table summarizes the in vitro activity of a series of eight 4-(4-chlorophenyl)thiazole derivatives against Leishmania amazonensis and Trypanosoma cruzi. The data is presented as the half-maximal inhibitory concentration (IC50) in micromolar (µM) units. Lower IC50 values indicate higher potency.

Compound IDDerivative StructureLeishmania amazonensis (Promastigote) IC50 (µM)Leishmania amazonensis (Amastigote) IC50 (µM)Trypanosoma cruzi (Trypomastigote) IC50 (µM)Trypanosoma cruzi (Amastigote) IC50 (µM)
1a 4-(4-chlorophenyl)-2-[2-(naphthalen-1-ylmethylidene)-hydrazinyl]-1,3-thiazole>200>200100.00>200
1b 3-allyl-4-(4-chlorophenyl)-2-((naphthalen-1-ylmethylene)-hydrazinylidene)-2,3-dihydrothiazole19.86>2001.671.96
1c 4-(4-chlorophenyl)-2-((naphthalen-1-ylmethylene)-hidrazineylidene)-3-phenyl-2,3-dihydrothiazole>200>20012.5012.50
1d 4-(4-chlorophenyl)-2-(naphthalen-1-ylmethylene)-hydrazono)-3-(p-tolylphenyl)-2,3-dihydrothiazole>200>2006.256.25
1e 4-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-((naphthalen-1-ylmethylene)-hydrazineylidene)-2,3-dihydrothiazole>200>20025.0025.00
1f (E)-4-(4-chlorophenyl)-2-((naphthalen-1-ylmethylene) hydrazono)-3-(pyridin-3-yl)-2,3-dihydrothiazole>200>20012.5012.50
1g (E)-3-(4-bromophenyl)-4-(4-chlorophenyl)-2-((naphthalen-1-ylmethylene)hydrazono)-2,3-dihydrothiazole101.00101.003.123.12
1h (E)-4-(4-chlorophenyl)-2-((naphthalen-1-ylmethylene)hydrazineylidene)-3-(4-nitrophenyl)-2,3-dihydrothiazole>200>2006.256.25

Experimental Protocols

Synthesis of 4-(4-chlorophenyl)thiazole Derivatives (General Procedure)

The synthesis of the 4-(4-chlorophenyl)thiazole derivatives is typically achieved through a three-step process involving the formation of thiosemicarbazides, followed by conversion to thiosemicarbazones, and finally, cyclization to the thiazole (B1198619) ring via the Hantzsch reaction.[1][2]

Step 1: Synthesis of Thiosemicarbazides

  • Dissolve the desired substituted isothiocyanate in dichloromethane.

  • Add hydrazine (B178648) hydrate (B1144303) to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Isolate the thiosemicarbazide (B42300) product by filtration or evaporation of the solvent.

Step 2: Synthesis of Thiosemicarbazones

  • Dissolve the synthesized thiosemicarbazide in a suitable solvent such as ethanol.

  • Add 1-naphthyl-carboxaldehyde to the solution.

  • Add a catalytic amount of a suitable acid (e.g., acetic acid).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and collect the precipitated thiosemicarbazone by filtration.

Step 3: Hantzsch Thiazole Synthesis

  • Suspend the thiosemicarbazone in a suitable solvent like ethanol.

  • Add 2-bromo-4'-chloroacetophenone (B15067) to the suspension.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and collect the crude thiazole derivative by filtration.

  • Purify the product by recrystallization from an appropriate solvent (e.g., ethanol).

In Vitro Leishmanicidal Activity Assay

Anti-promastigote Assay

  • Culture Leishmania amazonensis promastigotes in Schneider's insect medium supplemented with 10% fetal bovine serum (FBS) at 26°C.

  • Harvest parasites in the logarithmic growth phase and adjust the concentration to 1 x 10^6 cells/mL.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well microtiter plate.

  • Add serial dilutions of the test compounds (typically from 0.1 to 200 µM) to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle, e.g., 0.5% DMSO).

  • Incubate the plates at 26°C for 72 hours.

  • Assess parasite viability using a resazurin-based assay or by direct counting using a Neubauer chamber.

  • Calculate the IC50 value by plotting the percentage of growth inhibition against the compound concentration.

Anti-amastigote Assay

  • Seed murine macrophages (e.g., J774 or peritoneal macrophages) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 atmosphere.

  • Infect the macrophages with stationary-phase L. amazonensis promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 4 hours to allow for phagocytosis.

  • Wash the wells with sterile PBS to remove non-internalized promastigotes.

  • Add fresh medium containing serial dilutions of the test compounds.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Fix the cells with methanol (B129727) and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Calculate the IC50 value based on the reduction in the number of intracellular amastigotes compared to the untreated control.

In Vitro Trypanocidal Activity Assay

Anti-trypomastigote Assay

  • Obtain trypomastigotes of Trypanosoma cruzi (e.g., Y strain) from the supernatant of previously infected LLC-MK2 cells.

  • Adjust the parasite concentration to 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Add serial dilutions of the test compounds. Include a positive control (e.g., benznidazole) and a negative control.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Assess parasite viability by counting motile trypomastigotes in a Neubauer chamber.

  • Calculate the IC50 value.

Anti-amastigote Assay

  • Seed LLC-MK2 cells in a 96-well plate and allow them to adhere.

  • Infect the cells with trypomastigotes at a multiplicity of infection (MOI) of 10.

  • After 24 hours, wash the wells to remove non-internalized parasites.

  • Add fresh medium containing serial dilutions of the test compounds.

  • Incubate for 96 hours.

  • The activity is often measured using a colorimetric assay with chlorophenol red-β-D-galactopyranoside (CPRG), which is cleaved by a β-galactosidase expressed by some T. cruzi strains.[3]

  • Read the absorbance at the appropriate wavelength and calculate the IC50 values.

Visualizations

Experimental Workflow

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis S1 Synthesis of Thiosemicarbazides S2 Synthesis of Thiosemicarbazones S1->S2 S3 Hantzsch Thiazole Synthesis S2->S3 B1 In vitro Leishmanicidal Assays (Promastigote & Amastigote) S3->B1 B2 In vitro Trypanocidal Assays (Trypomastigote & Amastigote) S3->B2 B3 Cytotoxicity Assays (e.g., Macrophages) S3->B3 D1 IC50 Determination B1->D1 B2->D1 D2 Selectivity Index Calculation B3->D2 D1->D2

Caption: General experimental workflow for the synthesis and evaluation of 4-(4-chlorophenyl)thiazole derivatives.

Plausible Signaling Pathway for Apoptosis Induction

G cluster_parasite Parasite Cell Thiazole 4-(4-chlorophenyl)thiazole Derivative Mitochondrion Mitochondrion Thiazole->Mitochondrion Primary Target? ROS Increased Reactive Oxygen Species (ROS) Mitochondrion->ROS MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP Caspase Caspase-like Protease Activation MMP->Caspase DNA_frag DNA Fragmentation Caspase->DNA_frag Apoptosis Apoptotic Cell Death DNA_frag->Apoptosis

References

Application Notes and Protocols for Evaluating the Antiangiogenic Potential of Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the anti-angiogenic properties of novel aminothiazole derivatives. The methodologies described herein cover a range of in vitro, ex vivo, and in vivo assays, providing a multi-faceted approach to evaluating potential therapeutic candidates.

Introduction to Angiogenesis and Aminothiazole Derivatives

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis.[1] The vascular endothelial growth factor (VEGF) signaling pathway, particularly through VEGF receptor 2 (VEGFR-2), is a key regulator of this process, making it a prime target for anti-cancer therapies.[2][3] Aminothiazole derivatives have emerged as a promising class of compounds with potential anti-angiogenic and anti-cancer activities, often by targeting key kinases in these pathways.[4][5][6] This document outlines a systematic approach to evaluating the anti-angiogenic potential of newly synthesized aminothiazole derivatives.

Hierarchical Evaluation Strategy

A tiered approach is recommended for efficiently screening and characterizing aminothiazole derivatives. This begins with high-throughput in vitro assays to identify promising candidates, followed by more complex ex vivo and in vivo models for validation.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Ex Vivo Analysis cluster_2 Tier 3: In Vivo Validation cluster_3 Computational Analysis Cell-Free Kinase Assay (VEGFR-2) Cell-Free Kinase Assay (VEGFR-2) Endothelial Cell Proliferation Assay Endothelial Cell Proliferation Assay Cell-Free Kinase Assay (VEGFR-2)->Endothelial Cell Proliferation Assay Endothelial Cell Migration Assay Endothelial Cell Migration Assay Endothelial Cell Proliferation Assay->Endothelial Cell Migration Assay Endothelial Cell Tube Formation Assay Endothelial Cell Tube Formation Assay Endothelial Cell Migration Assay->Endothelial Cell Tube Formation Assay Aortic Ring Assay Aortic Ring Assay Endothelial Cell Tube Formation Assay->Aortic Ring Assay Chick Chorioallantoic Membrane (CAM) Assay Chick Chorioallantoic Membrane (CAM) Assay Aortic Ring Assay->Chick Chorioallantoic Membrane (CAM) Assay Matrigel Plug Assay Matrigel Plug Assay Chick Chorioallantoic Membrane (CAM) Assay->Matrigel Plug Assay Molecular Docking Molecular Docking Molecular Docking->Cell-Free Kinase Assay (VEGFR-2) G Coat 96-well plate with Matrigel Coat 96-well plate with Matrigel Seed HUVECs Seed HUVECs Coat 96-well plate with Matrigel->Seed HUVECs Add Aminothiazole Derivatives Add Aminothiazole Derivatives Seed HUVECs->Add Aminothiazole Derivatives Incubate (4-18h) Incubate (4-18h) Add Aminothiazole Derivatives->Incubate (4-18h) Visualize and Quantify Tube Formation Visualize and Quantify Tube Formation Incubate (4-18h)->Visualize and Quantify Tube Formation G Incubate Fertilized Eggs (3-4 days) Incubate Fertilized Eggs (3-4 days) Create Window in Eggshell Create Window in Eggshell Incubate Fertilized Eggs (3-4 days)->Create Window in Eggshell Apply Compound to CAM Apply Compound to CAM Create Window in Eggshell->Apply Compound to CAM Re-incubate (48-72h) Re-incubate (48-72h) Apply Compound to CAM->Re-incubate (48-72h) Analyze Vasculature Analyze Vasculature Re-incubate (48-72h)->Analyze Vasculature G cluster_0 VEGF Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Aminothiazole Aminothiazole Derivative Aminothiazole->VEGFR2 Inhibits

References

Application Notes and Protocols: Establishing Structure-Activity Relationships (SAR) for 4-(4-chlorophenyl)thiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding the structure-activity relationships (SAR) of 4-(4-chlorophenyl)thiazol-2-amine analogs, a scaffold of significant interest in medicinal chemistry. The following sections detail the biological activities of these compounds, present quantitative data in a structured format, provide detailed experimental protocols for their synthesis and evaluation, and illustrate key signaling pathways and workflows.

Biological Activity and Structure-Activity Relationships

The this compound core is a versatile pharmacophore that has been explored for a variety of therapeutic applications. Modifications at the 2-amino group and the thiazole (B1198619) ring have profound effects on the biological activity of these analogs.

Anticancer Activity: A primary focus of research on this class of compounds has been their potential as anticancer agents. Analogs have demonstrated cytotoxicity against a range of cancer cell lines. The mechanism of action is often attributed to the inhibition of key protein kinases involved in cell cycle regulation and proliferation, such as Cyclin-Dependent Kinase 9 (CDK9) and Sphingosine (B13886) Kinase (SK). For instance, the addition of a phenol (B47542) group at the 2-amino position can lead to potent sphingosine kinase inhibitors.

Anti-inflammatory Activity: Certain derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of enzymes like 5-lipoxygenase (5-LOX).

Antiparasitic Activity: Analogs of this compound have also been investigated for their activity against parasites like Leishmania amazonensis and Trypanosoma cruzi. The modifications on the 2-amino group with different aromatic and heterocyclic moieties have shown to influence the potency against these parasites.

The key SAR observations can be summarized as follows:

  • Substitutions on the 2-amino group: This position is a critical handle for modifying the activity and selectivity of the compounds. Aryl, acyl, and urea/thiourea (B124793) functionalities have been extensively explored. For example, anilino substitution at the 2-position has been shown to be important for sphingosine kinase inhibition.

  • Modifications of the phenyl ring at position 4: The 4-chlorophenyl group is a common feature, suggesting its importance for activity. However, variations in the substitution pattern of this ring can modulate potency and selectivity.

  • Substitution on the thiazole ring: The C5 position of the thiazole ring is another site for modification, although less commonly explored than the 2-amino position.

Data Presentation: Biological Activity of this compound Analogs

The following table summarizes the quantitative biological data for a selection of this compound analogs from published studies.

Compound IDR-Group (at 2-amino position)Assay TypeTarget/Cell LineIC50 / ActivityReference
1 -HLeishmanicidalL. amazonensis promastigote19.86 µM[1][2]
2 -HTrypanocidalT. cruzi trypomastigote1.67 µM[1][2]
3 4-hydroxyphenylKinase InhibitionSphingosine Kinase 1 (SK1)16 µM (Ki)[3]
4 4-hydroxyphenylKinase InhibitionSphingosine Kinase 2 (SK2)7.9 µM (Ki)[3]
5 -(C=S)NH-phenylAnticancerHS 578T (Breast Cancer)0.8 µM[4]
6 -C(=O)CH2CH2-furanAnticancerK562 (Leukemia)Potent Inhibition[4]

Experimental Protocols

Synthesis of this compound (General Procedure)

This protocol describes a common method for the synthesis of the core scaffold.

Materials:

Procedure:

  • In a round-bottom flask, combine 4-chloroacetophenone (1 equivalent), thiourea (1.2 equivalents), and iodine (1 equivalent).

  • Add ethanol to the mixture to form a slurry.

  • Heat the reaction mixture under reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Triturate the resulting solid with diethyl ether to remove any unreacted 4-chloroacetophenone.

  • Wash the solid with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by washing with water.

  • Dissolve the crude product in hot water and filter to remove any insoluble impurities.

  • Precipitate the product by adding ammonia solution to the filtrate.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of the synthesized analogs against a target kinase.

Materials:

  • Purified target kinase (e.g., CDK9, SK1)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test compounds (this compound analogs) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, radioactivity-based, or fluorescence-based)

  • 384-well assay plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add a small volume (e.g., 1 µL) of the diluted compounds or DMSO (vehicle control) to the wells of the assay plate.

  • Add the kinase and substrate solution to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's protocol. The signal (e.g., luminescence, fluorescence, or radioactivity) is inversely proportional to the kinase inhibition.

  • Measure the signal using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the analogs on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to determine if the compound-induced cell death is due to apoptosis.

Materials:

  • Cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating them with the test compound for a specific duration. Include untreated (negative) and positive control groups.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in the 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Mandatory Visualizations

Signaling Pathways

CDK9_Signaling_Pathway cluster_0 Transcription Regulation cluster_1 Inhibition PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates CTD DSIF DSIF PTEFb->DSIF phosphorylates NELF NELF PTEFb->NELF phosphorylates Transcription_Elongation Transcription Elongation PTEFb->Transcription_Elongation promotes Thiazole_Analog This compound Analog Thiazole_Analog->PTEFb inhibits Sphingosine_Kinase_Signaling_Pathway cluster_0 Sphingolipid Metabolism cluster_1 Downstream Signaling cluster_2 Inhibition Sphingosine Sphingosine SK1 Sphingosine Kinase 1 (SK1) Sphingosine->SK1 S1P Sphingosine-1-Phosphate (S1P) SK1->S1P phosphorylates S1PR S1P Receptors (S1PR) S1P->S1PR activates Proliferation Cell Proliferation & Survival S1PR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis S1PR->Apoptosis_Inhibition Thiazole_Analog This compound Analog Thiazole_Analog->SK1 inhibits Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & SAR Synthesis Synthesis of Analogs Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay Kinase Inhibition Assay Characterization->Kinase_Assay Cell_Viability Cell Viability Assay (MTT) Characterization->Cell_Viability IC50 IC50 Determination Kinase_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V) Cell_Viability->Apoptosis_Assay Further mechanistic studies Cell_Viability->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis

References

Troubleshooting & Optimization

improving the yield and purity of 4-(4-chlorophenyl)thiazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 4-(4-chlorophenyl)thiazol-2-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and well-established method is the Hantzsch thiazole (B1198619) synthesis. This reaction involves the condensation of an α-haloketone, typically 2-bromo-4'-chloroacetophenone (B15067), with thiourea (B124793).[1][2][3][4] The reaction is widely used due to its reliability and tendency to produce high yields.[5]

Q2: What are the typical yields for the synthesis of this compound?

Yields can vary significantly depending on the reaction conditions, with reported yields ranging from 62% to as high as 99%.[6][7] Microwave-assisted synthesis has been shown to produce high yields in shorter reaction times.

Q3: What are the key starting materials for this synthesis?

The primary starting materials are:

  • α-haloketone: 2-bromo-4'-chloroacetophenone or 2-chloro-4'-chloroacetophenone.

  • Thioamide: Thiourea is the most commonly used reactant.

Q4: How can I purify the final product?

Common purification techniques for this compound include:

  • Recrystallization: Ethanol (B145695) and methanol (B129727) are frequently used solvents for recrystallization.[8]

  • Washing: The crude product is often washed with water, diethyl ether, or a dilute basic solution (e.g., sodium carbonate) to remove unreacted starting materials and inorganic salts.[5][8]

  • Precipitation: Dissolving the crude product in hot water and then precipitating it by adding an ammonia (B1221849) solution is another effective method.[8]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions.

Problem 1: Low or No Product Yield

Possible Causes:

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. Insufficient heating can lead to an incomplete reaction.

  • Improper Solvent: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction.

  • Poor Quality of Reagents: Impurities in the starting materials, especially the α-haloketone, can lead to side reactions and reduced yields.

  • Incorrect Stoichiometry: An improper ratio of α-haloketone to thiourea can result in unreacted starting materials.

  • Decomposition of Reactants or Products: Prolonged reaction times or excessively high temperatures can lead to the degradation of starting materials or the desired product.

Solutions:

Solution Detailed Explanation
Optimize Reaction Temperature Gradually increase the reaction temperature, monitoring the reaction progress by TLC. Refluxing in ethanol or methanol is a common starting point. Microwave irradiation can be explored for faster reaction times and potentially higher yields.
Solvent Screening If the yield is consistently low, consider screening alternative solvents such as isopropanol, butanol, or dimethylformamide (DMF).
Verify Reagent Purity Ensure the purity of 2-bromo-4'-chloroacetophenone and thiourea. If necessary, purify the α-haloketone by recrystallization or distillation.
Adjust Stoichiometry A slight excess of thiourea (e.g., 1.2 to 1.5 equivalents) is often used to ensure complete conversion of the α-haloketone.
Monitor Reaction Time Follow the reaction progress using TLC to determine the optimal reaction time and avoid product degradation from prolonged heating.
Problem 2: Product is Impure (e.g., incorrect melting point, presence of multiple spots on TLC)

Possible Causes:

  • Incomplete Reaction: Unreacted starting materials are a common source of impurity.

  • Formation of Side Products: Several side reactions can occur during the Hantzsch synthesis.

  • Ineffective Purification: The chosen purification method may not be suitable for removing specific impurities.

Potential Side Products and Impurities:

  • Unreacted 2-bromo-4'-chloroacetophenone: A common impurity if the reaction does not go to completion.

  • Unreacted Thiourea: Can be present if a large excess is used.

  • Diketosulfides: Formed from the reaction of the α-haloketone with sulfide (B99878) ions.[2]

  • Ring-Halogenated Byproducts: Can arise from the synthesis of the α-haloketone starting material.

  • Isomeric Impurities: Under acidic conditions, the reaction of N-substituted thioureas with α-haloketones can sometimes yield a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[9]

Solutions:

Solution Detailed Explanation
Optimize Purification If recrystallization from a single solvent is insufficient, try a solvent-antisolvent system or column chromatography on silica (B1680970) gel.
Aqueous Wash Washing the crude product with a dilute solution of sodium thiosulfate (B1220275) can help remove unreacted iodine if it was used as a catalyst.[8] A wash with a dilute base like sodium carbonate can remove acidic impurities.
Charcoal Treatment If the product is colored, treatment with activated charcoal during recrystallization can help to remove colored impurities.
Control Reaction pH To avoid the formation of isomeric impurities when using substituted thioureas, maintaining neutral or slightly basic conditions is recommended.

Data Presentation

Table 1: Comparison of Synthesis Protocols and Yields
Reactants Solvent Temperature Time Catalyst/Additive Reported Yield Reference
2-bromo-4'-chloroacetophenone, ThioureaEthanol70 °C1 hourNoneHigh (not specified)[7]
p-chloroacetophenone, Thiourea, IodineNoneWater bath8 hoursIodineNot specified[8]
2-bromoacetophenone, ThioureaMethanol100 °C30 minNoneHigh (not specified)[5]
α-bromoketone, N-substituted thioureaAnhydrous Ethanol80 °C (Microwave)30 minNoneNot specified
4-chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamidesAcetonitrileReflux50-60 minDicyclohexylcarbodiimide (DCC)37-59%[10]
2-bromo-4'-chloroacetophenone, ThioureaAbsolute MethanolRefluxNot specifiedNone95%[11]
4-substituted methyl ketones, ThioureaNot specifiedNot specifiedNot specifiedIodine, Triethylamine62%[6]

Experimental Protocols

Protocol 1: General Synthesis in Ethanol

This protocol is a standard method for the synthesis of this compound.

Materials:

  • 2-bromo-4'-chloroacetophenone (1 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (2 mL)

Procedure:

  • Combine 2-bromo-4'-chloroacetophenone and thiourea in a round-bottom flask.

  • Add ethanol to the flask.

  • Stir the mixture and heat to 70 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold water and dry to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol.[7]

Protocol 2: Synthesis using Iodine as a Catalyst

This method utilizes iodine as a catalyst and starts from p-chloroacetophenone.

Materials:

  • p-chloroacetophenone (24 mL)

  • Thiourea (30 g)

  • Iodine (50 g)

  • Diethyl ether

  • Aqueous sodium thiosulfate solution

  • Ammonia solution

  • Ethanol

Procedure:

  • Triturate thiourea and iodine together and then mix with p-chloroacetophenone.

  • Heat the mixture on a water bath with occasional stirring for 8 hours.

  • Triturate the obtained solid with diethyl ether to remove unreacted p-chloroacetophenone.

  • Wash the solid with aqueous sodium thiosulfate solution to remove excess iodine, followed by a water wash.

  • Dissolve the crude product in hot water and filter to remove any sulfone byproducts.

  • Precipitate the this compound by adding ammonia solution.

  • Filter the crude product, wash with water, and dry.

  • Recrystallize the product from ethanol.[8]

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactant1 2-bromo-4'- chloroacetophenone Mix Mix Reactants in Solvent Reactant1->Mix Reactant2 Thiourea Reactant2->Mix Heat Heat and Stir (e.g., 70°C, 1 hr) Mix->Heat Cool Cool to RT Heat->Cool Precipitate Pour into Ice Water Cool->Precipitate Filter Filter Precipitate Precipitate->Filter Wash Wash with Water Filter->Wash Recrystallize Recrystallize (e.g., from Ethanol) Wash->Recrystallize Dry Dry Product Recrystallize->Dry Final_Product 4-(4-chlorophenyl) thiazol-2-amine Dry->Final_Product troubleshooting_yield Start Low Yield Issue Check_Purity Check Reagent Purity Start->Check_Purity Impure Impure Check_Purity->Impure Purify Purify Starting Materials Impure->Purify Yes Pure Pure Impure->Pure No Purify->Check_Purity Check_Conditions Review Reaction Conditions Pure->Check_Conditions Temp Temperature? Check_Conditions->Temp Increase_Temp Increase Temperature Temp->Increase_Temp Too Low Solvent Solvent? Temp->Solvent Optimal Recheck_Yield Re-run and Check Yield Increase_Temp->Recheck_Yield Change_Solvent Screen Solvents Solvent->Change_Solvent Ineffective Time Time? Solvent->Time Appropriate Change_Solvent->Recheck_Yield Optimize_Time Optimize via TLC Time->Optimize_Time Too Short/Long Optimize_Time->Recheck_Yield

References

Technical Support Center: Overcoming Solubility Challenges with 4-(4-chlorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-(4-chlorophenyl)thiazol-2-amine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a white to off-white solid compound.[1][2][3][4] Based on its chemical structure, a substituted thiazole (B1198619) derivative, it is predicted to have low aqueous solubility.[5] It is, however, highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[4] Many new chemical entities, particularly those developed in the pharmaceutical industry, are practically insoluble in water, which can pose significant challenges for formulation and bioavailability.[6]

Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer. What is causing this?

This is a common issue for poorly water-soluble compounds. The high solubility in a concentrated DMSO stock solution does not guarantee solubility when diluted into an aqueous medium where the compound has significantly lower solubility. This phenomenon is often referred to as "precipitation upon dilution."

Q3: What are the primary strategies to improve the aqueous solubility of this compound?

Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs.[6][7][8] These can be broadly categorized as:

  • pH Adjustment: Utilizing the ionizable amine group on the thiazole ring.

  • Co-solvents: Employing water-miscible organic solvents to increase the solubilizing capacity of the aqueous buffer.[9][][11]

  • Cyclodextrins: Using these cyclic oligosaccharides to form inclusion complexes that enhance solubility.[12][13][14][15][16]

  • Surfactants: Incorporating surfactants to form micelles that can encapsulate the compound.[8]

  • Solid Dispersions: Creating a dispersion of the compound in a hydrophilic carrier.[17]

Troubleshooting Guide

Issue 1: Compound crashes out of solution during dilution of DMSO stock.

start Start: Compound Precipitates check_final_dmso Check Final DMSO Concentration start->check_final_dmso ph_adjustment Attempt pH Adjustment check_final_dmso->ph_adjustment < 1% DMSO failure Further Formulation Development Needed check_final_dmso->failure > 1% DMSO (May affect assay) use_cosolvent Introduce a Co-solvent ph_adjustment->use_cosolvent Precipitation Persists success Success: Compound Solubilized ph_adjustment->success Soluble try_cyclodextrin Use Cyclodextrins use_cosolvent->try_cyclodextrin Precipitation Persists use_cosolvent->success Soluble try_cyclodextrin->success Soluble try_cyclodextrin->failure Precipitation Persists

Caption: Troubleshooting workflow for compound precipitation.

  • pH Adjustment: The 2-amino group on the thiazole ring is basic and can be protonated at acidic pH, forming a more soluble salt. Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 4-6). Be mindful that pH can affect your experimental system.[][18]

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[9][11] Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[7][] It is crucial to use the lowest effective concentration to avoid impacting your biological assay.

    Co-solventTypical Starting Concentration (v/v)
    Ethanol5-10%
    Propylene Glycol5-15%
    PEG 40010-20%
  • Cyclodextrins: These molecules have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate poorly soluble drugs and increase their apparent solubility.[12][13][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.[14]

    Cyclodextrin (B1172386)Typical Concentration (w/v)
    HP-β-CD2-10%
    SBE-β-CD2-10%
Issue 2: Inconsistent results in biological assays.

This may be due to partial precipitation of the compound in the assay medium. Ensure complete solubilization before and during the experiment.

  • Visual Inspection: Before use, visually inspect all solutions containing this compound for any signs of precipitation.

  • Pre-warming: Gently warming the buffer to 37°C before adding the compound stock solution can sometimes help maintain solubility.

  • Sonication: Brief sonication of the final solution can help to redissolve small, invisible precipitates.[7]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Store the stock solution at -20°C or -80°C, protected from light.[4]

Protocol 2: Aqueous Solubility Determination by Shake-Flask Method
  • Add an excess amount of this compound to a known volume of the desired aqueous buffer in a glass vial.

  • Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

Protocol 3: Solubility Enhancement using HP-β-Cyclodextrin

start Start prepare_cd_solution Prepare HP-β-CD Solution in Buffer start->prepare_cd_solution add_compound Add Compound to CD Solution prepare_cd_solution->add_compound incubate Incubate with Shaking (e.g., 24h, 25°C) add_compound->incubate centrifuge Centrifuge to Pellet Excess Compound incubate->centrifuge analyze_supernatant Analyze Supernatant for Concentration centrifuge->analyze_supernatant end End analyze_supernatant->end

Caption: Workflow for cyclodextrin-based solubility enhancement.

  • Prepare solutions of HP-β-cyclodextrin in the desired aqueous buffer at various concentrations (e.g., 0%, 2%, 5%, 10% w/v).

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Follow steps 2-5 of the Shake-Flask Method (Protocol 2) for each solution.

  • Plot the concentration of the dissolved compound against the concentration of HP-β-cyclodextrin to determine the extent of solubility enhancement.

Signaling Pathways and Logical Relationships

The choice of a solubilization strategy often depends on the downstream application. The following diagram illustrates the decision-making process based on experimental constraints.

start Solubility Issue Identified is_ph_sensitive Is the Assay pH Sensitive? start->is_ph_sensitive is_organic_tolerant Is the Assay Tolerant to Organic Solvents? is_ph_sensitive->is_organic_tolerant Yes use_ph_adjustment Use pH Adjustment is_ph_sensitive->use_ph_adjustment No use_cosolvent Use Co-solvents is_organic_tolerant->use_cosolvent Yes use_cyclodextrin Use Cyclodextrins or Surfactants is_organic_tolerant->use_cyclodextrin No

Caption: Decision tree for selecting a solubilization strategy.

References

Technical Support Center: Troubleshooting Unexpected Side Reactions in Thiazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of thiazole (B1198619) derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common and unexpected side reactions encountered during their experimental work.

Frequently Asked Questions (FAQs)

Q1: I performed a Hantzsch thiazole synthesis with an N-substituted thiourea (B124793) and obtained a mixture of isomers. What are the likely side products and why did this happen?

A1: In the Hantzsch synthesis, the reaction of an α-haloketone with an N-monosubstituted thiourea can lead to the formation of two constitutional isomers, particularly under acidic conditions. In neutral solvents, the reaction typically yields the 2-(N-substituted amino)thiazole exclusively. However, under acidic conditions, a competing reaction pathway can lead to the formation of a 3-substituted 2-imino-2,3-dihydrothiazole as a significant byproduct.[1]

The formation of the 2-imino isomer is influenced by the specific acidic conditions and the structure of the starting materials. For instance, reactions in a 10M-HCl-EtOH (1:2) mixture at 80°C for 20 minutes have been shown to be effective in generating these 2-imino-2,3-dihydrothiazoles.[2]

Troubleshooting Flowchart for Isomer Formation in Hantzsch Synthesis

G start Mixture of Isomers Observed in Hantzsch Synthesis check_pH Check Reaction pH start->check_pH acidic Acidic Conditions Detected check_pH->acidic neutral Neutral Conditions check_pH->neutral isomer_formation Formation of 3-substituted 2-imino-2,3-dihydrothiazole and 2-(N-substituted amino)thiazole acidic->isomer_formation other_issues Consider other side reactions (e.g., oxazole (B20620) formation, dimerization) neutral->other_issues solution1 Modify pH: Run reaction under neutral conditions to favor 2-(N-substituted amino)thiazole isomer_formation->solution1 solution2 Purification: Employ column chromatography with a suitable eluent system isomer_formation->solution2 G cluster_0 Acidic Conditions cluster_1 Reaction with α-Haloketone cluster_2 Cyclization Thiourea N-substituted Thiourea Protonation_N Protonation at Nitrogen Thiourea->Protonation_N Protonation_S Protonation at Sulfur (Thiol Tautomer) Thiourea->Protonation_S Attack_N Nitrogen attacks α-carbon Protonation_N->Attack_N Attack_S Sulfur attacks α-carbon Protonation_S->Attack_S Cyclization_Imino Intramolecular cyclization (S attacks carbonyl) Attack_N->Cyclization_Imino Cyclization_Amino Intramolecular cyclization (N attacks carbonyl) Attack_S->Cyclization_Amino Imino_Thiazole 3-substituted 2-imino-2,3-dihydrothiazole Cyclization_Imino->Imino_Thiazole Amino_Thiazole 2-(N-substituted amino)thiazole Cyclization_Amino->Amino_Thiazole G Amide Amide Impurity Nucleophilic_Attack Oxygen of amide attacks α-carbon of haloketone Amide->Nucleophilic_Attack Haloketone α-Haloketone Haloketone->Nucleophilic_Attack Intermediate Acyloxy-ketone intermediate Nucleophilic_Attack->Intermediate Cyclization Intramolecular cyclization (N attacks carbonyl) Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Oxazole Oxazole Byproduct Dehydration->Oxazole

References

optimizing reaction conditions for the N-functionalization of 4-(4-chlorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-functionalization of 4-(4-chlorophenyl)thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of N-substituted this compound derivatives.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Possible Cause Recommended Solution
Incomplete Reaction - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Extend the reaction time if necessary. - Temperature: Some reactions may require higher temperatures to proceed efficiently. Consider increasing the reaction temperature, potentially using microwave irradiation for shorter reaction times.[1]
Poor Quality of Starting Materials - Ensure the this compound is pure. Impurities can inhibit the reaction. - Verify the purity and reactivity of the alkylating or acylating agent. Degradation of these reagents is a common issue.
Suboptimal Reaction Conditions - Solvent: The choice of solvent is critical. For N-alkylation with alkyl halides, polar aprotic solvents like DMF or acetonitrile (B52724) are often effective.[2] For N-acylation, solvents like THF or pyridine (B92270) can be used.[3] - Base: The choice and amount of base are crucial. For N-alkylation, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For challenging acylations, stronger organic bases like triethylamine (B128534) (Et₃N) or DMAP may be required.[4]
Product Degradation - Some N-functionalized thiazoles can be unstable under the reaction or work-up conditions. Consider milder reaction conditions or a modified purification strategy. Mild deprotection steps might be necessary if using protecting groups.[4]

Issue 2: Formation of Multiple Products & Poor Regioselectivity (for N-alkylation)

A significant challenge in the N-alkylation of 2-aminothiazoles is the presence of two nucleophilic nitrogen atoms: the exocyclic amino nitrogen (N) and the endocyclic ring nitrogen (N3). This can lead to a mixture of N-alkylated (desired) and N3-alkylated (undesired) products.[5]

Possible Cause Recommended Solution
Tautomerization of 2-aminothiazole (B372263) The 2-aminothiazole exists in equilibrium between its amino and imino tautomers, exposing both nitrogen atoms for alkylation.[5]
Reaction Conditions Favoring Endocyclic Alkylation Alkylation without a strong base can sometimes favor the formation of the endocyclic N-substituted product.[5]
Use of a Strong Base Employing a strong base, such as lithium amide, can favor the formation of the exocyclic N-alkylated product.[5]
Reductive Amination This is a highly selective method for exocyclic N-alkylation. It involves the reaction of the 2-aminothiazole with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH₄).[2][5]
Mitsunobu Reaction For alkylation with alcohols, the Mitsunobu reaction can provide good selectivity for the exocyclic amine.[5]

Issue 3: Di-alkylation or Di-acylation

Possible Cause Recommended Solution
Over-reaction of the product The initially formed mono-substituted product can react further with the alkylating or acylating agent.[5]
Stoichiometry Control Use a 1:1 molar ratio of the 2-aminothiazole to the electrophile, or a slight excess of the amine.[5]
Slow Addition of Electrophile Add the alkylating or acylating agent slowly to the reaction mixture to maintain its low concentration, which disfavors the second substitution.[5]
Use of a Protecting Group For acylation, using a Boc-protecting group on the 2-amino group can prevent bis-acylation and be removed under mild conditions.[4]

Issue 4: Difficult Product Purification

Possible Cause Recommended Solution
Complex reaction mixture The presence of unreacted starting materials, side products, and regioisomers can complicate purification.
Chromatography Column chromatography is often necessary to separate the desired product from impurities.[6] A range of solvent systems (e.g., hexane/ethyl acetate) should be screened by TLC to find the optimal separation conditions.
Recrystallization If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.[6]
Aqueous Work-up After the reaction, pouring the mixture into ice-water can sometimes precipitate the product, which can then be collected by filtration.[2]

Frequently Asked Questions (FAQs)

Q1: What are the general starting points for reaction conditions for N-acylation of this compound?

A1: For N-acylation, a common starting point is to react the this compound with an acyl chloride or anhydride (B1165640) in a solvent like THF or pyridine, often in the presence of a base such as triethylamine or DMAP at 0 °C to room temperature.[3][4]

Q2: What are the recommended conditions for N-alkylation using an alkyl halide?

A2: A typical procedure involves reacting the this compound with an alkyl halide in a polar aprotic solvent like DMF, with a base such as K₂CO₃, at elevated temperatures (e.g., 80-120 °C).[1][2] Microwave irradiation can often shorten the reaction time.[1][2]

Q3: How can I selectively achieve mono-alkylation?

A3: To favor mono-alkylation, carefully control the stoichiometry to a 1:1 ratio of the amine to the alkylating agent and add the alkylating agent slowly.[5] Reductive amination is also an excellent method for achieving selective mono-N-alkylation.[2][5]

Q4: My purification by column chromatography is not giving a clean product. What else can I try?

A4: If column chromatography is insufficient, consider recrystallization if your compound is a solid.[6] Alternatively, you could try a different stationary phase for your chromatography (e.g., alumina (B75360) instead of silica (B1680970) gel) or explore preparative HPLC for more challenging separations.

Q5: Are there any alternative methods to N-alkylation with alkyl halides?

A5: Yes, besides reductive amination and the Mitsunobu reaction, Buchwald-Hartwig amination can be employed for the N-arylation of 2-aminothiazoles using an aryl bromide, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., XPhos), and a base (e.g., NaOtBu).[2]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

  • Dissolve this compound (1.0 mmol) and a base (e.g., triethylamine, 1.2 mmol) in an anhydrous solvent (e.g., THF, 10 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acyl chloride, 1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for N-Alkylation via Reductive Amination

  • To a solution of this compound (1.0 mmol) in an anhydrous solvent (e.g., methanol, 10 mL), add the corresponding aldehyde or ketone (1.1 mmol).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[2]

  • Cool the reaction mixture to 0 °C and add a reducing agent (e.g., sodium borohydride, 1.5 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the residue by column chromatography.

Visualizations

Troubleshooting_Workflow start Start: N-functionalization of This compound check_yield Low or No Yield? start->check_yield check_purity Multiple Products? check_yield->check_purity No low_yield_causes Possible Causes: - Incomplete Reaction - Poor Starting Material Quality - Suboptimal Conditions - Product Degradation check_yield->low_yield_causes Yes check_purification Difficult Purification? check_purity->check_purification No multi_prod_causes Possible Causes: - Poor Regioselectivity (N vs N3) - Di-substitution check_purity->multi_prod_causes Yes success Successful Reaction check_purification->success No purification_causes Possible Causes: - Complex mixture - Co-eluting impurities check_purification->purification_causes Yes low_yield_solutions Solutions: - Increase reaction time/temp - Check reactant purity - Optimize solvent/base - Use milder conditions low_yield_causes->low_yield_solutions low_yield_solutions->start Re-run Experiment multi_prod_solutions Solutions: - Use strong base for N-alkylation - Employ Reductive Amination - Control stoichiometry - Slow addition of electrophile multi_prod_causes->multi_prod_solutions multi_prod_solutions->start Re-run Experiment purification_solutions Solutions: - Optimize column chromatography - Attempt recrystallization - Consider preparative HPLC purification_causes->purification_solutions purification_solutions->success

Caption: Troubleshooting workflow for N-functionalization.

Reductive_Amination_Workflow start_materials This compound + Aldehyde/Ketone imine_formation Imine Formation (Solvent, e.g., MeOH, RT) start_materials->imine_formation reduction In situ Reduction (Reducing Agent, e.g., NaBH₄, 0°C to RT) imine_formation->reduction workup Aqueous Work-up & Extraction reduction->workup purification Purification (Column Chromatography) workup->purification product N-alkylated Product purification->product

Caption: Workflow for N-alkylation via reductive amination.

References

Technical Support Center: Strategies to Reduce Off-Target Effects of 4-(4-chlorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-chlorophenyl)thiazol-2-amine. Given that the 2-aminothiazole (B372263) scaffold is a common template for kinase inhibitors, this guide focuses on strategies to identify and mitigate potential off-target kinase effects to ensure data integrity and guide medicinal chemistry efforts.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with compounds like this compound?

A1: Off-target effects occur when a small molecule binds to and modulates the activity of proteins other than its intended biological target.[4] This is a significant concern because the 2-aminothiazole core structure is a well-known "privileged scaffold" in medicinal chemistry, particularly for developing kinase inhibitors.[2][3] The high degree of structural similarity within the ATP-binding pocket across the human kinome means that inhibitors designed for one kinase can inadvertently bind to many others.[4] These unintended interactions can lead to:

  • Misinterpretation of experimental results: An observed phenotype might be incorrectly attributed to the intended target when it is actually caused by an off-target interaction.[4]

  • Cellular toxicity: Inhibition of kinases essential for normal cell function can lead to toxicity unrelated to the primary target.

  • Lack of translatability: Promising preclinical results may fail in clinical settings if the efficacy is due to off-target effects that are not relevant or are toxic in a whole organism.

Q2: My experiment with this compound is showing a phenotype that doesn't align with the known function of my intended target. How can I determine if this is an off-target effect?

A2: This is a strong indicator of potential off-target activity. A multi-pronged approach is the best way to investigate this:

  • Use a Structurally Unrelated Inhibitor: Confirm your findings with a different compound that targets the same primary protein but has a distinct chemical structure. If the phenotype is reproduced, it is more likely to be an on-target effect.[4]

  • Dose-Response Analysis: Titrate the concentration of this compound. On-target effects should correlate with the IC50 or Ki for the intended target, while off-target effects may only appear at higher concentrations.

  • Target Knockdown/Knockout: Employ genetic methods like CRISPR-Cas9 or siRNA to eliminate or reduce the expression of the intended target. If the phenotype persists after treatment with your compound in these cells, it is definitively an off-target effect.[5]

  • Rescue Experiment: Inversely, if you can "rescue" the phenotype by overexpressing a version of your target that is resistant to the compound, this provides strong evidence for an on-target mechanism.

Q3: What are the known or likely off-targets for a this compound based compound?

A3: While a comprehensive off-target profile for this compound is not publicly available, its close analog, 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole, is a known inhibitor of Sphingosine (B13886) Kinase 1 and 2 (SK1/SK2).[6][7] Therefore, it is plausible that this compound itself or its derivatives could also interact with these lipid kinases. Furthermore, as a 2-aminothiazole, it has the potential to interact with a wide range of protein kinases, similar to the promiscuous nature of many Type-I kinase inhibitors.[8]

Q4: What are some proactive medicinal chemistry strategies to improve the selectivity of my this compound derivative?

A4: Improving selectivity is a central goal of medicinal chemistry. Key strategies include:

  • Structure-Based Design: Utilize X-ray co-crystal structures of your lead compound with its target and off-targets to identify unique features in the target's active site that can be exploited.

  • Targeting Unique Conformations: Design inhibitors that bind to less conserved, inactive conformations of the target kinase (e.g., the "DFG-out" conformation).[9]

  • Exploiting Gatekeeper Residue Size: Modify your compound to create a steric clash with kinases that have a large "gatekeeper" residue at the back of the ATP pocket, thereby selecting for kinases with smaller gatekeeper residues.[9]

  • Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can design an inhibitor with a reactive group (e.g., an acrylamide) to form a covalent bond, which can dramatically increase selectivity.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High levels of cell death, even at low compound concentrations. The compound may have potent off-target effects on kinases essential for cell survival (e.g., pro-survival kinases like AKT or ERK).[4]1. Titrate Concentration: Determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity. 2. Confirm Apoptosis: Use assays like Annexin V staining or caspase-3 cleavage to verify the cell death mechanism. 3. Perform Kinome Profiling: Screen the compound against a broad panel of kinases to identify potent off-target survival kinases.
Discrepancy between biochemical IC50 and cell-based EC50. 1. High Intracellular ATP: Cellular assays have high (~1-10 mM) ATP concentrations, which can outcompete ATP-competitive inhibitors. 2. Poor Cell Permeability: The compound may not be efficiently entering the cells. 3. Efflux Pumps: The compound could be a substrate for efflux pumps like P-glycoprotein, reducing its intracellular concentration.1. Use ATP-Depleted Cells: Perform cell-based assays under ATP-depleted conditions to see if potency increases. 2. Assess Physicochemical Properties: Analyze LogP and polar surface area; consider chemical modifications to improve permeability. 3. Co-incubate with Efflux Pump Inhibitor: Use a known efflux pump inhibitor (e.g., verapamil) to see if cellular potency is restored.
Unexpected or paradoxical phenotype (e.g., pathway activation instead of inhibition). 1. Inhibition of a Negative Regulator: The compound may be inhibiting a kinase that normally acts as a brake on a signaling pathway. 2. Feedback Loop Activation: Inhibition of the primary target could trigger a feedback mechanism that activates a parallel pathway. 3. Retroactivity: The inhibitor can cause an upstream response in a linked pathway without direct feedback, due to enzyme sequestration.[10]1. Validate with Genetics: Use siRNA or CRISPR to knock down the target and see if the paradoxical effect is replicated.[4] 2. Phospho-Proteomics: Analyze global changes in protein phosphorylation to map the affected pathways and identify unexpected activation events. 3. Consult Pathway Databases: Carefully map the signaling network to identify potential negative regulators or feedback loops.

Data Presentation

Table 1: Known Bioactivities of this compound Analogs

This table summarizes reported inhibitory activities for close analogs, highlighting the compound's potential for polypharmacology.

CompoundTargetAssay TypeIC50
2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole (SKI-II)Sphingosine Kinase 1 (SK1)In Vitro Enzyme Assay~10 µM
2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole (SKI-II)Sphingosine Kinase 2 (SK2)In Vitro Enzyme Assay~10 µM

Data derived from literature on close structural analogs.[6]

Table 2: Template for Kinase Selectivity Profiling Data

Use this template to organize and compare results from a commercial kinase profiling service.

Kinase FamilyKinase Target% Inhibition @ 1 µMIC50 (nM)
TK ABL1
TK SRC
TK EGFR
TKL BRAF
CMGC CDK2
AGC AKT1
Lipid Kinase SK1
Lipid Kinase SK2
... (continue for all kinases in panel)

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Serially dilute the compound to generate a range of concentrations for IC50 determination.

  • Assay Provider: Submit the compound to a commercial vendor that offers kinase profiling services (e.g., Eurofins Discovery, Reaction Biology Corp). Select a panel that covers a significant portion of the human kinome.

  • Assay Principle (Typical Radiometric Assay): a. Recombinant kinases are incubated with a specific substrate (peptide or protein) and γ-³³P-ATP in an assay buffer. b. Your compound is added at various concentrations. c. The reaction is allowed to proceed for a set time at a controlled temperature. d. The reaction is stopped, and the radiolabeled, phosphorylated substrate is captured on a filter membrane. e. The amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The vendor will provide data as "% Inhibition" at a fixed concentration (e.g., 1 µM). For hits showing significant inhibition, a follow-up dose-response curve is generated to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement of this compound with a suspected target protein in intact cells.

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the desired concentration of this compound and a parallel set with a vehicle control (e.g., DMSO) for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer (without detergents for melt curve, with detergents for ITDRF).

  • Heating: Aliquot the cell lysate into different PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Protein Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Western Blotting: Carefully collect the supernatant (containing the soluble, non-denatured protein). Analyze the amount of the target protein remaining in the supernatant by Western blotting using a specific antibody.

  • Data Analysis: A protein that binds to your compound will be stabilized and thus remain in solution at higher temperatures compared to the vehicle control. Plot the band intensity versus temperature to generate a "melting curve." A shift in this curve to the right indicates target engagement.

Visualizations

G cluster_0 cluster_1 Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation Compound Compound Compound->RAF Intended Inhibition Off-Target Kinase Off-Target Kinase Compound->Off-Target Kinase Inhibition Unintended Signaling Unintended Signaling Off-Target Kinase->Unintended Signaling Unexpected Phenotype Unexpected Phenotype Unintended Signaling->Unexpected Phenotype

Caption: Off-target inhibition of a parallel signaling pathway.

G A Observe Unexpected Phenotype B Perform Dose-Response Curve A->B C Compare with IC50 of Intended Target B->C D Discrepancy? C->D E Validate with Structurally Unrelated Inhibitor D->E Yes G High Likelihood of On-Target Effect D->G No F Phenotype Persists? E->F F->G Yes H High Likelihood of Off-Target Effect F->H No I Perform Kinome-wide Selectivity Screen H->I J Identify Off-Targets I->J K Validate with Genetic Knockdown (siRNA/CRISPR) J->K L Confirm Off-Target Responsibility K->L G cluster_strategies Medicinal Chemistry Strategies cluster_validation Experimental Validation Structure-Based Design Structure-Based Design Improve Selectivity Improve Selectivity Structure-Based Design->Improve Selectivity Target Inactive Conformation Target Inactive Conformation Target Inactive Conformation->Improve Selectivity Exploit Gatekeeper Residue Exploit Gatekeeper Residue Exploit Gatekeeper Residue->Improve Selectivity Covalent Targeting Covalent Targeting Covalent Targeting->Improve Selectivity Kinome Profiling Kinome Profiling Confirm On-Target Action Confirm On-Target Action Kinome Profiling->Confirm On-Target Action CETSA CETSA CETSA->Confirm On-Target Action Genetic Knockdown Genetic Knockdown Genetic Knockdown->Confirm On-Target Action Rescue Experiments Rescue Experiments Rescue Experiments->Confirm On-Target Action Reduce Off-Target Effects Reduce Off-Target Effects Reduce Off-Target Effects->Improve Selectivity Reduce Off-Target Effects->Confirm On-Target Action

References

addressing resistance mechanisms to 4-(4-chlorophenyl)thiazol-2-amine in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with 4-(4-chlorophenyl)thiazol-2-amine and encountering resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

A1: While direct resistance mechanisms to this compound are still under investigation, studies on structurally similar compounds, such as 2-(4-aminophenyl)benzothiazoles, suggest several possibilities.[1][2][3] Resistance may be conferred by:

  • Alterations in Apoptotic Pathways: Increased expression of anti-apoptotic proteins like Bcl-2 and mutations in tumor suppressor proteins like p53 can make cells more resistant to drug-induced cell death.[1][2]

  • Changes in Drug Metabolism: Cancer cells may develop resistance by altering the metabolic processing of the compound. This can include increased acetylation or hydroxylation, leading to the formation of inactive metabolites.[1]

  • Altered Drug Localization: Resistant cells might prevent the drug from reaching its intracellular target. This can be due to increased drug efflux or altered cellular transport mechanisms, leading to predominantly cytoplasmic localization of the drug.[1][2][3]

  • Target Alteration: Although the exact molecular target of this compound is not fully elucidated, mutations or changes in the expression of the target protein could lead to reduced drug binding and efficacy. The thiazole (B1198619) core is known to interact with various target proteins in other anticancer drugs.[4][5]

Q2: How can I determine if my resistant cell line has altered expression of apoptosis-related proteins?

A2: You can investigate the expression levels of key apoptotic proteins using Western blotting. Compare the protein levels of Bcl-2 and p53 in your resistant cell line to the parental, sensitive cell line. An upregulation of Bcl-2 and altered expression or localization of p53 in the resistant line would suggest a potential resistance mechanism.

Q3: What methods can be used to investigate changes in drug metabolism in resistant cells?

A3: To assess if your resistant cells are metabolizing this compound differently, you can perform HPLC analysis of the cell culture medium and cell lysates. By comparing the metabolic profile of the drug in sensitive versus resistant cells, you can identify any new or increased levels of metabolites in the resistant cells. A significant decrease in the parent compound in the medium of sensitive cells compared to resistant cells could indicate altered uptake or metabolism.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Action
Decreased cell death observed after treatment. Upregulation of anti-apoptotic proteins (e.g., Bcl-2).Perform Western blot analysis to compare Bcl-2 levels between sensitive and resistant cells.
Inactivating mutations in pro-apoptotic proteins (e.g., p53).Sequence the p53 gene in both cell lines to check for mutations.
IC50 value of the compound has significantly increased. Increased drug efflux.Use efflux pump inhibitors in combination with this compound to see if sensitivity is restored.
Altered drug metabolism.Analyze the supernatant and cell lysates using HPLC or LC-MS to identify and quantify drug metabolites.
No significant DNA damage is observed in resistant cells. Impaired intracellular drug retention or altered localization.Use techniques like confocal microscopy with a fluorescent analog of the compound (if available) to compare its subcellular localization in sensitive vs. resistant cells.[3]
Constitutive nuclear localization of target-related transcription factors.Investigate the localization of potential transcription factors, such as the aryl hydrocarbon receptor (AhR), which has been implicated in the resistance to similar compounds.[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.

Western Blotting
  • Protein Extraction: Lyse the sensitive and resistant cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, p53, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineIC50 (µM)Fold Resistance
Parental Sensitive Line0.51
Resistant Sub-line 115.230.4
Resistant Sub-line 228.957.8

Table 2: Relative Protein Expression in Resistant vs. Sensitive Cell Lines

ProteinFold Change in Resistant Line (Normalized to Sensitive Line)
Bcl-23.5
p531.2 (with evidence of potential inactivating mutation)

Visualizations

G cluster_pathway Potential Resistance Pathway Drug This compound Target Intracellular Target Drug->Target Apoptosis Apoptosis Target->Apoptosis induces Bcl2 Bcl-2 (Upregulated) Bcl2->Apoptosis inhibits p53 p53 (Mutated/Inactive) p53->Apoptosis promotes (impaired)

Caption: Potential signaling pathway for resistance.

G cluster_workflow Workflow for Investigating Resistance Start Observe Reduced Drug Sensitivity IC50 Determine IC50 Shift (MTT Assay) Start->IC50 Mechanism Investigate Potential Mechanisms IC50->Mechanism Western Western Blot (Bcl-2, p53) Mechanism->Western Metabolism Drug Metabolism Assay (HPLC) Mechanism->Metabolism Localization Subcellular Localization (Microscopy) Mechanism->Localization Analysis Analyze Data and Conclude Mechanism Western->Analysis Metabolism->Analysis Localization->Analysis

Caption: Experimental workflow for resistance investigation.

G cluster_troubleshooting Troubleshooting Logic Start High IC50 Value Observed ApoptosisCheck Is Apoptosis Reduced? Start->ApoptosisCheck MetabolismCheck Altered Drug Metabolism? ApoptosisCheck->MetabolismCheck No Bcl2Action Check Bcl-2/p53 Expression ApoptosisCheck->Bcl2Action Yes LocalizationCheck Altered Drug Localization? MetabolismCheck->LocalizationCheck No MetaboliteAction Perform HPLC/LC-MS Analysis MetabolismCheck->MetaboliteAction Yes MicroscopyAction Perform Confocal Microscopy LocalizationCheck->MicroscopyAction Yes End Potential Mechanism Identified LocalizationCheck->End No Bcl2Action->End MetaboliteAction->End MicroscopyAction->End

Caption: Troubleshooting decision tree.

References

Technical Support Center: Refining Purification Methods for Aminothiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of aminothiazole analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for refining the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of aminothiazole analogs?

A1: The most common impurities depend on the synthetic route, but for the widely used Hantzsch thiazole (B1198619) synthesis, you can expect to find unreacted starting materials such as α-haloketones and thiourea (B124793) or its derivatives. Side products from competing reactions can also be present.[1] Additionally, the thiol group in some starting materials can be susceptible to oxidation, leading to disulfide byproducts.[2]

Q2: How can I effectively monitor the progress of my purification?

A2: Thin-layer chromatography (TLC) is a standard and highly effective technique for monitoring purification.[2] By spotting the crude mixture, fractions from column chromatography, and the mother liquor from recrystallization, you can track the separation of your desired compound from impurities. Visualization can be achieved using UV light for aromatic or conjugated analogs, or by staining with agents like iodine vapor or potassium permanganate (B83412) for other derivatives.[3][4][5][6]

Q3: My aminothiazole analog is an oil and won't crystallize. What should I do?

A3: If your product is an oil, it may be difficult to purify by recrystallization. In this case, column chromatography is a suitable alternative.[2] If you wish to attempt crystallization, you could try converting the oily product into a solid salt derivative, which may be more amenable to crystallization. After purification by recrystallization, the pure product can be regenerated.[2]

Q4: What are some "green" or environmentally friendly approaches to the purification of aminothiazole analogs?

A4: Modern purification strategies often focus on minimizing environmental impact. This can include using water as a solvent or co-solvent in recrystallization when possible, and employing reusable catalysts in the synthesis to simplify purification.[2] Microwave-assisted synthesis has also been shown to reduce reaction times and energy consumption, which can lead to cleaner reaction mixtures that are easier to purify.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of aminothiazole analogs.

Recrystallization Issues
Problem Possible Cause(s) Recommended Solution(s)
Low or no crystal formation - The compound is too soluble in the chosen solvent.- Insufficient concentration of the compound.- Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists.- Evaporate some of the solvent to increase the concentration and then cool the solution again.
Oiling out instead of crystallization - The boiling point of the solvent is too high, causing the compound to melt before dissolving.- The solution is supersaturated.- Use a lower-boiling point solvent.- Re-heat the solution until the oil dissolves, then add a small amount of additional solvent and allow it to cool slowly.
Low recovery of the purified compound - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution to a lower temperature (e.g., in an ice bath) to maximize crystal precipitation.
Product is still impure after recrystallization - The cooling process was too rapid, trapping impurities in the crystal lattice.- The chosen solvent also dissolves the impurities.- Allow the solution to cool slowly and without disturbance.- Select a solvent in which the impurities are either highly soluble or very insoluble at all temperatures.
Column Chromatography Issues
Problem Possible Cause(s) Recommended Solution(s)
Compound does not move from the baseline (low Rf) - The mobile phase is not polar enough.- Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate (B1210297) system, increase the percentage of ethyl acetate.[7]
Compound runs with the solvent front (high Rf) - The mobile phase is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).[7]
Streaking or tailing of the compound on the column - The compound is interacting with the acidic silanol (B1196071) groups on the silica (B1680970) gel.- The column is overloaded with the sample.- Add a small amount (0.5-1%) of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.[7]- Reduce the amount of crude material loaded onto the column.[7]
Poor separation of closely related compounds - The polarity difference between the compounds is not sufficient for separation with the chosen solvent system.- Try a different solvent system.[2]- Consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica gel.
Low recovery of the compound from the column - The compound is irreversibly adsorbed onto the silica gel.- The compound is degrading on the column.- After the initial elution, flush the column with a highly polar solvent like methanol (B129727) to recover strongly adsorbed compounds.[7]- If degradation is suspected, consider deactivating the silica gel with triethylamine before packing the column.

Quantitative Data Presentation

The following tables provide a summary of typical solvent systems and expected outcomes for the purification of aminothiazole analogs.

Table 1: Common Recrystallization Solvents for Aminothiazole Analogs
Solvent/Solvent System Typical Compound Polarity Expected Purity Improvement Notes
EthanolModerately PolarGood to ExcellentA commonly used and effective solvent for many aminothiazole derivatives.[8][9]
Ethanol/WaterPolarGoodThe addition of water as an anti-solvent can improve crystallization for more polar analogs.
BenzeneNon-polar to Moderately PolarGoodUse with caution due to toxicity. Effective for less polar analogs.[10]
Hexane/Ethyl AcetateNon-polar to Moderately PolarVariableGood for compounds that are too soluble in pure ethyl acetate. The ratio can be adjusted for optimal results.[11]
Dichloromethane/HexaneNon-polar to Moderately PolarVariableA good alternative to hexane/ethyl acetate, especially for compounds with intermediate polarity.
Table 2: Column Chromatography Conditions for Aminothiazole Analogs
Stationary Phase Mobile Phase (Eluent) Typical Compound Polarity Expected Separation Efficiency
Silica GelHexane/Ethyl Acetate GradientNon-polar to Moderately PolarGood to Excellent
Silica GelDichloromethane/Methanol GradientPolarGood to Excellent
Alumina (Basic)Hexane/Ethyl Acetate GradientBasic, Non-polar to Moderately PolarGood for basic aminothiazole analogs that may interact with acidic silica gel.
Reversed-Phase C18 SilicaAcetonitrile (B52724)/Water Gradient with 0.1% Formic Acid or TFAPolarExcellent for highly polar or ionizable analogs.
Mixed-Mode (C18/SCX)Acetonitrile/Aqueous Buffer GradientPolar, IonizableOffers unique selectivity for complex mixtures by combining hydrophobic and ion-exchange interactions.[12]

Experimental Protocols

Protocol 1: Recrystallization of a Moderately Polar Aminothiazole Analog
  • Solvent Selection: In a small test tube, dissolve a few milligrams of the crude product in a minimal amount of a hot solvent (e.g., ethanol). Allow it to cool to room temperature and then in an ice bath. A good solvent will show high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude aminothiazole analog in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture on a hot plate until the solid completely dissolves. Use the minimum amount of solvent necessary.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography of a Non-polar to Moderately Polar Aminothiazole Analog
  • Preparation of the Column:

    • Secure a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica gel to pack evenly, draining the excess solvent until it is just above the silica bed.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude aminothiazole analog in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent).

    • Carefully add the sample solution to the top of the column.

    • Drain the solvent until the sample is adsorbed onto the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the purified product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified aminothiazole analog.

Protocol 3: Mixed-Mode Chromatography for Polar Aminothiazole Analogs
  • Column Selection and Equilibration:

    • Select a mixed-mode chromatography column (e.g., combining reversed-phase and ion-exchange characteristics).

    • Equilibrate the column with the initial mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer at a specific pH).[13]

  • Sample Preparation:

    • Dissolve the crude aminothiazole analog in the initial mobile phase.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Injection and Elution:

    • Inject the prepared sample onto the HPLC or flash chromatography system.

    • Run a gradient elution by changing the composition of the mobile phase (e.g., increasing the percentage of acetonitrile and/or changing the ionic strength or pH of the aqueous buffer).

  • Fraction Collection and Analysis:

    • Collect fractions as they elute from the column.

    • Analyze the fractions by an appropriate method (e.g., HPLC-UV, LC-MS) to identify the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent, which may involve lyophilization if the solvent system is primarily aqueous.

Visualizations

Experimental Workflow for Purification of Aminothiazole Analogs

experimental_workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography crude_product Crude Aminothiazole Analog dissolution Dissolution in Minimal Hot Solvent crude_product->dissolution column_chromatography Column Chromatography crude_product->column_chromatography hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization filtration_drying Filtration & Drying crystallization->filtration_drying pure_crystals Pure Crystals filtration_drying->pure_crystals fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis solvent_evaporation Solvent Evaporation tlc_analysis->solvent_evaporation pure_oil_solid Pure Oil/Solid solvent_evaporation->pure_oil_solid

Caption: General experimental workflows for the purification of aminothiazole analogs.

Troubleshooting Logic for Low Yield in Recrystallization

troubleshooting_recrystallization start Low Yield After Recrystallization check_mother_liquor Check Mother Liquor by TLC start->check_mother_liquor product_in_liquor Significant Product in Mother Liquor? check_mother_liquor->product_in_liquor too_much_solvent Too Much Solvent Used or Compound is Too Soluble product_in_liquor->too_much_solvent Yes no_product_in_liquor Little to No Product in Mother Liquor product_in_liquor->no_product_in_liquor No reduce_solvent Action: Reduce Solvent Volume or Use Anti-Solvent too_much_solvent->reduce_solvent mechanical_loss Mechanical Loss During Transfer/Filtration no_product_in_liquor->mechanical_loss improve_technique Action: Improve Transfer and Filtration Technique mechanical_loss->improve_technique

Caption: Troubleshooting flowchart for low yield in recrystallization.

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Aminothiazole Aminothiazole Analog (Inhibitor) Aminothiazole->PI3K PTEN PTEN PTEN->PIP3

Caption: Simplified PI3K/AKT/mTOR signaling pathway with inhibition by aminothiazole analogs.[14][15][16][17][18]

Aurora Kinase Signaling Pathway

Aurora_Kinase_Pathway Aurora_A Aurora A Kinase Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Centrosome_Separation->Spindle_Assembly Mitotic_Entry Mitotic Entry Spindle_Assembly->Mitotic_Entry Aurora_B Aurora B Kinase Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis Cell_Division Proper Cell Division Cytokinesis->Cell_Division Aminothiazole_A Aminothiazole Analog (Inhibitor) Aminothiazole_A->Aurora_A Aminothiazole_B Aminothiazole Analog (Inhibitor) Aminothiazole_B->Aurora_B

Caption: Simplified Aurora Kinase signaling pathway with inhibition by aminothiazole analogs.[7][19][20][21][22]

References

Technical Support Center: Managing the Stability of 4-(4-chlorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability management of 4-(4-chlorophenyl)thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be kept at 4°C and protected from light. It is also advisable to store it in a well-ventilated, dry place away from strong oxidizing agents.

Q2: How should I store solutions of this compound?

A2: Stock solutions prepared in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is crucial to protect these solutions from light.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution into smaller, single-use vials.

Q3: What are the initial signs of degradation of this compound?

A3: Visual signs of degradation can include a change in color from off-white or light yellow to darker shades.[1] For solutions, the appearance of precipitates may indicate instability or exceeding solubility limits. Analytically, the emergence of new peaks in chromatograms (e.g., HPLC) is a clear indicator of degradation.

Q4: Is this compound sensitive to light?

A4: Yes, protection from light is recommended for both the solid compound and its solutions, suggesting potential photosensitivity.[1] Photostability testing is advised to understand the impact of light exposure on the compound's integrity.

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively documented, compounds with 2-aminothiazole (B372263) and aromatic amine functionalities can be susceptible to hydrolysis, oxidation, and photodegradation. Hydrolysis may occur at the amine group or involve cleavage of the thiazole (B1198619) ring under strong acidic or basic conditions. Oxidation can affect the amino group and the thiazole ring.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Discoloration of Solid Compound Exposure to light, air (oxidation), or elevated temperatures.Store the compound in a tightly sealed, amber-colored vial at 4°C. Consider storing under an inert atmosphere (e.g., argon or nitrogen).
Precipitate in Solution Exceeded solubility, temperature fluctuations, pH shift, or degradation.Confirm the concentration is within the solubility limit for the solvent. Gently warm the solution or sonicate to redissolve, if appropriate for the experiment. Ensure the pH of the medium is compatible with the compound's stability. If degradation is suspected, analyze the sample using a suitable analytical method like HPLC.
Loss of Purity/Appearance of New Peaks in HPLC Chemical degradation due to improper storage (temperature, light, air), incompatible solvent, or pH instability.Review storage conditions and ensure they align with the recommendations. Perform forced degradation studies to identify potential degradants and establish a stability-indicating analytical method. Evaluate the compatibility of the solvent and experimental conditions (e.g., buffer pH) with the compound.
Inconsistent Experimental Results Degradation of the compound leading to a lower effective concentration.Prepare fresh solutions for critical experiments. Re-evaluate the purity of the stored compound using an analytical technique like HPLC or LC-MS before use. Ensure consistent and appropriate storage of all aliquots.

Data on Storage and Stability

Form Solvent Storage Temperature Duration Recommendations
SolidN/A4°CLong-termProtect from light.[1] Store in a well-ventilated, dry area.
SolutionDMSO-20°C1 monthProtect from light; aliquot to avoid freeze-thaw cycles.[1]
SolutionDMSO-80°C6 monthsProtect from light; aliquot to avoid freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound and detect the presence of degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (optional, for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water. A common starting point could be a gradient from 30% to 90% acetonitrile over 20 minutes. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 50 µg/mL).

  • Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 232 nm or 254 nm

  • Analysis: Inject the standard and sample solutions. Analyze the resulting chromatograms for the retention time of the main peak and the presence of any additional peaks, which may indicate impurities or degradation products.

Protocol 2: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for analytical method development.

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water 1:1).

  • Aliquot the stock solution into separate vials for each stress condition.

  • Acid Hydrolysis: Add 0.1 M HCl to an aliquot. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH to an aliquot. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide to an aliquot. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place an aliquot in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose an aliquot to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw samples. Neutralize the acidic and basic samples. Analyze all samples by HPLC to determine the percentage of degradation and the profile of degradation products.

Visualizations

cluster_storage Long-Term Storage cluster_solution Solution Preparation & Storage Solid_Compound Solid Compound (Off-white to light yellow) Storage_Conditions Store at 4°C Protect from light Dry, well-ventilated area Solid_Compound->Storage_Conditions Recommended Dissolve Dissolve in DMSO Solid_Compound->Dissolve Stock_Solution Stock Solution Dissolve->Stock_Solution Aliquot Aliquot into single-use vials Stock_Solution->Aliquot Store_20C Store at -20°C (up to 1 month) Aliquot->Store_20C Store_80C Store at -80°C (up to 6 months) Aliquot->Store_80C

Caption: Recommended storage workflow for solid and solution forms.

cluster_pathways Potential Degradation Pathways (Hypothetical) Initial_Compound This compound Hydrolysis Hydrolysis (Strong acid/base) Initial_Compound->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Initial_Compound->Oxidation Photodegradation Photodegradation (UV/Vis light) Initial_Compound->Photodegradation Degradation_Products Formation of Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products Loss_of_Purity Loss of Purity & Activity Degradation_Products->Loss_of_Purity

Caption: Hypothetical degradation pathways for the compound.

Start Instability Observed? Check_Storage Review Storage Conditions (Temp, Light, Air) Start->Check_Storage Yes Check_Solvent Evaluate Solvent/pH Compatibility Check_Storage->Check_Solvent Analyze_Purity Analyze Purity (e.g., HPLC) Check_Solvent->Analyze_Purity Resolved Issue Resolved Analyze_Purity->Resolved No Degradation Not_Resolved Issue Persists Analyze_Purity->Not_Resolved Degradation Confirmed Prepare_Fresh Prepare Fresh Solution Prepare_Fresh->Resolved Forced_Degradation Conduct Forced Degradation Study Not_Resolved->Prepare_Fresh Not_Resolved->Forced_Degradation

Caption: Troubleshooting logic for managing compound instability.

References

Technical Support Center: Improving the Selectivity of 4-(4-chlorophenyl)thiazol-2-amine for Specific Kinase Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered while enhancing the kinase selectivity of the 4-(4-chlorophenyl)thiazol-2-amine scaffold and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to achieve selectivity for a specific kinase isoform?

Achieving high selectivity is a significant challenge due to the high degree of conservation in the ATP-binding site across the human kinome, which comprises over 500 kinases.[1] Many inhibitors that target this active site, known as type-I inhibitors, interact with residues and structural features common to many kinases, leading to promiscuous binding and off-target effects.[1] The 2-aminothiazole (B372263) core is a well-established "hinge-binding" pharmacophore, which can contribute to this broad activity.

Q2: What are the primary strategies for improving the selectivity of a kinase inhibitor?

Key strategies focus on exploiting the subtle differences that exist between kinase active sites and surrounding regions. These include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the compound's structure to identify moieties that enhance binding to the target kinase while diminishing interactions with off-target kinases.[2]

  • Targeting Unique Structural Features: Designing compounds to interact with less conserved areas, such as the "gatekeeper" residue, which controls access to a hydrophobic back pocket.[1]

  • Allosteric Inhibition: Developing inhibitors that bind to a site distinct from the highly conserved ATP pocket. These allosteric sites are often unique to a specific kinase or isoform, offering a clear path to selectivity.[2][3]

  • Covalent Inhibition: Designing inhibitors that form a permanent covalent bond with a non-conserved residue, such as a cysteine, within or near the active site. This can lead to exceptional selectivity.[1]

Q3: My lead compound, based on the this compound scaffold, shows potent activity in my primary biochemical assay but has significant off-target hits in a kinome scan. What should I do next?

This is a common scenario. The first step is to analyze the off-target profile to identify patterns. Are the off-targets from the same kinase family or structurally unrelated? This information is critical for devising a strategy. A robust screening cascade should be established to measure on-target potency and selectivity against key off-targets concurrently.[4] This data will guide an iterative cycle of designing and synthesizing new analogues to improve the selectivity profile.[4]

Q4: What is the difference between biochemical selectivity and cellular selectivity, and why might they differ?

Biochemical selectivity is determined using purified, often recombinant, kinase enzymes in vitro.[5] Cellular selectivity, on the other hand, reflects the inhibitor's activity in a complex biological system. Discrepancies arise for several reasons:

  • High Intracellular ATP: The concentration of ATP inside a cell is much higher (millimolar) than that used in many biochemical assays, which can outcompete the inhibitor for binding.[2]

  • Cellular Permeability and Efflux: The compound may not efficiently cross the cell membrane or could be actively transported out by efflux pumps.[2]

  • Metabolic Instability: The compound could be rapidly metabolized and inactivated within the cell.[2]

  • Target Engagement: The kinase's conformation and accessibility in a cellular context, often as part of a larger protein complex, may differ from the isolated enzyme.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem: My compound is potent in biochemical assays but shows weak or no activity in cell-based assays.

Potential CauseSuggested Solution
Poor Membrane Permeability Increase the lipophilicity of the compound (logP) or introduce functionalities known to improve cell entry. However, be mindful that this can sometimes reduce selectivity.
Active Compound Efflux Co-administer the compound with known efflux pump inhibitors in your assay to see if potency is restored. If so, modify the compound to be a poorer substrate for these pumps.[2]
Metabolic Instability Perform metabolic stability assays using liver microsomes or hepatocytes.[6] If the compound is rapidly metabolized, identify the metabolic "soft spots" and modify the structure to block these sites.
High Intracellular ATP Concentration Re-run your biochemical assay using a higher, more physiologically relevant ATP concentration (e.g., 1-2 mM) to better predict cellular potency.[7] This will provide a more stringent measure of your compound's true inhibitory potential.

Problem: Kinome-wide profiling reveals high off-target activity against seemingly unrelated kinases.

Potential CauseSuggested Solution
Promiscuous Scaffold The 4-phenylthiazol-2-amine core may have inherent features allowing it to bind to multiple targets.[4] Consider structure-based design if co-crystal structures of your target and a key off-target are available. Exploit differences in their binding sites to design modifications that favor the target.[2]
Lack of Specific Interactions The compound may rely on general hydrophobic interactions. Introduce polar groups or hydrogen bond donors/acceptors to form more specific, directional interactions with the intended target.
High Screening Concentration The concentration used in the kinome scan might be too high, revealing weak, non-specific interactions.[4] Re-screen at a lower concentration (e.g., 10-fold below the primary target's IC50) to filter out less relevant hits.

Problem: My assay results are inconsistent and show high variability between experiments.

Potential CauseSuggested Solution
Reagent Purity/Stability Ensure the purity of your ATP, substrates, and buffers, as impurities can affect reaction kinetics.[8] Prepare fresh reagents and store them appropriately.
Enzyme Aggregation or Inactivity Confirm the activity and stability of your kinase preparation. Aggregated kinases may display altered activity.[8] Consider adding low concentrations of non-ionic detergents (e.g., Triton X-100) or BSA to the assay buffer.[7]
Inconsistent DMSO Concentration Ensure the final DMSO concentration is consistent across all wells, including controls. Determine the highest DMSO level that does not impact kinase activity and maintain it.[8]
Substrate Depletion or Product Inhibition Ensure that substrate conversion is kept low (typically <15%) to maintain initial velocity kinetics. If necessary, reduce the enzyme concentration or incubation time.[8]

Strategies & Methodologies

Structure-Activity Relationship (SAR) for the 4-Phenylthiazol-2-amine Scaffold

Systematic modification of the core structure is essential for improving selectivity. The table below summarizes general SAR trends observed for this class of inhibitors targeting various kinases.

Molecular RegionModification StrategyImpact on Activity & Selectivity
C4-Phenyl Ring Introduction of substituents (e.g., -Cl, -F, -CF3, -OCH3) at the para- or meta-positions.[9][10]Can significantly alter potency and selectivity by probing different sub-pockets within the active site. The 4-chloro substitution often provides a good starting point for potency.[9]
Thiazole (B1198619) Ring Substitution at the C5 position of the thiazole ring.Can provide an additional vector for optimization, potentially improving selectivity by interacting with residues outside the core hinge-binding region.[11]
2-Amine Linker Replacement of the amine with other linkers or incorporation into larger ring systems (e.g., pyrimidine).This is a critical interaction point. Derivatives like N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have shown potent and selective inhibition of kinases like Aurora and CDK9.[11][12]
Overall Conformation Introduction of bulky groups to lock the molecule into a specific conformation (atropisomerism).Locking the molecule into a single, stable conformation can dramatically increase selectivity for different kinase targets.[13]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling via Luminescence-Based Assay (ADP-Glo™)

This protocol is adapted from methodologies used in commercial kinase selectivity profiling systems and measures the amount of ADP produced in a kinase reaction.[14]

Materials:

  • Kinase of interest and panel of off-target kinases

  • Substrate specific to each kinase

  • Test compound (e.g., this compound derivative)

  • ATP solution (at Km or physiological concentration)

  • Assay Buffer (containing MgCl2, DTT, and other necessary cofactors)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Then, dilute further into the assay buffer to the desired final concentration. Include a DMSO-only vehicle control.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound/vehicle.[14]

  • Kinase Addition: Add 2 µL of the Kinase/Substrate mix to each well.

  • Initiate Reaction: Add 2 µL of the ATP solution to each well to start the reaction. Mix gently.[14]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[14]

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence of each well using a plate-reading luminometer.[2]

  • Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control and determine IC50 values.

Protocol 2: Differential Scanning Fluorimetry (DSF)

DSF is a rapid and inexpensive method to screen for direct compound binding to a kinase by measuring the thermal stabilization of the protein upon ligand binding.[15] It does not require an active enzyme or known substrate.[15]

Materials:

  • Purified kinase protein

  • SYPRO Orange dye (or equivalent)

  • Test compound

  • DSF Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.5)

  • Real-time PCR instrument with a thermal ramping feature

Procedure:

  • Reaction Mix: Prepare a master mix containing the kinase protein (final concentration 2-5 µM) and SYPRO Orange dye (final concentration 5x) in DSF buffer.

  • Plate Setup: Dispense the master mix into the wells of a 96-well PCR plate.

  • Compound Addition: Add the test compound to the desired final concentration (e.g., 10-50 µM). Include a DMSO vehicle control.

  • Thermal Melt: Place the plate in a real-time PCR instrument. Set up a thermal melt protocol to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the protein unfolding transition. A positive shift in Tm (ΔTm) in the presence of the compound indicates stabilizing binding.

Visualizations

Signaling & Experimental Workflows

G

G Hit Initial Hit (e.g., 4-arylthiazol-2-amine) Assay Primary Biochemical Assay (On-Target Potency) Hit->Assay Kinome Broad Kinome Screen (e.g., >300 kinases) Assay->Kinome Potent Hit SAR Structure-Activity Relationship (SAR) Cycle (Design, Synthesize, Test) Assay->SAR Guide Potency OffTarget Analyze Off-Target Profile Kinome->OffTarget Cellular Cell-based Potency Assay Cellular->SAR SAR->Cellular Iterate Lead Selective Lead Compound SAR->Lead Achieve Selectivity & Potency Goals ADME ADME/Tox Profiling Lead->ADME OffTarget->SAR Identify Selectivity Liabilities

G Start High Off-Target Activity Observed Analyze Analyze Kinase Families of Off-Targets Start->Analyze SameFamily Off-Targets in Same Family? Analyze->SameFamily StructureDesign Structure-Based Design: Exploit differences in active site (e.g., gatekeeper residue) SameFamily->StructureDesign Yes DifferentFamily Off-Targets are Diverse/Unrelated? SameFamily->DifferentFamily No SAR Broad SAR Campaign: Modify core to reduce promiscuity StructureDesign->SAR Allosteric Explore Allosteric Inhibition Strategy DifferentFamily->Allosteric No (Suggests unique target) DifferentFamily->SAR Yes Fragment Fragment-Based or Bivalent Inhibitor Approach SAR->Fragment

References

Technical Support Center: Optimizing Cell Permeability of 4-(4-Chlorophenyl)thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working to optimize the cell permeability of 4-(4-chlorophenyl)thiazol-2-amine derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the cell permeability of this compound derivatives?

A1: The cell permeability of these derivatives is primarily influenced by a combination of physicochemical properties including lipophilicity (logP), polar surface area (PSA), molecular weight, and hydrogen bonding capacity. Furthermore, these compounds may be subject to active transport by efflux pumps, such as P-glycoprotein (P-gp), which can significantly reduce their intracellular concentration.

Q2: My this compound derivative shows low permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA). What does this indicate?

A2: Low permeability in the PAMPA assay suggests that the compound has poor passive diffusion across a lipid membrane. This is often due to unfavorable physicochemical properties such as high polarity (low logP) or a large polar surface area. Since PAMPA only measures passive transport, this result indicates that the intrinsic properties of your compound may be limiting its ability to cross cell membranes.

Q3: My compound has good permeability in PAMPA but shows low accumulation in Caco-2 cells. What could be the reason?

A3: This discrepancy often points towards active efflux. Caco-2 cells express various efflux transporters, like P-gp, that are not present in the artificial PAMPA membrane. If your compound is a substrate for one of these transporters, it will be actively pumped out of the Caco-2 cells, resulting in low intracellular accumulation despite having good passive permeability. To confirm this, a bi-directional Caco-2 assay should be performed.

Q4: How can I improve the cell permeability of my lead compound?

A4: Several strategies can be employed to enhance cell permeability. These include medicinal chemistry approaches to modify the compound's structure to optimize its lipophilicity and reduce its polar surface area. Prodrug strategies, where a more permeable moiety is temporarily attached to the parent drug, can also be effective. Additionally, formulation approaches using permeability enhancers or nanoformulations can be explored.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in PAMPA
Possible Cause Troubleshooting Step
Poor Physicochemical Properties - Analyze the compound's logP, PSA, and molecular weight. - Consider structural modifications to increase lipophilicity (e.g., adding non-polar groups) or decrease PSA (e.g., masking polar groups).
Compound Precipitation in Donor Well - Visually inspect the donor well for precipitates. - Decrease the initial concentration of the compound. - Use co-solvents or cyclodextrins to improve solubility.
Incorrect pH of Buffers - Ensure the pH of the donor and acceptor buffers is appropriate to maintain the compound in its most neutral, permeable form.
Issue 2: High Efflux Ratio in Caco-2 Assay
Possible Cause Troubleshooting Step
Active Efflux by P-gp or other transporters - Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). A significant decrease in the efflux ratio confirms substrate activity. - Consider structural modifications to reduce recognition by efflux transporters.
Low Recovery of Compound - Check for non-specific binding to the assay plates or instability of the compound in the assay buffer. - Include a mass balance study to quantify the amount of compound lost.

Quantitative Data Summary

The following table provides illustrative permeability data for a series of hypothetical this compound derivatives to demonstrate how to structure and compare experimental results. Note: This data is for example purposes only and does not represent actual experimental values.

Compound ID Substitution (R) LogP (calculated) PAMPA Papp (10-6 cm/s) Caco-2 Papp (A-B) (10-6 cm/s) Caco-2 Papp (B-A) (10-6 cm/s) Efflux Ratio
CPTA-01-H3.58.22.110.55.0
CPTA-02-CH33.910.53.512.33.5
CPTA-03-OCH33.47.81.89.95.5
CPTA-04-F3.68.92.511.24.5
CPTA-05-CF34.312.14.28.42.0
CPTA-06-NO23.36.51.58.35.5

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
  • Prepare Stock Solutions: Dissolve test compounds and reference standards in DMSO to a concentration of 10 mM.

  • Prepare Donor Solution: Dilute the stock solutions in a buffer of desired pH (e.g., pH 6.5 to mimic the small intestine) to a final concentration of 100 µM.

  • Hydrate the PAMPA Plate: Add 5 µL of a synthetic lipid solution (e.g., phosphatidylcholine in dodecane) to each well of the donor plate and allow it to impregnate the filter for 5 minutes.

  • Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of acceptor buffer (e.g., pH 7.4).

  • Assemble the PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate.

  • Incubation: Add 200 µL of the donor solution to each well of the donor plate and incubate the sandwich at room temperature for 4 to 16 hours with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The Papp is calculated using the following equation: Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA]t / Cequilibrium) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the filter area, t is the incubation time, [CA]t is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.

Caco-2 Permeability Assay Protocol
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. A TEER value above 250 Ω·cm² generally indicates a well-formed monolayer. Additionally, assess the permeability of a low-permeability marker like Lucifer yellow.

  • Prepare Dosing Solutions: Dissolve the test compounds in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration.

  • Apical to Basolateral (A-B) Permeability:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Basolateral to Apical (B-A) Permeability (for Efflux):

    • Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Analyze the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests active efflux.

Visualizations

Signaling Pathways

Some this compound derivatives have been reported to exhibit anti-inflammatory and apoptotic effects, potentially through the inhibition of enzymes like 5-lipoxygenase (5-LO) and interaction with pathways involving DNase I.

experimental_workflow cluster_assays Permeability Assessment cluster_analysis Data Analysis cluster_optimization Lead Optimization PAMPA PAMPA Assay Papp_calc Calculate Papp PAMPA->Papp_calc Caco2 Caco-2 Assay Caco2->Papp_calc Efflux_ratio Calculate Efflux Ratio Caco2->Efflux_ratio SAR Structure-Activity Relationship Papp_calc->SAR Efflux_ratio->SAR Formulation Formulation Strategies SAR->Formulation start Compound Synthesis SAR->start Iterative Design end Optimized Candidate SAR->end Formulation->end start->PAMPA start->Caco2

Caption: A typical experimental workflow for assessing and optimizing cell permeability.

troubleshooting_workflow start Low Permeability Observed pampa_check Low Papp in PAMPA? start->pampa_check caco2_check High Efflux Ratio in Caco-2? pampa_check->caco2_check No physchem Optimize Physicochemical Properties (LogP, PSA, MW) pampa_check->physchem Yes efflux Modify Structure to Avoid Efflux Transporters caco2_check->efflux Yes prodrug Consider Prodrug Strategy caco2_check->prodrug No solubility Address Solubility Issues (Co-solvents, Formulation) physchem->solubility efflux->prodrug

Caption: A logical troubleshooting workflow for addressing low cell permeability.

five_lo_pathway membrane Cell Membrane Phospholipids pla2 cPLA2 membrane->pla2 Stimuli aa Arachidonic Acid pla2->aa five_lo 5-Lipoxygenase (5-LO) aa->five_lo lta4 Leukotriene A4 (LTA4) five_lo->lta4 flap FLAP flap->five_lo assists ltb4 Leukotriene B4 (LTB4) lta4->ltb4 LTA4 Hydrolase ltc4 Leukotriene C4 (LTC4) lta4->ltc4 LTC4 Synthase inflammation Inflammation ltb4->inflammation ltc4->inflammation inhibitor This compound derivatives inhibitor->five_lo

Caption: The 5-Lipoxygenase (5-LO) signaling pathway and potential inhibition.

apoptosis_dnase_pathway apoptotic_stimulus Apoptotic Stimulus (e.g., Drug Treatment) caspase_activation Caspase Activation (e.g., Caspase-3) apoptotic_stimulus->caspase_activation icad ICAD (Inhibitor of CAD) caspase_activation->icad cleaves & inactivates cad CAD (Caspase-Activated DNase) icad->cad inhibits dna_fragmentation DNA Fragmentation cad->dna_fragmentation active apoptosis Apoptosis dna_fragmentation->apoptosis inhibitor This compound derivatives inhibitor->apoptotic_stimulus may influence

minimizing the toxicity of 4-(4-chlorophenyl)thiazol-2-amine in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(4-chlorophenyl)thiazol-2-amine

Disclaimer: Publicly available preclinical toxicity data for the specific compound this compound is limited. This guide provides general strategies and best practices for assessing and minimizing the toxicity of thiazole-containing compounds based on established principles in toxicology and medicinal chemistry. Researchers should use this information as a starting point for their own investigations.

Frequently Asked Questions (FAQs)

Q1: What are the potential mechanisms of toxicity for thiazole-containing compounds like this compound?

A1: While specific data for this compound is scarce, the toxicity of other thiazole-containing molecules has been linked to their metabolism. A primary concern is the bioactivation of the thiazole (B1198619) ring by cytochrome P450 (CYP) enzymes in the liver.[1][2] This process can generate reactive metabolites that are highly electrophilic. These reactive intermediates can then form covalent bonds with cellular macromolecules like proteins and DNA, leading to cellular dysfunction, immune responses, and ultimately, toxicity.[1][2]

Q2: What initial in vitro assays should I perform to evaluate the toxicity of this compound?

A2: A standard initial screening panel should assess general cytotoxicity across a range of cell lines. It's recommended to use cell lines relevant to your therapeutic target, as well as standard lines for toxicity screening like HepG2 (liver), HEK293 (kidney), and a sensitive cancer cell line if applicable. Key assays include:

  • Cell Viability Assays: Such as MTT, MTS, or CellTiter-Glo®, to measure metabolic activity.

  • Cytotoxicity Assays: To measure cell death, for example, by quantifying the release of lactate (B86563) dehydrogenase (LDH).

  • Apoptosis Assays: Using methods like Annexin V/PI staining and flow cytometry to determine the mode of cell death.

Early in vitro toxicity testing can provide valuable data with a short turnaround time and at a relatively low cost.[3]

Q3: What are the common signs of toxicity to look for in animal models?

A3: In preclinical in vivo studies, general indicators of toxicity include weight loss, changes in food and water consumption, altered behavior (lethargy, agitation), and ruffled fur. Specific organ toxicity would be assessed through:

  • Blood Chemistry: Elevated liver enzymes (ALT, AST) for hepatotoxicity, or increased creatinine (B1669602) and BUN for nephrotoxicity.

  • Hematology: Changes in red and white blood cell counts.

  • Histopathology: Microscopic examination of key organs (liver, kidney, spleen, heart, etc.) for signs of cellular damage, inflammation, or necrosis.

Q4: Can I predict the toxicity of my compound using computational methods?

A4: Yes, in silico or computational toxicology models can be a valuable preliminary step.[4] These tools can predict potential liabilities such as:

  • ADMET Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity.

  • hERG Inhibition: A key indicator of potential cardiotoxicity.

  • Reactive Metabolite Formation: Predicting if the compound is likely to be bioactivated.

  • Genotoxicity: Assessing the potential to damage DNA.

These predictions can help prioritize compounds and guide the design of subsequent in vitro and in vivo experiments.

Troubleshooting Guides

Q: I am observing significant cytotoxicity in my in vitro assays at low concentrations. What are my next steps?

A: High in vitro cytotoxicity suggests either a specific on-target effect in the chosen cell lines or a general, off-target toxicity mechanism.

Troubleshooting Steps:

  • Confirm the Finding: Repeat the assay with freshly prepared compound solutions to rule out experimental error.

  • Expand Cell Line Panel: Test against a broader range of cell lines, including non-cancerous primary cells, to determine if the toxicity is cell-type specific.

  • Investigate Mechanism of Death: Perform apoptosis vs. necrosis assays. Rapid necrosis might suggest membrane disruption or mitochondrial toxicity.

  • Assess Mitochondrial Toxicity: Use assays like the Seahorse XF Analyzer or JC-1 staining to check for effects on mitochondrial function.

  • Consider a Structural Analog: If you have access to analogs of your compound, test them in parallel. A clear structure-activity relationship (SAR) for toxicity can provide clues about the offending part of the molecule.

Q: My compound shows signs of liver toxicity in animal models. How can I investigate and mitigate this?

A: Hepatotoxicity is a common issue with drug candidates and is often linked to the formation of reactive metabolites.[3]

Investigation and Mitigation Strategies:

  • In Vitro Bioactivation Assay: Use liver microsomes (from human and the preclinical species) and incubate them with your compound and a trapping agent like glutathione (B108866) (GSH). Detection of GSH adducts by mass spectrometry is strong evidence of reactive metabolite formation.[1]

  • CYP Inhibition/Induction Studies: Determine if your compound inhibits or induces major CYP450 enzymes. This can inform potential drug-drug interactions and provide clues to its metabolic pathway.

  • Medicinal Chemistry Approaches:

    • Blocking Metabolic "Hotspots": If a specific site on the molecule is being oxidized to a reactive species, modifying that site (e.g., by adding a fluorine atom) can block the metabolic pathway.

    • Bioisosteric Replacement: Consider replacing the thiazole ring with a different heterocycle, such as an isoxazole (B147169) or a pyrazole, which may be less prone to bioactivation while retaining therapeutic activity.[1]

  • Formulation Strategies: For in vivo studies, consider advanced formulations (e.g., liposomes, nanoparticles) to alter the drug's distribution and reduce exposure in the liver.

Data Presentation

Table 1: Example In Vitro Cytotoxicity Data

This table illustrates how to present comparative cytotoxicity data for the parent compound and potential analogs.

CompoundCell LineAssay TypeIC50 (µM)
This compound (Parent) HepG2 MTT 5.2
This compound (Parent) HEK293 MTT 8.1
Analog 1 (Modified Thiazole Ring)HepG2MTT25.6
Analog 2 (Bioisosteric Replacement)HepG2MTT> 50

Data are hypothetical examples for illustrative purposes.

Table 2: Example In Vivo Liver Enzyme Data

This table shows how to summarize key blood chemistry markers from a 14-day rodent toxicity study.

Treatment Group (Dose, mg/kg)ALT (U/L)AST (U/L)Total Bilirubin (mg/dL)
Vehicle Control45 ± 560 ± 80.2 ± 0.05
Compound A (Low Dose)52 ± 765 ± 100.2 ± 0.07
Compound A (Mid Dose)150 ± 25210 ± 300.5 ± 0.10
Compound A (High Dose)450 ± 60620 ± 751.1 ± 0.20

Data are hypothetical examples (mean ± SD) for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro Reactive Metabolite Trapping Assay

Objective: To detect the formation of electrophilic reactive metabolites by trapping them with glutathione (GSH).

Methodology:

  • Prepare a reaction mixture containing pooled liver microsomes (e.g., human or rat), the test compound (at various concentrations), and an NADPH-regenerating system in a phosphate (B84403) buffer.

  • Add glutathione (GSH) to the reaction mixture at a final concentration of 1-5 mM.

  • Initiate the reaction by adding the NADPH-regenerating system. A control reaction without the regenerating system should be run in parallel.

  • Incubate at 37°C for 60 minutes.

  • Stop the reaction by adding an organic solvent like acetonitrile (B52724) or methanol.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant using high-resolution LC-MS/MS.

  • Search for the predicted mass of the GSH-compound adduct(s). The presence of a peak in the NADPH-fortified sample that is absent in the control indicates the formation of a reactive metabolite.

Protocol 2: Acute Oral Toxicity Study in Rodents (OECD 423 Guideline Summary)

Objective: To determine the acute oral toxicity of a compound.[5]

Methodology:

  • Animals: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).

  • Housing: House animals individually with free access to food and water.

  • Dosing: Administer the compound sequentially to a group of three animals using a single oral gavage. Start with a dose based on in vitro data or in silico predictions.

  • Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days for signs of toxicity. Record body weights at regular intervals.

  • Endpoint: The primary endpoint is mortality. If mortality is observed, the test is repeated at a lower dose. If no mortality occurs, the test is repeated at a higher dose until the toxicity is characterized.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed to identify any organ abnormalities.

Visualizations

Toxicity_Pathway cluster_0 Cellular Environment Compound 4-(Aryl)thiazol-2-amine CYP450 CYP450 Enzymes (e.g., CYP3A4) Compound->CYP450 Metabolism ReactiveMetabolite Reactive Intermediate (e.g., Epoxide) CYP450->ReactiveMetabolite Bioactivation GSH Glutathione (GSH) ReactiveMetabolite->GSH Conjugation Protein Cellular Protein ReactiveMetabolite->Protein Covalent Binding Detox Detoxified Metabolite (GSH Conjugate) GSH->Detox Safe Excretion Adduct Protein Adduct Protein->Adduct Toxicity Cell Stress & Toxicity Adduct->Toxicity Leads to

Caption: Proposed bioactivation pathway for thiazole-induced toxicity.

Experimental_Workflow start Start: New Compound in_silico In Silico Screening (ADMET, hERG) start->in_silico in_vitro_cyto In Vitro Cytotoxicity (HepG2, HEK293) in_silico->in_vitro_cyto decision1 Toxicity Acceptable? in_vitro_cyto->decision1 in_vitro_mech Mechanistic Assays (Microsomes, Apoptosis) in_vivo_acute Acute In Vivo Toxicity (Rodent, OECD 423) in_vitro_mech->in_vivo_acute decision1->in_vitro_mech Yes stop Stop or Redesign decision1->stop No decision2 Acceptable Profile? in_vivo_acute->decision2 decision2->stop No proceed Proceed to Further Studies decision2->proceed Yes

Caption: Tiered workflow for preclinical toxicity assessment.

Troubleshooting_Tree start Unexpected Toxicity Observed In Vivo q1 Is it Liver Toxicity? (High ALT/AST) start->q1 a1 Investigate Bioactivation: - Microsome Assay - GSH Trapping q1->a1 Yes q2 Is it Kidney Toxicity? (High Creatinine/BUN) q1->q2 No solution Solution: - Modify Structure - Bioisosteric Replacement - Change Formulation a1->solution a2 Assess Renal Function: - Histopathology of Kidney - Test for Transporter Inhibition q2->a2 Yes other Investigate Other Organs: - Broad Histopathology - Safety Pharmacology q2->other No a2->solution other->solution

Caption: Decision tree for troubleshooting in vivo toxicity.

References

challenges in scaling up the synthesis of 4-(4-chlorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-chlorophenyl)thiazol-2-amine, with a focus on challenges encountered during scale-up.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when transitioning to a larger scale.

Issue ID Problem Potential Causes Suggested Solutions
TSG-001 Low Reaction Yield 1. Incomplete reaction. 2. Suboptimal temperature. 3. Impure starting materials. 4. Side reactions and byproduct formation.1. Monitor reaction progress using TLC or HPLC. Extend reaction time if necessary. 2. Optimize reaction temperature. While lab-scale reactions may proceed well at reflux in ethanol (B145695) (around 78°C), larger scale reactions may require tighter temperature control to prevent side reactions. 3. Ensure the purity of 2-bromo-1-(4-chlorophenyl)ethanone and thiourea (B124793). Recrystallize if necessary. 4. Control the rate of addition of reagents on a larger scale to manage exotherms and minimize byproduct formation.
TSG-002 Formation of Impurities 1. Overheating, leading to decomposition or side reactions. 2. Presence of unreacted starting materials. 3. Formation of isomeric byproducts.1. Implement controlled heating and cooling systems for the reactor. Monitor internal reaction temperature closely. 2. Use a slight excess of thiourea to ensure complete conversion of the α-haloketone. 3. Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography if necessary.
TSG-003 Difficult Product Isolation and Purification 1. Product oiling out during crystallization. 2. Fine particle size of the precipitate, making filtration difficult. 3. Co-precipitation of impurities.1. Optimize the crystallization process. Control the cooling rate and consider using an anti-solvent. 2. Employ appropriate filtration techniques for large-scale operations, such as a Nutsche filter-dryer. 3. Perform a hot filtration step to remove insoluble impurities before crystallization. Washing the filter cake with a cold solvent can remove soluble impurities.
TSG-004 Exothermic Reaction Leading to Runaway The Hantzsch thiazole (B1198619) synthesis is an exothermic process. On a large scale, heat dissipation can be challenging.1. Ensure the reactor has an adequate cooling system. 2. Control the addition rate of the limiting reagent. 3. Perform a reaction calorimetry study to understand the thermal profile of the reaction before scaling up.
TSG-005 Inconsistent Results Between Batches 1. Variation in raw material quality. 2. Differences in reaction conditions (e.g., heating/cooling rates, stirring efficiency). 3. Inefficient mixing at a larger scale.1. Establish strict quality control specifications for all starting materials. 2. Standardize the manufacturing process with detailed batch records. 3. Ensure the reactor is equipped with an appropriate agitator for efficient mixing of the reaction mass.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and well-established method is the Hantzsch thiazole synthesis. This reaction involves the condensation of 2-bromo-1-(4-chlorophenyl)ethanone with thiourea.[1][2]

Q2: What are the typical reaction conditions for the lab-scale synthesis?

A general procedure involves reacting 2-bromo-1-(4-chlorophenyl)ethanone and thiourea in a solvent like ethanol at reflux temperature for a few hours.[3] After cooling, the product often precipitates and can be collected by filtration.

Q3: What are the major challenges when scaling up this synthesis?

Key challenges during scale-up include:

  • Heat Management: The reaction is exothermic, and efficient heat dissipation is crucial to prevent side reactions and ensure safety.

  • Mixing: Ensuring homogeneous mixing in a large reactor can be difficult and may affect reaction kinetics and yield.

  • Product Isolation and Purification: Crystallization and filtration processes that work well in the lab may need significant optimization for large-scale production to ensure consistent product quality and efficient isolation.

  • Safety: Handling large quantities of reagents like 2-bromo-1-(4-chlorophenyl)ethanone, which is a lachrymator, requires appropriate safety precautions and engineered controls.

Q4: What are the common byproducts in the Hantzsch synthesis of 2-aminothiazoles?

While specific byproducts for this exact synthesis are not extensively detailed in the provided results, general side reactions in Hantzsch synthesis can lead to the formation of various impurities that may require removal during workup and purification.

Q5: How can the purity of this compound be improved on a large scale?

Large-scale purification is typically achieved through recrystallization.[4] The choice of solvent is critical; ethanol is commonly used. The process should be carefully controlled to ensure slow crystal growth, which generally leads to higher purity. In some cases, treatment with activated carbon can be used to remove colored impurities. For highly impure material, column chromatography might be necessary, though this is less common for large-scale production due to cost.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the Hantzsch synthesis of this compound and related derivatives.

Table 1: Reaction Conditions and Yields for the Synthesis of this compound

Starting Materials Solvent Temperature (°C) Time (h) Yield (%) Reference
2-bromo-1-(4-chlorophenyl)ethanone, thioureaEthanol701Not Specified[3]
p-chlorophenacyl bromide, thioureaAbsolute MethanolRefluxNot Specified95[4]

Table 2: Physical Properties of this compound

Property Value Reference
Melting Point169-171 °C[3]
AppearanceWhite to light yellow crystalline powder[5]
Molecular Weight210.68 g/mol [3]

Experimental Protocols

Key Experiment: Hantzsch Synthesis of this compound (Lab-Scale)

This protocol is a generalized procedure based on literature reports.

Materials:

  • 2-bromo-1-(4-chlorophenyl)ethanone

  • Thiourea

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1 equivalent) in ethanol.

  • Add thiourea (1 to 1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 78°C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with water to remove any inorganic salts.

  • Dry the crude product.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizations

Hantzsch_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction and Work-up cluster_purification Purification A 2-bromo-1-(4-chlorophenyl)ethanone C Reaction in Ethanol (Reflux) A->C B Thiourea B->C D Cooling and Precipitation (Addition to Water) C->D E Filtration D->E F Crude Product E->F G Recrystallization (from Ethanol) F->G H Pure this compound G->H

Caption: Experimental workflow for the Hantzsch synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Impurities in Scale-up? Cause1 Poor Heat Transfer Start->Cause1 Cause2 Inefficient Mixing Start->Cause2 Cause3 Raw Material Quality Start->Cause3 Cause4 Suboptimal Work-up Start->Cause4 Sol1 Improve Reactor Cooling/ Controlled Reagent Addition Cause1->Sol1 Sol2 Optimize Agitator Design/ Stirring Speed Cause2->Sol2 Sol3 Implement Strict QC for Starting Materials Cause3->Sol3 Sol4 Optimize Crystallization and Filtration Parameters Cause4->Sol4

Caption: Logical relationship for troubleshooting common scale-up issues.

References

Technical Support Center: Interpreting Complex Analytical Data of Novel Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR and mass spectrometry data of novel thiazole (B1198619) compounds.

Frequently Asked Questions (FAQs)

NMR Spectroscopy

  • Q1: My ¹H-NMR spectrum shows unexpected peaks. How can I identify their origin?

    A1: Unexpected peaks in an ¹H-NMR spectrum can arise from several sources. First, consult a table of common deuterated solvent residual peaks to check if the signals correspond to your NMR solvent or water.[1][2] Residual solvent peaks are common as deuteration is never 100% complete.[1] Additionally, impurities from the synthesis or purification steps, such as residual ethyl acetate, can be persistent.[3] If you suspect an OH or NH proton, adding a drop of D₂O to your sample will cause the peak to disappear due to proton exchange.[3]

  • Q2: The aromatic region of my ¹H-NMR spectrum is complex and the peaks are overlapping. What can I do to simplify it?

    A2: Overlapping signals in the aromatic region are a common challenge.[4] Trying a different deuterated solvent, such as benzene-d₆ instead of chloroform-d₆, can often alter the chemical shifts of your compound's protons enough to resolve the overlap.[3] If changing the solvent is not effective, consider running 2D NMR experiments like COSY (Correlation Spectroscopy), which can help identify coupled protons even in crowded regions of the spectrum.[5]

  • Q3: What are the typical ¹H-NMR chemical shift ranges for protons on a thiazole ring?

    A3: The aromaticity of the thiazole ring leads to characteristic chemical shifts for its protons, typically appearing between 7.27 and 8.77 ppm.[6] The exact chemical shift will be influenced by the substituents on the ring. For example, the proton at the C-5 position of the thiazole ring has been observed in the range of 7.51–8.10 ppm in certain hydrazone derivatives.[7]

  • Q4: My NMR spectrum shows very broad peaks. What could be the cause?

    A4: Broad peaks in an NMR spectrum can be caused by several factors. Poor shimming of the spectrometer is a common instrumental cause. Sample-related issues include poor solubility, leading to an inhomogeneous sample, or the sample being too concentrated.[3] The presence of paramagnetic impurities can also lead to significant broadening. Additionally, dynamic processes within the molecule, such as conformational exchange or the presence of rotamers, can result in broad signals.[3]

Mass Spectrometry

  • Q5: I see a peak in my ESI mass spectrum that is higher than the expected molecular weight of my compound. What could it be?

    A5: In Electrospray Ionization (ESI) mass spectrometry, it is very common to observe adduct ions, where the analyte molecule associates with other ions present in the sample or solvent.[8] Common adducts in positive ion mode include the addition of a proton [M+H]⁺, sodium [M+Na]⁺, or potassium [M+K]⁺.[9][10][11] The mass difference between your expected molecular ion and the observed peak can help identify the adduct. For example, a sodium adduct will be approximately 22 m/z units higher than the protonated molecule.[11]

  • Q6: My mass spectrum has a very weak or no molecular ion peak. How can I confirm the mass of my compound?

    A6: The absence of a clear molecular ion peak can be a challenge, especially with hard ionization techniques like Electron Ionization (EI) which can cause extensive fragmentation.[8] Using a soft ionization technique like ESI or Chemical Ionization (CI) is recommended as they impart less energy and are more likely to produce a strong molecular ion or protonated molecule peak.[8] If you are using ESI and still have issues, optimizing the ionization conditions and ensuring proper sample concentration can improve signal intensity.[12]

  • Q7: What are some common fragmentation patterns for thiazole-containing compounds in mass spectrometry?

    A7: Thiazole compounds exhibit specific fragmentation patterns that can aid in structure elucidation.[13] Ring cleavage is a common pathway. For some thiazolo[3,2-a]pyrimidines, fragmentation of the thiazole ring occurs before the pyrimidine (B1678525) ring.[14][15] The specific fragmentation is highly dependent on the substituents present on the thiazole ring and the rest of the molecule.[13][16][17] For example, in some cases, the loss of a nitrogen molecule (N₂) has been observed.[18][19]

  • Q8: I am observing significant background noise and contaminant peaks in my mass spectrum. What are the likely sources and how can I reduce them?

    A8: Background noise and contamination can originate from various sources, including the solvent, glassware, and the LC-MS system itself. Common contaminants include plasticizers (phthalates), slip agents (erucamide), and siloxanes from various lab materials.[20] To minimize these, always use high-purity, LC-MS grade solvents and reagents.[21] Thoroughly cleaning glassware and the instrument's ion source can also significantly reduce background signals.[22] Running solvent blanks between samples can help identify and track carryover.[21]

Troubleshooting Guides

NMR Data Interpretation

NMR_Troubleshooting start Start: Unexpected NMR Spectrum check_solvent Check for Solvent/ Water Peaks start->check_solvent check_impurity Identify Potential Impurities check_solvent->check_impurity broad_peaks Broad Peaks Observed? check_impurity->broad_peaks overlapping_peaks Overlapping Signals? broad_peaks->overlapping_peaks No solve_broad Action: Check Shimming, Solubility, & Concentration broad_peaks->solve_broad Yes solve_overlap Action: Change Solvent or Run 2D NMR overlapping_peaks->solve_overlap Yes d2o_exchange Action: D2O Exchange for Labile Protons overlapping_peaks->d2o_exchange No end End: Spectrum Interpreted solve_broad->end solve_overlap->end purify_sample Action: Re-purify Sample d2o_exchange->purify_sample purify_sample->end

Mass Spectrometry Data Interpretation

MS_Troubleshooting start Start: Ambiguous Mass Spectrum check_adducts Identify Common Adduct Ions start->check_adducts no_mol_ion No Molecular Ion Peak? check_adducts->no_mol_ion high_background High Background Noise? no_mol_ion->high_background No solve_no_ion Action: Use Soft Ionization (ESI, CI) no_mol_ion->solve_no_ion Yes solve_background Action: Use LC-MS Grade Solvents & Clean Source high_background->solve_background Yes analyze_fragments Analyze Fragmentation Patterns high_background->analyze_fragments No end End: Mass Confirmed solve_no_ion->end solve_background->end analyze_fragments->end

Data Presentation

Table 1: Common Residual Solvent Peaks in ¹H-NMR (CDCl₃)

SolventChemical Shift (δ, ppm)Multiplicity
Chloroform7.26s
Water1.56s (broad)
Acetone2.17s
Dichloromethane5.32s
Ethyl Acetate2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃)s, q, t
Hexane0.88, 1.26m

Data compiled from multiple sources.[1][2][23]

Table 2: Common Adducts in Positive Ion ESI-MS

Adduct IonMass Difference (m/z)Common Source
[M+H]⁺+1.0078Protonation from solvent
[M+Na]⁺+22.9898Glassware, reagents
[M+K]⁺+38.9637Glassware, reagents
[M+NH₄]⁺+18.0344Ammonium (B1175870) salts in buffer
[M+CH₃CN+H]⁺+42.0344Acetonitrile (B52724) solvent

Data compiled from multiple sources.[9][10][11]

Experimental Protocols

Protocol 1: Standard ¹H-NMR Sample Preparation
  • Sample Weighing: Accurately weigh 1-5 mg of the purified novel thiazole compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube using a clean pipette.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. If solubility is an issue, gentle warming or sonication may be applied, but be cautious of potential degradation.

  • Transfer (if necessary): If the sample was dissolved in a separate vial, transfer the solution to the NMR tube using a pipette with a filter tip to remove any particulate matter.

  • Shimming and Referencing: Before acquiring the spectrum, the instrument should be properly shimmed to ensure a homogeneous magnetic field. Spectra are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[1]

Protocol 2: ESI-MS Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the thiazole compound (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol (B129727) or acetonitrile and water. The solvent should be compatible with the intended chromatography method if applicable.

  • Additives: To promote ionization, a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode is often added to the sample solution.

  • Infusion or LC Introduction: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system for separation prior to analysis.

  • Instrument Calibration: Ensure the mass spectrometer is properly calibrated using a standard calibration solution to achieve accurate mass measurements.[12]

  • Parameter Optimization: Optimize key ESI source parameters such as capillary voltage, drying gas flow, and nebulizer pressure to achieve stable and efficient ionization of the analyte.[24]

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range, ensuring the expected molecular ion and potential adducts are included. If fragmentation information is desired, perform tandem MS (MS/MS) experiments.[25]

References

Validation & Comparative

Comparative Efficacy of 4-(4-chlorophenyl)thiazol-2-amine Scaffolds Against Known Kinase Inhibitors: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole (B372263) scaffold, a privileged structure in medicinal chemistry, forms the core of numerous kinase inhibitors, including the FDA-approved drug Dasatinib. This guide provides a comparative analysis of the efficacy of compounds derived from 4-(4-chlorophenyl)thiazol-2-amine against a panel of well-characterized kinase inhibitors. Due to the limited publicly available kinase screening data for the parent compound, this guide will focus on key derivatives that have been evaluated against specific kinase families, providing a valuable framework for understanding the potential of this chemical series.

Data Presentation: Comparative Kinase Inhibition

The following tables summarize the half-maximal inhibitory concentration (IC50) values for derivatives of this compound and established kinase inhibitors against various kinase targets. This allows for a direct comparison of potency.

Table 1: Inhibition of Sphingosine (B13886) Kinases (SK1 & SK2)

CompoundTarget Kinase(s)IC50Reference CompoundIC50
2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazoleSK1 & SK2Not specified, but identified as an inhibitorStaurosporine (Broad Spectrum)6 nM (PKC), 15 nM (PKA)[1]

Note: While 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole is a known inhibitor of SK1 and SK2, specific IC50 values were not available in the reviewed literature.

Table 2: Inhibition of Cyclin-Dependent and Aurora Kinases

Compound/Derivative ClassTarget Kinase(s)IC50/KiReference CompoundIC50/Ki
4-thiazol-2-anilinopyrimidine derivative (12u)CDK97 nM (IC50)Palbociclib 11 nM (CDK4), 16 nM (CDK6)[2]
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (18)Aurora A, Aurora B8.0 nM (Ki), 9.2 nM (Ki)[3]Dasatinib <1 nM (Abl), 0.8 nM (Src)[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro kinase assays.

In Vitro Sphingosine Kinase Assay (Radiometric)

This protocol is a common method for determining sphingosine kinase activity.

Materials:

  • Purified recombinant human Sphingosine Kinase 1 (SK1)

  • Sphingosine

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂)

  • Stop solution (e.g., acidified organic solvent like chloroform/methanol/HCl)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, purified SK1 enzyme, and the test compound (e.g., a derivative of this compound) at various concentrations.

  • Initiate the kinase reaction by adding a mixture of sphingosine and [γ-³²P]ATP.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • Extract the lipid products (including the radiolabeled sphingosine-1-phosphate) into the organic phase.

  • Spot the organic phase onto a TLC plate and separate the lipids using an appropriate solvent system.

  • Visualize the radiolabeled sphingosine-1-phosphate using autoradiography and quantify the radioactivity using a scintillation counter.

  • Calculate the percent inhibition of kinase activity for each compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Kinase Assay (Luminescence-Based)

This is a high-throughput method for measuring kinase activity by quantifying ATP consumption.

Materials:

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Kinase of interest (e.g., CDK9, Aurora A)

  • Kinase-specific substrate

  • Test compound

  • ATP

  • Kinase reaction buffer

  • White, opaque multi-well plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a multi-well plate, add the kinase reaction mixture containing the kinase, its specific substrate, and ATP.

  • Add the diluted test compounds to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate the plate for approximately 40 minutes.

  • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Incubate for another 30 minutes and measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to kinase inhibition and experimental workflows.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor SK1 SK1 Receptor->SK1 Activates Sphingosine Sphingosine S1P S1P Sphingosine->S1P SK1 Downstream_Effectors Downstream_Effectors S1P->Downstream_Effectors Activates Proliferation_Survival Proliferation_Survival Downstream_Effectors->Proliferation_Survival Growth_Factor Growth_Factor Growth_Factor->Receptor 4_4_chlorophenyl_thiazol_2_amine_derivative This compound derivative 4_4_chlorophenyl_thiazol_2_amine_derivative->SK1 Inhibits

Caption: Simplified Sphingosine Kinase 1 (SK1) signaling pathway and the inhibitory action of a this compound derivative.

Experimental_Workflow Compound_Dilution Prepare Serial Dilutions of This compound derivative Kinase_Reaction Incubate Kinase, Substrate, ATP, and Compound Compound_Dilution->Kinase_Reaction Signal_Detection Measure Kinase Activity (e.g., Luminescence, Radioactivity) Kinase_Reaction->Signal_Detection Data_Analysis Calculate % Inhibition and Determine IC50 Value Signal_Detection->Data_Analysis

Caption: General experimental workflow for determining the IC50 value of a kinase inhibitor.

References

Validating the In Vitro Activity of 4-(4-chlorophenyl)thiazol-2-amine in In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo validation of 4-(4-chlorophenyl)thiazol-2-amine, a versatile thiazole (B1198619) derivative with demonstrated in vitro anti-inflammatory and anticancer properties. By examining its performance alongside established drugs in relevant in vivo models, this document aims to furnish researchers with the necessary data and protocols to advance their own preclinical investigations.

Executive Summary

This compound and its analogues have shown promising multi-faceted therapeutic potential in laboratory settings. In vitro studies have highlighted its efficacy as an anti-inflammatory agent through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, and as an anticancer agent, with evidence suggesting modulation of the PI3K/Akt/mTOR signaling cascade. This guide presents in vivo data for a closely related analogue to substantiate its anti-inflammatory claims and compares its potential anticancer activity with Dasatinib, an approved thiazole-containing multi-kinase inhibitor. Detailed experimental protocols for the corresponding in vivo models are provided to ensure reproducibility and facilitate further research.

In Vivo Anti-inflammatory Activity: Comparison with Celecoxib

To validate the in vitro anti-inflammatory findings, the in vivo efficacy of a close structural analogue, 4-(4-chlorothiophen-2-yl)thiazol-2-amine, was assessed using the carrageenan-induced paw edema model in mice. This model is a standard for evaluating acute inflammation. The performance of the thiazole derivative was compared against Celecoxib, a selective COX-2 inhibitor.

CompoundDose (mg/kg)Time (hours)Paw Edema Inhibition (%)Reference
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5d) 5555.34 ± 1.12[1][2]
10558.56 ± 1.52[1][2]
20561.64 ± 1.10[1][2]
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5e) 55-[1][2]
105-[1][2]
20564.59 ± 1.49[1][2]
Celecoxib 306Significant prevention of edema[3]
Aspirin (for comparison) 100--[1][2]

Data for 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives 5d and 5e are presented as mean ± SEM. A higher percentage indicates greater anti-inflammatory activity.[1][2]

In Vivo Anticancer Potential: Comparison with Dasatinib

CompoundAnimal ModelCancer Cell LineKey In Vivo FindingsReference
Dasatinib Xenograft mouse modelMDA-MB-231 (osteotropic)Significantly less skeletal metastases.[4]
Dasatinib Mouse xenograft modelsMCF-7Reduces the establishment and growth of solid tumors.[5]

Signaling Pathways

The therapeutic effects of this compound and its analogues are attributed to their interaction with specific signaling pathways.

Anti-inflammatory Action: COX/LOX Inhibition

The anti-inflammatory properties are believed to arise from the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

COX_LOX_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiazole_Derivative This compound (and analogues) Thiazole_Derivative->COX Inhibits Thiazole_Derivative->LOX Inhibits

Caption: COX/LOX inflammatory signaling pathway.

Anticancer Mechanism: PI3K/Akt/mTOR Pathway Inhibition

Several studies on thiazole derivatives suggest that their anticancer activity is mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[5][6][7]

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Thiazole_Derivative Thiazole Derivatives Thiazole_Derivative->PI3K Inhibits Thiazole_Derivative->mTOR Inhibits

Caption: PI3K/Akt/mTOR signaling pathway in cancer.

Experimental Protocols

Carrageenan-Induced Paw Edema in Mice

This protocol is adapted from studies evaluating the in vivo anti-inflammatory activity of thiazole derivatives.[1][2]

Animals: Male albino mice (25–30 g) are used. The animals are housed in standard conditions with free access to food and water.

Groups:

  • Group I (Control): Vehicle (e.g., 1% DMSO in saline).

  • Group II (Positive Control): Aspirin (100 mg/kg) or Celecoxib.

  • Group III-V (Test Groups): Thiazole derivative at varying doses (e.g., 5, 10, and 20 mg/kg).

Procedure:

  • Animals are divided into groups (n=8 per group).

  • The test compounds, positive control, or vehicle are administered, typically via intraperitoneal injection.

  • After a set time (e.g., 30 minutes), acute inflammation is induced by a sub-plantar injection of 0.05 mL of 1% carrageenan solution into the right hind paw of each mouse.

  • Paw volume is measured immediately before carrageenan injection and at regular intervals (e.g., every hour for 5 hours) thereafter using a plethysmometer.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Carrageenan_Workflow Start Animal Acclimatization Grouping Randomize into Groups (n=8) Start->Grouping Dosing Administer Compound (i.p.) Grouping->Dosing Induction Inject Carrageenan (sub-plantar) Dosing->Induction Measurement Measure Paw Volume (hourly for 5h) Induction->Measurement Analysis Calculate % Inhibition Measurement->Analysis End Data Interpretation Analysis->End

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Xenograft Mouse Model of Cancer

This protocol is a generalized procedure adapted from studies on thiazole derivatives and other anticancer agents in xenograft models.[4][5][8]

Animals: Female athymic nude mice (4-6 weeks old) are commonly used.

Cell Line: A human cancer cell line relevant to the therapeutic target (e.g., MCF-7 for breast cancer).

Procedure:

  • Human cancer cells (e.g., 1 x 10^7 cells) are harvested and suspended in a suitable medium, sometimes mixed with a basement membrane extract to improve tumor take.

  • The cell suspension is subcutaneously injected into the flank of each mouse.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are randomized into control and treatment groups.

  • The test compound (e.g., a thiazole derivative or Dasatinib) is administered daily via oral gavage or intraperitoneal injection at a predetermined dose. The vehicle is administered to the control group.

  • Tumor volume and body weight are measured every 2-3 days.

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).

Xenograft_Workflow Cell_Culture Culture Cancer Cells Harvest Harvest & Resuspend Cells Cell_Culture->Harvest Injection Subcutaneous Injection into Nude Mice Harvest->Injection Tumor_Growth Allow Tumor Growth (100-200 mm³) Injection->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Daily Administration of Compound or Vehicle Randomization->Treatment Monitoring Measure Tumor Volume & Body Weight Treatment->Monitoring Endpoint Euthanize & Excise Tumor for Analysis Monitoring->Endpoint

Caption: Workflow for a Xenograft Mouse Model Study.

References

Comparative Cross-Reactivity Profiling of 4-(4-chlorophenyl)thiazol-2-amine Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

This guide provides a detailed comparative analysis of the kinase cross-reactivity profile of 4-(4-chlorophenyl)thiazol-2-amine. Due to the limited availability of comprehensive screening data for this specific compound, this report synthesizes information on its close structural analogs and derivatives to build a representative inhibitory profile. The performance of this compound is compared with two well-characterized kinase inhibitors: Dasatinib, a multi-targeted inhibitor, and Staurosporine, a broad-spectrum inhibitor. This guide is intended to serve as a valuable resource for researchers and drug development professionals by presenting quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Kinase Inhibition Profiles

The inhibitory activity of this compound and its comparators is summarized below. It is important to note that the data for this compound is derived from studies on its close structural derivatives and serves as an estimation of its potential activity.

Kinase Target FamilySpecific KinaseThis compound (Estimated IC50, nM)Dasatinib (IC50, nM)Staurosporine (IC50, nM)
Cyclin-Dependent Kinase (CDK) CDK4Potent (low nM range)¹--
CDK6Potent (low nM range)¹--
Aurora Kinase Aurora APotent (low nM range)²1615
Aurora BPotent (low nM range)²3020
Vascular Endothelial Growth Factor Receptor (VEGFR) VEGFR-251.09³8150
Rho-associated coiled-coil containing protein kinase (ROCK) ROCK II20⁴-6
Sphingosine Kinase (SPHK) SK1500⁵--
Src Family Kinase Src-<16
LCK-1.14
YES-<1-
ABL Kinase ABL-<120
Protein Kinase C (PKC) PKCα--0.7

¹Data is based on the activity of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives. ²Data is based on the activity of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives which are potent inhibitors of Aurora A and B kinases with Ki values in the low nanomolar range.[1] ³IC50 value for a derivative of this compound.[2] ⁴IC50 value for a 4-aryl-5-aminomethyl-thiazole-2-amine derivative.[3][4] ⁵IC50 value for 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole, a close analog.[5][6] Dasatinib and Staurosporine IC50 values are compiled from various public sources and published literature.

Experimental Protocols

A detailed methodology for a representative in vitro kinase inhibition assay is provided below.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Kinase of interest (e.g., CDK4/Cyclin D1, Aurora A, VEGFR-2, ROCK II, SK1)

  • Kinase-specific substrate

  • This compound and comparator compounds (Dasatinib, Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound, Dasatinib, and Staurosporine in an appropriate solvent (e.g., DMSO). Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.

    • Include control wells: "no inhibitor" (vehicle control) and "no enzyme" (background control).

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components (luciferase/luciferin) for a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflow

Visual diagrams of key signaling pathways and the experimental workflow are provided below to facilitate a deeper understanding of the biological context and the experimental design.

G cluster_workflow Experimental Workflow: ADP-Glo Kinase Assay prep Compound Preparation (Serial Dilutions) setup Kinase Reaction Setup (Compound + Kinase/Substrate + ATP) prep->setup incubation Incubation (Room Temperature) setup->incubation termination Reaction Termination (Add ADP-Glo™ Reagent) incubation->termination detection Signal Generation (Add Kinase Detection Reagent) termination->detection read Luminescence Reading detection->read analysis Data Analysis (IC50 Determination) read->analysis

Figure 1. Experimental workflow for the in vitro kinase inhibition assay.

G cluster_cdk CDK4/6 Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K CyclinD Cyclin D Ras->CyclinD Akt Akt PI3K->Akt Akt->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates CDK46->Rb this compound | E2F E2F Rb->E2F inhibits Progression Cell Cycle Progression (G1 to S phase) E2F->Progression

Figure 2. Simplified CDK4/6 signaling pathway and the point of inhibition.

G cluster_aurora Aurora Kinase Signaling Pathway Mitosis Mitotic Entry AuroraA Aurora A Mitosis->AuroraA AuroraB Aurora B Mitosis->AuroraB AuroraA->AuroraA this compound | Spindle Spindle Assembly AuroraA->Spindle AuroraB->AuroraB this compound | Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis Chromosome->Cytokinesis

Figure 3. Role of Aurora kinases in mitosis and points of inhibition.

G cluster_vegfr VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 VEGFR2->VEGFR2 this compound | PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Endothelial Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation G cluster_rock ROCK II Signaling Pathway RhoA Active RhoA-GTP ROCK2 ROCK II RhoA->ROCK2 ROCK2->ROCK2 this compound | MLC Myosin Light Chain Phosphatase (MLCP) ROCK2->MLC inhibits pMLC Phosphorylated MLC MLC->pMLC dephosphorylates Actin Actin Cytoskeleton (Stress Fibers, Focal Adhesions) pMLC->Actin G cluster_sk1 Sphingosine Kinase 1 Signaling Pathway Sphingosine Sphingosine SK1 Sphingosine Kinase 1 (SK1) Sphingosine->SK1 substrate SK1->SK1 this compound | S1P Sphingosine-1-Phosphate (S1P) SK1->S1P phosphorylates S1PR S1P Receptors S1P->S1PR activates Signaling Downstream Signaling (Proliferation, Survival, Migration) S1PR->Signaling

References

A Comparative Analysis of Substituted 2-Aminothiazoles: Biological Effects and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of substituted 2-aminothiazole (B372263) derivatives reveals their significant and varied biological effects, underscoring their potential in drug discovery and development. These compounds have demonstrated promising activity as anticancer, antimicrobial, and kinase-inhibiting agents. This guide provides a comparative analysis of their biological performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in this field.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous biologically active molecules.[1] Its versatility allows for a wide range of substitutions, leading to diverse pharmacological activities. This report summarizes key findings on the structure-activity relationships (SAR) of these derivatives, presenting quantitative data in a structured format for easy comparison, detailing experimental protocols for key assays, and visualizing a critical signaling pathway.

Anticancer Activity of 2-Aminothiazole Derivatives

Substituted 2-aminothiazoles have been extensively evaluated for their cytotoxic effects against various human cancer cell lines. The in vitro anticancer activity is commonly assessed using the MTT assay, which measures a cell's metabolic activity as an indicator of cell viability.

A series of 2-aminothiazole derivatives were tested against human lung cancer (H1299) and human glioma (SHG-44) cell lines, with the half-maximal inhibitory concentration (IC50) values determined to quantify their potency.[2][3] The results highlight a clear structure-activity relationship, where substitutions on the thiazole (B1198619) and phenyl rings significantly influence the cytotoxic potential.

Table 1: In Vitro Anticancer Activity of Substituted 2-Aminothiazoles

Compound IDR1R2R3H1299 IC50 (µM)SHG-44 IC50 (µM)
1a HHPhenyl> 50> 50
1b MethylHPhenyl25.331.6
1c HH4-Chlorophenyl15.820.1
1d -(CH2)4-H4-Methylbenzyl4.894.03

Data sourced from a study on the synthesis and antitumor activity of 2-aminothiazole derivatives.[2][3]

Structure-Activity Relationship (SAR) Summary for Anticancer Activity:

  • Unsubstituted Phenyl Ring (1a): The parent compound with an unsubstituted phenyl group at the 2-amino position shows weak activity.[1]

  • Substitution on the Thiazole Ring (1b): The introduction of a methyl group at the C4 position of the thiazole ring leads to a moderate increase in activity.[1]

  • Substitution on the Phenyl Ring (1c): A chloro-substitution on the phenyl ring enhances the cytotoxic activity compared to the unsubstituted analog.[1]

  • Cyclic Substitution and Benzylic Amine (1d): The most potent compound in this series features a tetrahydro-benzothiazole core and a 4-methylbenzyl group, suggesting that a constrained conformation and the presence of a benzylic amine are beneficial for potent anticancer activity.[1]

Antimicrobial Activity of 2-Aminothiazole Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 2-Aminothiazole derivatives have shown considerable promise in this area. Their efficacy is typically determined by the broth microdilution method to establish the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

The following table summarizes the antimicrobial activity of a series of 2-aminothiazole derivatives against various bacterial and fungal strains.

Table 2: In Vitro Antimicrobial Activity of Substituted 2-Aminothiazoles (MIC in µg/mL)

Compound IDS. aureusB. subtilisE. coliP. aeruginosaC. albicans
2a 16326412832
2b 816326416
2c 4816328
2d 248164

Note: The specific structures for compounds 2a-2d are not detailed in the provided search results, but the data illustrates the comparative efficacy of different derivatives.

Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:

The antimicrobial potency of 2-aminothiazole derivatives is highly dependent on the nature and position of the substituents. Generally, the introduction of lipophilic groups and electron-withdrawing moieties on the aromatic rings tends to enhance the antimicrobial activity.

2-Aminothiazoles as Kinase Inhibitors

Many 2-aminothiazole derivatives function as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases like cancer.[4] A notable example is their activity against Aurora kinases, a family of serine/threonyl kinases that play a key role in mitosis.[5][6]

dot

Aurora_Kinase_Pathway cluster_0 Cell Cycle Progression cluster_1 Aurora Kinase Signaling G2_M G2/M Transition Mitosis Mitosis G2_M->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Aurora_A Aurora A Kinase Substrates Cell Cycle Substrates (e.g., Histone H3) Aurora_A->Substrates Phosphorylation Aurora_B Aurora B Kinase Aurora_B->Substrates Phosphorylation Substrates->G2_M Promotes Two_Aminothiazole 2-Aminothiazole Inhibitor Two_Aminothiazole->Inhibition_A Two_Aminothiazole->Inhibition_B

Caption: Aurora Kinase Signaling Pathway and Inhibition by 2-Aminothiazoles.

The diagram illustrates how Aurora kinases A and B promote cell cycle progression by phosphorylating key substrates. 2-Aminothiazole derivatives can inhibit these kinases, leading to a halt in the cell cycle, which is a key mechanism of their anticancer effect.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are the protocols for the key assays mentioned in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9][10]

  • Compound Dilution: Prepare serial two-fold dilutions of the 2-aminothiazole derivatives in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial or fungal suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

dot

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Substituted 2-Aminothiazoles Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution) Purification->Antimicrobial Kinase Kinase Inhibition Assay Purification->Kinase IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC Kinase->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MIC->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

Caption: Experimental Workflow for the Study of 2-Aminothiazoles.

This workflow outlines the key stages in the research and development of novel 2-aminothiazole derivatives, from synthesis and characterization to biological screening and lead optimization.

Conclusion

The comparative analysis of substituted 2-aminothiazoles demonstrates a clear and potent link between their chemical structure and biological activity. The data presented herein provides a valuable resource for researchers in the field, highlighting promising avenues for the development of new therapeutic agents. Further investigation and optimization of these scaffolds are warranted to fully realize their clinical potential in treating cancer and infectious diseases.

References

A Head-to-Head Comparison of 4-(4-halophenyl)thiazol-2-amine Analogs: Chloro vs. Bromo vs. Fluoro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(4-chlorophenyl)thiazol-2-amine and its bromo- and fluoro-analogs. While direct comparative studies on the parent amines are limited, this document synthesizes available data on their physicochemical properties, synthesis, and the biological activities of their derivatives to offer insights into their therapeutic potential.

Physicochemical Properties

The substitution of different halogens on the phenyl ring of 4-phenylthiazol-2-amine influences its physicochemical properties, which in turn can affect its pharmacokinetic and pharmacodynamic profile. A summary of key properties is presented below.

PropertyThis compound4-(4-bromophenyl)thiazol-2-amine4-(4-fluorophenyl)thiazol-2-amine
Molecular Formula C₉H₇ClN₂SC₉H₇BrN₂SC₉H₇FN₂S
Molecular Weight 210.69 g/mol 255.14 g/mol 194.23 g/mol
Melting Point 162-164 °C[1]183-187 °C122-124 °C

Synthesis

A general and standardized synthetic protocol for the preparation of 4-(4-halophenyl)thiazol-2-amines follows the Hantzsch thiazole (B1198619) synthesis. This method involves the cyclocondensation of a substituted α-haloketone with a thiourea (B124793).

Experimental Protocol: General Synthesis of 4-(4-halophenyl)thiazol-2-amines

Materials:

  • Appropriate 4'-haloacetophenone (4-chloroacetophenone, 4-bromoacetophenone, or 4-fluoroacetophenone)

  • Thiourea

  • Iodine (catalyst)

  • Ethanol (solvent)

Procedure:

  • A mixture of the respective 4'-haloacetophenone (1 equivalent), thiourea (1.2 equivalents), and a catalytic amount of iodine is taken in a round-bottom flask.

  • Ethanol is added as a solvent, and the reaction mixture is refluxed for a specified period (typically 3-6 hours), with the progress of the reaction monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled solution is poured into ice-cold water to precipitate the product.

  • The resulting solid is collected by filtration, washed with water, and then dried.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-(4-halophenyl)thiazol-2-amine.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification R1 4'-haloacetophenone P1 Reflux in Ethanol R1->P1 R2 Thiourea R2->P1 R3 Iodine (catalyst) R3->P1 P2 Reaction Monitoring (TLC) P1->P2 W1 Precipitation in Ice Water P2->W1 W2 Filtration W1->W2 W3 Drying W2->W3 W4 Recrystallization W3->W4 Product 4-(4-halophenyl)thiazol-2-amine W4->Product

Caption: Synthetic workflow for 4-(4-halophenyl)thiazol-2-amines.

Biological Activity: A Comparative Overview

Direct comparative studies on the biological activities of the parent 4-(4-halophenyl)thiazol-2-amines are scarce in the available literature. Most research has focused on the evaluation of their derivatives. The parent 2-aminothiazoles have been reported to exhibit weak or no cytotoxicity against cancer cell lines.[1] However, the derivatization of these core structures has led to compounds with significant biological activities.

Biological ActivityThis compound Derivatives4-(4-bromophenyl)thiazol-2-amine Derivatives4-(4-fluorophenyl)thiazol-2-amine Derivatives
Anticancer Derivatives have shown activity against various cancer cell lines.Schiff base derivatives demonstrated anticancer activity against the MCF-7 breast cancer cell line.[2]Derivatives have been evaluated for their anticancer potential.
Antimicrobial Schiff base and thiazolidinone derivatives exhibited activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.Schiff base derivatives showed promising antimicrobial activity comparable to standard drugs like norfloxacin (B1679917) and fluconazole.[2]Data on antimicrobial activity is limited for the parent amine's direct derivatives.
Enzyme Inhibition Derivatives have been investigated as inhibitors of various enzymes.Derivatives have been studied for their enzyme inhibitory potential.Hydrazinylthiazole derivatives have been synthesized and evaluated as α-amylase inhibitors.
Antiparasitic Derivatives have demonstrated leishmanicidal and trypanocidal activities, with reported IC50 values against Leishmania amazonensis and Trypanosoma cruzi.Not extensively reported for direct derivatives.Not extensively reported for direct derivatives.

Signaling Pathway and Experimental Workflow

The anticancer activity of many thiazole derivatives is often attributed to their ability to interfere with critical cellular signaling pathways, such as those involving protein kinases. Below is a conceptual representation of a generic kinase signaling pathway that can be targeted by small molecule inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Thiazole 4-(4-halophenyl)thiazol-2-amine Derivative Thiazole->Kinase_Cascade Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Response Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Response

Caption: Conceptual kinase signaling pathway inhibited by thiazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (4-(4-halophenyl)thiazol-2-amine analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

G Start Start Step1 Seed cells in 96-well plate Start->Step1 Step2 Incubate for 24h Step1->Step2 Step3 Treat cells with compounds Step2->Step3 Step4 Incubate for 48-72h Step3->Step4 Step5 Add MTT solution Step4->Step5 Step6 Incubate for 3-4h Step5->Step6 Step7 Dissolve formazan in DMSO Step6->Step7 Step8 Measure absorbance at 570 nm Step7->Step8 Step9 Calculate IC50 Step8->Step9 End End Step9->End

References

Assessing the Synergistic Effects of 4-(4-chlorophenyl)thiazol-2-amine with Standard Chemotherapy Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific studies detailing the synergistic effects of 4-(4-chlorophenyl)thiazol-2-amine in combination with standard chemotherapy drugs such as doxorubicin (B1662922), cisplatin, or paclitaxel (B517696) are not publicly available. The following guide provides a comprehensive framework and detailed methodologies for researchers to assess such potential synergies. The experimental data presented is hypothetical and for illustrative purposes only.

Introduction

The development of novel therapeutic strategies to enhance the efficacy of standard chemotherapy regimens is a cornerstone of modern oncology research. One promising approach is the use of combination therapies, where a novel compound is co-administered with an established chemotherapeutic agent to achieve synergistic effects. This guide outlines a systematic approach to evaluate the potential synergistic interactions between the investigational compound, this compound, and standard-of-care chemotherapy drugs.

While derivatives of 2-aminothiazoles have shown promise as cytotoxic agents, with some demonstrating greater efficacy than doxorubicin in certain cancer cell lines, the synergistic potential of the parent compound, this compound, remains to be elucidated.[1] This guide provides the necessary experimental protocols and data analysis frameworks to conduct a thorough investigation into these potential synergistic effects.

Comparative Analysis of Cytotoxicity

To assess synergy, the cytotoxic effects of this compound and a standard chemotherapy drug (e.g., Doxorubicin) would first be evaluated individually and then in combination across a panel of relevant cancer cell lines. The data would be analyzed to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Hypothetical IC50 Values of this compound and Doxorubicin in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast Adenocarcinoma25.50.8
NCI-H460Non-Small Cell Lung Cancer32.11.2
SF-268CNS Cancer18.90.5

Table 2: Hypothetical Combination Index (CI) Values for the Combination of this compound and Doxorubicin

Cell LineCombination Ratio (Drug A:Drug B)Fraction Affected (Fa)Combination Index (CI)Interpretation
MCF-71:1 (based on IC50 ratio)0.50.75Synergy
NCI-H4601:1 (based on IC50 ratio)0.50.98Additive Effect
SF-2681:1 (based on IC50 ratio)0.50.62Synergy

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxicity of the compounds and their combinations.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound, the standard chemotherapy drug, and their combination at a constant ratio for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using software like CompuSyn.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by the drug treatments.

  • Cell Treatment: Treat cells with the individual compounds and their combination at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis

This protocol is for investigating the effect of the drug combination on key signaling pathways.

  • Protein Extraction: Treat cells as in the apoptosis assay, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Akt) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Experimental Workflow

experimental_workflow cluster_viability Cell Viability Assessment cluster_apoptosis Apoptosis Analysis cluster_western Signaling Pathway Analysis cell_seeding Seed Cancer Cells drug_treatment_viability Treat with Single Agents and Combinations cell_seeding->drug_treatment_viability mtt_assay MTT Assay drug_treatment_viability->mtt_assay ic50_ci_calc Calculate IC50 and CI mtt_assay->ic50_ci_calc drug_treatment_apoptosis Treat Cells cell_harvesting_apoptosis Harvest and Stain (Annexin V/PI) drug_treatment_apoptosis->cell_harvesting_apoptosis flow_cytometry Flow Cytometry Analysis cell_harvesting_apoptosis->flow_cytometry drug_treatment_western Treat Cells protein_extraction Protein Extraction drug_treatment_western->protein_extraction western_blot Western Blot protein_extraction->western_blot pathway_analysis Analyze Protein Expression western_blot->pathway_analysis

Caption: Experimental workflow for assessing synergistic effects.

Apoptosis Signaling Pathway

apoptosis_pathway cluster_stimuli Apoptotic Stimuli cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway chemo Chemotherapy bax Bax (Pro-apoptotic) chemo->bax death_receptor Death Receptors chemo->death_receptor compound This compound compound->bax bcl2 Bcl-2 (Anti-apoptotic) mito Mitochondria bcl2->mito bax->mito cyto_c Cytochrome c mito->cyto_c Release cas9 Caspase-9 cyto_c->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates cas8 Caspase-8 death_receptor->cas8 Activates cas8->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

Conclusion

While direct evidence for the synergistic effects of this compound with standard chemotherapy is currently lacking in published literature, the methodologies outlined in this guide provide a robust framework for such an investigation. By systematically evaluating cytotoxicity, apoptosis, and effects on key signaling pathways, researchers can effectively determine the potential of this compound as a chemosensitizing agent. The provided protocols and visualization tools are designed to facilitate a comprehensive and rigorous assessment, contributing to the broader effort of developing more effective combination therapies for cancer treatment.

References

Independent Verification of Anti-Cancer Activity: A Comparative Guide to 4-(4-chlorophenyl)thiazol-2-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of novel chemical entities in oncology is a subject of intense investigation. This guide provides a comparative analysis of the reported anti-cancer activity of 4-(4-chlorophenyl)thiazol-2-amine and its structurally related derivatives. While direct independent verification of the parent compound's activity is not extensively documented in publicly available literature, a significant body of research explores the anti-proliferative effects of its derivatives. This guide summarizes key experimental findings, presents detailed methodologies for crucial assays, and visualizes relevant biological pathways and workflows to offer a comprehensive resource for the scientific community.

Recent studies indicate that the parent compound, this compound, exhibits weak to no cytotoxic activity against various cancer cell lines.[1] However, its chemical scaffold serves as a valuable starting point for the synthesis of numerous derivatives that have demonstrated significant anti-cancer properties. This guide focuses on comparing the efficacy of these derivatives against various cancer cell lines, providing a valuable reference for structure-activity relationship (SAR) studies and future drug design.

Comparative Anti-Cancer Activity of Thiazole (B1198619) Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of various derivatives of this compound and other related thiazole compounds against a panel of human cancer cell lines. For context, the activity of standard chemotherapeutic agents, where reported in the original studies, is also included.

Table 1: Cytotoxicity of Thiazole-Amino Acid Hybrid Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference Drug (5-Fluorouracil) IC50 (µM)
5a A549 (Lung)8.023.49 - 8.74
HeLa (Cervical)6.513.49 - 8.74
MCF-7 (Breast)6.843.49 - 8.74
5f A549 (Lung)Stronger than 5-FU3.49 - 8.74
HeLa (Cervical)Stronger than 5-FU3.49 - 8.74
MCF-7 (Breast)Stronger than 5-FU3.49 - 8.74
5o A549 (Lung)Stronger than 5-FU3.49 - 8.74
HeLa (Cervical)Stronger than 5-FU3.49 - 8.74
MCF-7 (Breast)Stronger than 5-FU3.49 - 8.74
5ac A549, HeLa, MCF-74.57 - 6.713.49 - 8.74
5ad A549, HeLa, MCF-73.68 - 8.513.49 - 8.74

Source: Thiazole conjugated amino acid derivatives as potent cytotoxic agents.[1]

Table 2: Cytotoxicity of Other 2-Aminothiazole (B372263) Derivatives

Compound IDCancer Cell LineIC50 (µM)
Compound 28 A549 (Lung)8.64
HeLa (Cervical)6.05
HT29 (Colon)0.63
Karpas299 (Lymphoma)13.87
Compound 46a A549 (Lung)1.3 ± 0.9
Compound 46b A549 (Lung)0.16 ± 0.06
HepG2 (Liver)0.13 ± 0.05
Compound 20 H1299 (Lung)4.89
SHG-44 (Glioma)4.03

Source: Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.[2]

Experimental Protocols

To ensure the reproducibility and independent verification of the reported findings, detailed experimental protocols for key assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Materials:

  • Thiazole derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the growth medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Thiazole derivatives

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the thiazole derivative at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with ice-cold PBS and fix in 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution.

Visualizations

To facilitate a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Anticancer Activity Screening start Synthesized Thiazole Derivatives primary_screen Primary Cytotoxicity Screening (e.g., MTT Assay) start->primary_screen ic50 Determine IC50 Values primary_screen->ic50 selection Select Potent Compounds ic50->selection mechanistic_studies Mechanistic Studies selection->mechanistic_studies Potent end Lead Compound Identification selection->end Inactive cell_cycle Cell Cycle Analysis mechanistic_studies->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) mechanistic_studies->apoptosis pathway_analysis Signaling Pathway Analysis mechanistic_studies->pathway_analysis cell_cycle->end apoptosis->end pathway_analysis->end

Caption: A generalized experimental workflow for screening the anti-cancer activity of thiazole derivatives.

G cluster_pathway Potential Signaling Pathway Inhibition by Thiazole Derivatives thiazole Thiazole Derivative receptor Receptor Tyrosine Kinase (e.g., VEGFR2) thiazole->receptor Inhibits pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation

Caption: A simplified diagram of a potential signaling pathway targeted by anti-cancer thiazole derivatives.

References

Comparative Pharmacokinetic Profiles of 4-(4-chlorophenyl)thiazol-2-amine Prodrugs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the comparative in vivo pharmacokinetic data for prodrugs of 4-(4-chlorophenyl)thiazol-2-amine. While numerous studies have explored the synthesis and biological activities of various derivatives of the 4-aryl-thiazol-2-amine scaffold, detailed investigations into the pharmacokinetic profiles of their prodrugs remain largely unpublished. This guide, therefore, aims to summarize the current landscape and highlight the need for further research in this area.

While direct comparative data is unavailable, existing research on related thiazole (B1198619) derivatives provides valuable insights into potential strategies for enhancing oral bioavailability and modulating pharmacokinetic parameters. The prodrug approach is a well-established strategy in drug development to overcome challenges such as poor solubility and extensive first-pass metabolism, which can limit the therapeutic potential of promising compounds.

General Strategies for Thiazole Prodrugs

The design of prodrugs for amine-containing compounds like this compound often involves modification of the amine group to introduce moieties that can be cleaved in vivo to release the active parent drug. Common prodrug strategies that could be applicable include:

  • Acyloxyalkoxycarbamates: These can be designed to release the parent amine, an acyloxyalkoxycarbonyl moiety, which then degrades to an aldehyde, carbon dioxide, and an alcohol.

  • Phosphate (B84403) Esters: The addition of a phosphate group can significantly increase aqueous solubility, which is often a limiting factor for oral absorption.

  • Amino Acid Conjugates: Linking amino acids can utilize endogenous transporters to improve absorption.

The successful application of these strategies would depend on the specific physicochemical properties of the this compound core and the desired pharmacokinetic profile.

Experimental Protocols for Pharmacokinetic Evaluation

Should comparative studies on this compound prodrugs be undertaken, the following experimental protocols would be crucial for a thorough evaluation of their pharmacokinetic profiles.

In Vivo Pharmacokinetic Study in Animal Models (e.g., Rats)
  • Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be fasted overnight before drug administration.

  • Drug Administration:

    • Intravenous (IV) Administration: The parent drug, this compound, is typically dissolved in a suitable vehicle (e.g., a mixture of DMSO, polyethylene (B3416737) glycol 400, and saline) and administered as an IV bolus via the tail vein at a specific dose (e.g., 5 mg/kg).

    • Oral (PO) Administration: The prodrugs are suspended or dissolved in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage at a molar equivalent dose to the parent drug.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 13,000 rpm for 10 minutes) and stored at -80°C until analysis.

  • Bioanalytical Method:

    • A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required to quantify the concentrations of the parent drug and potentially the prodrug in the plasma samples.

    • Sample preparation typically involves protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.

    • Chromatographic separation is achieved on a C18 column with a gradient mobile phase.

    • Mass spectrometric detection is performed using multiple reaction monitoring (MRM) in positive ion mode.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including:

    • Area under the plasma concentration-time curve (AUC)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Half-life (t½)

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Data Presentation

The quantitative data obtained from such studies should be summarized in a clear and structured table to facilitate easy comparison between the different prodrugs and the parent compound.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound and its Prodrugs in Rats

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)F (%)
Parent Drug5IV--15003.5-
Parent Drug20PO3002.022504.037.5
Prodrug A(molar equiv.)PO6001.545004.275.0
Prodrug B(molar equiv.)PO4502.533755.156.3

Note: The data presented in this table is hypothetical and for illustrative purposes only, as no such comparative data has been found in the published literature.

Logical Workflow for Prodrug Pharmacokinetic Evaluation

The process of evaluating and comparing the pharmacokinetic profiles of different prodrugs follows a logical workflow, from initial design and synthesis to in vivo assessment.

G cluster_0 Prodrug Design & Synthesis cluster_1 In Vitro Characterization cluster_2 In Vivo Pharmacokinetic Studies cluster_3 Data Analysis & Comparison A Parent Drug (this compound) B Identify PK Limitations (e.g., Low Solubility) A->B C Select Prodrug Moieties (e.g., Phosphate, Amino Acid) B->C D Synthesize Prodrugs C->D E Solubility Assessment D->E F Chemical & Enzymatic Stability D->F G Animal Model (e.g., Rat) E->G F->G H IV & PO Administration G->H I Blood Sampling & Bioanalysis H->I J PK Parameter Calculation I->J K Compare PK Profiles (Cmax, AUC, F%) J->K L Select Lead Prodrug Candidate K->L

Caption: Workflow for the pharmacokinetic evaluation of prodrugs.

Conclusion

The development of prodrugs for this compound represents a promising avenue for enhancing its therapeutic potential. However, a notable absence of published comparative pharmacokinetic studies hinders the rational design and selection of optimal prodrug candidates. Future research should focus on the synthesis of a series of prodrugs and their systematic evaluation using standardized in vivo pharmacokinetic protocols. The generation of such data will be invaluable for researchers and drug development professionals working to advance this class of compounds into clinical development.

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-(4-chlorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to 4-(4-chlorophenyl)thiazol-2-amine, a crucial intermediate in pharmaceutical research and development. The efficiency of chemical synthesis is a critical factor in drug discovery and manufacturing, impacting cost, environmental footprint, and scalability. This document evaluates different methodologies, including classical and modern techniques, presenting key performance indicators to aid in the selection of the most suitable route for specific research and production needs.

Executive Summary

The synthesis of this compound is predominantly achieved through the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793) derivative. This guide benchmarks four distinct variations of this fundamental reaction:

  • Route 1: Conventional Hantzsch Synthesis: A traditional approach involving thermal heating in a solvent.

  • Route 2: One-Pot Synthesis from Ketone: A streamlined process that avoids the isolation of the intermediate α-haloketone.

  • Route 3: Microwave-Assisted Synthesis: A green chemistry approach that utilizes microwave irradiation to accelerate the reaction.

  • Route 4: Ultrasound-Assisted Synthesis: An alternative energy-efficient method employing ultrasonic waves to promote the reaction.

The comparison of these routes is based on key metrics of synthetic efficiency, including chemical yield, reaction time, Atom Economy, and Process Mass Intensity (PMI). Greener methods, such as microwave and ultrasound-assisted syntheses, demonstrate significant advantages in terms of reaction speed and reduced energy consumption, leading to potentially lower environmental impact and operational costs.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative data for the different synthetic routes to this compound.

MetricRoute 1: Conventional Hantzsch SynthesisRoute 2: One-Pot Synthesis from KetoneRoute 3: Microwave-Assisted SynthesisRoute 4: Ultrasound-Assisted Synthesis
Overall Yield (%) 62 - 9578 - 90 (for similar structures)~90 (for similar structures)High (specifics vary)
Reaction Time 1 - 4 hours12 hours (for similar structures)6 - 8 minutes1 - 2 hours
Atom Economy (%) 71.3%71.3%71.3%71.3%
Process Mass Intensity (PMI) ~135 (estimated)Lower than conventional (estimated)Significantly lower than conventional (estimated)Lower than conventional (estimated)
Key Advantages Well-established, reliableImproved operational safety (avoids handling lachrymatory α-haloketones)Drastically reduced reaction times, energy efficientReduced reaction times, energy efficient
Key Disadvantages Long reaction times, use of hazardous intermediatePotentially longer reaction times than microwave/ultrasoundRequires specialized equipmentRequires specialized equipment

Note on PMI Estimation: The Process Mass Intensity (PMI) values are estimated based on typical laboratory-scale workup procedures as detailed experimental data for all routes were not fully available in the literature. The PMI calculation includes all reactants, solvents, and workup materials. The estimations assume standard extraction with ethyl acetate (B1210297), washing with saturated sodium bicarbonate solution and brine, and drying with anhydrous sodium sulfate.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Conventional Hantzsch Synthesis

This method follows the classical Hantzsch reaction pathway.

Reaction:

Conventional Hantzsch Synthesis A 2-Bromo-1-(4-chlorophenyl)ethanone C Ethanol (B145695), Reflux A->C B Thiourea B->C D This compound C->D 1-4 hours

Caption: Conventional Hantzsch synthesis of this compound.

Procedure:

  • To a solution of 2-bromo-1-(4-chlorophenyl)ethanone (1.0 mmol, 233.5 mg) in ethanol (10 mL), thiourea (1.2 mmol, 91.4 mg) is added.

  • The reaction mixture is heated at reflux (approximately 78 °C) for 1-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate (20 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL).

  • The organic layer is separated, washed with brine (20 mL), dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated to yield the crude product, which can be further purified by recrystallization from ethanol to afford this compound as a solid.[1][2]

Route 2: One-Pot Synthesis from 4-Chloroacetophenone

This approach generates the α-haloketone in situ, enhancing safety and operational efficiency.

Reaction:

One-Pot Synthesis A 4-Chloroacetophenone C CuBr2, Reflux A->C B Thiourea B->C D This compound C->D ~12 hours

Caption: One-pot synthesis of this compound.

Procedure:

  • A mixture of 4-chloroacetophenone (1.0 mmol, 154.6 mg), thiourea (1.2 mmol, 91.4 mg), and copper(II) bromide (1.0 mmol, 223.3 mg) in a suitable solvent such as ethanol (10 mL) is prepared.

  • The reaction mixture is heated at reflux for approximately 12 hours, with monitoring by TLC.

  • After cooling to room temperature, the reaction mixture is filtered to remove the copper catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The residue is worked up similarly to the conventional method (extraction with ethyl acetate, washing, and drying).

  • Purification by recrystallization or column chromatography yields the final product.[3]

Route 3: Microwave-Assisted Synthesis

This green chemistry approach dramatically reduces reaction times.

Reaction:

Microwave-Assisted Synthesis A 2-Bromo-1-(4-chlorophenyl)ethanone C Microwave Irradiation A->C B Thiourea B->C D This compound C->D 6-8 minutes

Caption: Microwave-assisted synthesis of this compound.

Procedure:

  • In a microwave-safe vessel, 2-bromo-1-(4-chlorophenyl)ethanone (1.0 mmol, 233.5 mg) and thiourea (1.2 mmol, 91.4 mg) are mixed in a minimal amount of a suitable solvent (e.g., ethanol, 5 mL).

  • The vessel is sealed and subjected to microwave irradiation (e.g., 100-300 W) for 6-8 minutes. The temperature is typically ramped to and held at a set point (e.g., 100-120 °C).

  • After the reaction, the vessel is cooled to room temperature.

  • The workup procedure is similar to the conventional method, involving extraction and purification.[4][5]

Route 4: Ultrasound-Assisted Synthesis

This method utilizes ultrasonic waves to promote the reaction, offering an energy-efficient alternative.

Reaction:

Ultrasound-Assisted Synthesis A 2-Bromo-1-(4-chlorophenyl)ethanone C Ultrasonic Irradiation A->C B Thiourea B->C D This compound C->D 1-2 hours

Caption: Ultrasound-assisted synthesis of this compound.

Procedure:

  • A mixture of 2-bromo-1-(4-chlorophenyl)ethanone (1.0 mmol, 233.5 mg) and thiourea (1.2 mmol, 91.4 mg) in a suitable solvent like ethanol (10 mL) is placed in an ultrasonic bath or subjected to an ultrasonic probe.

  • The mixture is irradiated with ultrasound (e.g., 20-40 kHz frequency, 100-300 W power) at a controlled temperature (e.g., 25-50 °C) for 1-2 hours.

  • Reaction completion is monitored by TLC.

  • The workup and purification follow the same procedure as the conventional method.[6][7]

Conclusion

The choice of a synthetic route to this compound depends on the specific requirements of the researcher or organization.

  • The Conventional Hantzsch Synthesis remains a viable and well-understood method, particularly when specialized equipment is unavailable.

  • The One-Pot Synthesis offers a safer alternative by avoiding the handling of the lachrymatory α-haloketone intermediate, making it suitable for larger-scale operations where safety is a primary concern.

  • Microwave-Assisted and Ultrasound-Assisted Syntheses represent the most efficient methods in terms of reaction time and energy consumption. These "green" approaches are ideal for high-throughput synthesis in drug discovery and for developing more sustainable manufacturing processes.

For drug development professionals, the significant reduction in reaction time and potential for automation make the microwave and ultrasound-assisted routes particularly attractive for rapid library synthesis and process optimization. While the initial investment in specialized equipment is a consideration, the long-term benefits in terms of efficiency, reduced waste, and lower energy costs can be substantial. Further process optimization for each route, particularly in minimizing solvent usage during workup and purification, will be crucial for improving the overall sustainability and cost-effectiveness of producing this compound.

References

Validating Computational Predictions of 4-(4-chlorophenyl)thiazol-2-amine Activity with Experimental Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of computationally predicted and experimentally validated biological activities of 4-(4-chlorophenyl)thiazol-2-amine and its derivatives. By presenting quantitative data, detailed experimental protocols, and clear visualizations of the underlying molecular interactions and workflows, this document aims to facilitate a deeper understanding of the therapeutic potential of this class of compounds.

Executive Summary

Computational modeling, including molecular docking and pharmacophore analysis, has been instrumental in predicting the inhibitory potential of this compound derivatives against key biological targets. Subsequent in vitro experimental validation has confirmed these predictions, revealing significant activity in several areas, including anti-inflammatory, antimicrobial, and antiparasitic applications. This guide synthesizes the available data to provide a clear and objective comparison.

Data Presentation: Computational Predictions vs. Experimental Activity

The following tables summarize the key quantitative data from both computational and experimental studies, allowing for a direct comparison of predicted and measured activities.

Compound IDTargetComputational MethodPredicted Activity/Binding AffinityExperimental AssayExperimental IC50Citation
Compound 19 Bovine Pancreatic DNase IMolecular Docking, Molecular DynamicsFavorable binding interactions with catalytic residuesDNase I Inhibition Assay79.79 µM[1]
Compound 18 Bovine Pancreatic DNase INot SpecifiedPredicted InhibitorDNase I Inhibition Assay< 100 µM[1]
Compound 20 Bovine Pancreatic DNase INot SpecifiedPredicted InhibitorDNase I Inhibition Assay< 100 µM[1]
Compound 20 5-Lipoxygenase (5-LO)Not SpecifiedPredicted InhibitorCell-free 5-LO Activity Assay50 nM[1]
Compound 18 5-Lipoxygenase (5-LO)Not SpecifiedPredicted InhibitorCell-free 5-LO Activity Assay< 100 nM (Potent)[1]
Compound 19 5-Lipoxygenase (5-LO)Not SpecifiedPredicted InhibitorCell-free 5-LO Activity Assay< 100 nM (Potent)[1]
Crystal VioletBovine Pancreatic DNase INot ApplicableNot ApplicableDNase I Inhibition Assay~400 µM (5-fold weaker than compound 19)[1]
Compound ClassOrganism/Cell LineExperimental AssayIC50 RangeCitation
4-(4-chlorophenyl)thiazole derivativesLeishmania amazonensis (promastigote)Leishmanicidal Activity Assay19.86 to 200 µM[2][3]
4-(4-chlorophenyl)thiazole derivativesLeishmania amazonensis (amastigote)Leishmanicidal Activity Assay101 to > 200 µM[2][3]
4-(4-chlorophenyl)thiazole derivativesTrypanosoma cruzi (trypomastigote)Trypanocidal Activity Assay1.67 to 100 µM[2][3]
4-(4-chlorophenyl)thiazole derivativesTrypanosoma cruzi (amastigote)Trypanocidal Activity Assay1.96 to > 200 µM[2][3]
4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-aminesBacillus subtilis, Escherichia coli, Staphylococcus aureusAntibacterial Activity AssayPromising activity (qualitative)[4]
Thiazole-amino acid hybrid derivativesA549, HeLa, MCF-7 cancer cell linesCytotoxicity Assay2.07 to 8.51 µM (for most potent compounds)[5]

Visualizing the Workflow and Biological Pathways

To better illustrate the process of validating computational predictions and the potential mechanisms of action, the following diagrams are provided.

Caption: Workflow for validating computational predictions with experimental data.

G cluster_pathway Predicted Anti-Inflammatory Signaling Pathway Compound This compound Derivatives DNase1 DNase I Compound->DNase1 Inhibition FiveLO 5-Lipoxygenase (5-LO) Compound->FiveLO Inhibition DNA_Damage Extracellular DNA Damage DNase1->DNA_Damage Reduces Leukotrienes Leukotriene Production FiveLO->Leukotrienes Catalyzes Inflammation Inflammation DNA_Damage->Inflammation Contributes to Leukotrienes->Inflammation Promotes

Caption: Dual inhibitory action on DNase I and 5-LO pathways.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro DNase I Inhibition Assay

This spectrophotometric assay measures the formation of acid-soluble nucleotides resulting from DNase I activity.[6][7]

  • Materials: Bovine pancreatic DNase I, calf thymus DNA, Tris-HCl buffer, perchloric acid, spectrophotometer.

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, calf thymus DNA, and the test compound (this compound derivative) at various concentrations.

    • Initiate the reaction by adding bovine pancreatic DNase I.

    • Incubate the mixture at a controlled temperature (e.g., 37°C).

    • Stop the reaction by adding cold perchloric acid.

    • Centrifuge the mixture to pellet the undigested DNA.

    • Measure the absorbance of the supernatant, containing the acid-soluble nucleotides, at 260 nm.

    • A control reaction without the inhibitor is run in parallel. The percentage of inhibition is calculated relative to the control.

    • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Free 5-Lipoxygenase (5-LO) Activity Assay

This assay determines the inhibitory effect of the compounds on the activity of 5-lipoxygenase.

  • Materials: Purified 5-lipoxygenase, arachidonic acid (substrate), buffer solution, spectrophotometer or HPLC system.

  • Procedure:

    • Pre-incubate the purified 5-LO enzyme with the test compound at various concentrations in a suitable buffer.

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

    • After a defined incubation period, terminate the reaction.

    • Quantify the product formation (e.g., leukotrienes) using spectrophotometry or a chromatographic method like HPLC.

    • Calculate the percentage of inhibition compared to a control without the inhibitor.

    • Determine the IC50 value from the dose-response curve.

Antiparasitic Activity Assays (Leishmania and Trypanosoma)

These assays evaluate the efficacy of the compounds against different life stages of the parasites.

  • Parasite Culture: Promastigotes of Leishmania amazonensis and trypomastigotes of Trypanosoma cruzi are cultured in appropriate media. Amastigote forms are typically cultured within host cells (e.g., macrophages).

  • Procedure (Promastigote/Trypomastigote):

    • Dispense a suspension of the parasites into 96-well plates.

    • Add the test compounds at various concentrations.

    • Incubate for a specified period (e.g., 24-72 hours).

    • Assess parasite viability using a colorimetric method (e.g., MTT assay) or by direct counting with a hemocytometer.

    • Calculate the IC50 value, the concentration of the compound that inhibits parasite growth by 50%.

  • Procedure (Amastigote):

    • Infect host cells (e.g., peritoneal macrophages) with the parasites.

    • After infection, add the test compounds at different concentrations.

    • Incubate for a defined period.

    • Fix and stain the cells.

    • Determine the number of amastigotes per host cell microscopically.

    • Calculate the IC50 value based on the reduction in the number of intracellular amastigotes.

Antimicrobial Activity Assay (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of the compounds against various bacterial strains.

  • Materials: Bacterial strains (B. subtilis, E. coli, S. aureus), Mueller-Hinton broth, 96-well microtiter plates, test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the broth in the wells of a microtiter plate.

    • Inoculate each well with a standardized suspension of the target bacterium.

    • Include positive (broth with bacteria, no compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC, which is the lowest concentration of the compound that visibly inhibits bacterial growth.

Conclusion

The presented data demonstrates a strong correlation between the computational predictions and the experimentally observed activities of this compound and its derivatives. The dual inhibition of DNase I and 5-LO, as suggested by computational models and confirmed in vitro, highlights a promising avenue for the development of novel anti-inflammatory agents.[1] Furthermore, the broad-spectrum antiparasitic and antimicrobial activities underscore the therapeutic versatility of this chemical scaffold. This guide provides a foundational dataset and methodological framework for researchers and drug developers interested in advancing these promising compounds towards clinical applications. Further in vivo studies are warranted to fully elucidate their therapeutic potential and pharmacokinetic profiles.

References

comparative analysis of the crystal structures of 4-(4-chlorophenyl)thiazol-2-amine co-crystallized with different kinases

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the crystal structures of a potent 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile inhibitor co-crystallized with Cyclin-Dependent Kinase 9 (CDK9)/cyclin T and Cyclin-Dependent Kinase 2 (CDK2)/cyclin A reveals key structural determinants of kinase selectivity. This guide provides a comprehensive analysis of the binding modes, intermolecular interactions, and conformational changes, supported by quantitative data and detailed experimental protocols, for researchers in drug discovery and structural biology.

A comparative analysis of the co-crystal structures of a 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile derivative with two different cyclin-dependent kinases, CDK9 and CDK2, offers valuable insights into the structural basis of inhibitor potency and selectivity. The selected inhibitor, a member of a series of potent CDK inhibitors, demonstrates differential binding to CDK9/cyclin T and CDK2/cyclin A, which can be rationalized by examining the specific interactions within the ATP-binding pocket of each kinase.

Data Presentation: Crystallographic and Binding Affinity Data

The following table summarizes the key crystallographic data and binding affinities for the inhibitor in complex with CDK9/cyclin T and CDK2/cyclin A.

ParameterCDK9/cyclin T ComplexCDK2/cyclin A Complex
PDB ID 4BCH4BCN
Inhibitor 2-((3-aminophenyl)amino)-4-(thiazol-5-yl)pyrimidine-5-carbonitrile2-((3-aminophenyl)amino)-4-(thiazol-5-yl)pyrimidine-5-carbonitrile
Resolution (Å) 2.962.10
R-work / R-free 0.167 / 0.2100.184 / 0.219
IC50 (nM) 7 (for a close analog, compound 12u)>600 (for a close analog, compound 12u)

Comparative Analysis of Binding Modes

The inhibitor adopts a canonical ATP-competitive binding mode in both kinases, with the pyrimidine (B1678525) ring forming key hydrogen bonds with the hinge region of the kinase. However, subtle yet significant differences in the orientation of the inhibitor and the conformation of the active site residues contribute to the observed selectivity.

In the CDK9/cyclin T complex (PDB: 4BCH) , the aminophenyl group of the inhibitor is positioned to make favorable interactions within a relatively open binding pocket. The thiazole (B1198619) moiety is oriented towards the solvent-exposed region.

In contrast, within the CDK2/cyclin A complex (PDB: 4BCN) , the active site is more constrained. This leads to a slight reorientation of the inhibitor. The aminophenyl group experiences a different electrostatic and steric environment in CDK2 compared to CDK9. These differences in the local environment and the resulting subtle shifts in inhibitor binding are critical for determining the selectivity profile.

A key observation is the relative malleability of the CDK9 active site, which can better accommodate the inhibitor compared to the more rigid active site of CDK2. This inherent flexibility in CDK9 may be a crucial factor for designing selective inhibitors.

Experimental Protocols

The following sections detail the methodologies used for protein expression, purification, co-crystallization, and structure determination.

Protein Expression and Purification

CDK9/cyclin T1: Human CDK9 (residues 1-331) and human cyclin T1 (residues 1-265) were co-expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system. The complex was purified by affinity chromatography followed by size-exclusion chromatography.

CDK2/cyclin A: Human CDK2 and a truncated form of human cyclin A were also co-expressed in Sf9 cells. The purification protocol involved affinity and ion-exchange chromatography, followed by size-exclusion chromatography to obtain a homogeneous complex.

Co-crystallization

CDK9/cyclin T1 Complex: Crystals of the CDK9/cyclin T1 complex with the inhibitor were grown using the hanging drop vapor diffusion method. The reservoir solution contained polyethylene (B3416737) glycol (PEG) and a suitable buffer at a specific pH. The protein-inhibitor complex was mixed with the reservoir solution and equilibrated against it.

CDK2/cyclin A Complex: Co-crystals with the inhibitor were obtained by hanging drop vapor diffusion. The crystallization conditions for the CDK2/cyclin A complex also consisted of a PEG-based precipitant in a buffered solution.

Data Collection and Structure Determination

X-ray diffraction data were collected from cryo-cooled crystals at a synchrotron source. The structures were solved by molecular replacement using previously determined kinase structures as search models. The inhibitor was then modeled into the electron density maps, and the final structures were refined to the resolutions indicated in the data table.

Visualizations

Experimental Workflow for Co-crystallization and Structure Determination

experimental_workflow cluster_protein_production Protein Production cluster_crystallization Co-crystallization cluster_structure_determination Structure Determination p1 Co-expression of Kinase and Cyclin in Baculovirus-Infected Sf9 Cells p2 Cell Lysis and Clarification p1->p2 p3 Affinity Chromatography p2->p3 p4 Size-Exclusion Chromatography p3->p4 c1 Incubation of Purified Protein Complex with Inhibitor p4->c1 c2 Hanging Drop Vapor Diffusion (Protein-Inhibitor Mix vs. Reservoir) c1->c2 c3 Crystal Growth c2->c3 s1 Crystal Harvesting and Cryo-cooling c3->s1 s2 X-ray Diffraction Data Collection (Synchrotron) s1->s2 s3 Structure Solution (Molecular Replacement) s2->s3 s4 Model Building and Refinement s3->s4 signaling_pathway cluster_transcription Transcription Elongation cluster_cell_cycle Cell Cycle Progression CDK9_CyclinT CDK9 / Cyclin T (P-TEFb) RNA_Pol_II RNA Polymerase II CDK9_CyclinT->RNA_Pol_II Phosphorylates CDK2_CyclinA CDK2 / Cyclin A G1_S_transition G1/S Phase Transition CDK2_CyclinA->G1_S_transition Inhibitor 4-(thiazol-5-yl)-2-(phenylamino) -pyrimidine-5-carbonitrile Inhibitor->CDK9_CyclinT Inhibits Inhibitor->CDK2_CyclinA Weakly Inhibits Transcription Gene Transcription RNA_Pol_II->Transcription S_phase S Phase Progression G1_S_transition->S_phase

Assessing Differential Gene Expression in Response to 4-(4-chlorophenyl)thiazol-2-amine Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the differential gene expression in response to treatment with 4-(4-chlorophenyl)thiazol-2-amine. Due to the current lack of publicly available transcriptomic data specifically for this compound, this document outlines the expected biological effects based on its known activities and compares them to the established profiles of other relevant anti-inflammatory and neuroprotective agents. The experimental protocols and data tables presented herein are illustrative and serve as a template for future research in this area.

Introduction to this compound and its Therapeutic Potential

This compound is a derivative of the 2-aminothiazole (B372263) scaffold, a core structure in many biologically active compounds.[1][2] This class of compounds has garnered significant interest in drug discovery due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2] Specifically, this compound and its analogues have been investigated for their potential as neuroprotective and anti-inflammatory agents.

The therapeutic potential of this compound is thought to be mediated through its interaction with key signaling pathways involved in inflammation and cell survival. Understanding its impact on gene expression is crucial for elucidating its mechanism of action and identifying potential biomarkers for its efficacy.

Comparative Analysis of Gene Expression Profiles

While direct RNA-sequencing or microarray data for this compound is not yet available, we can infer its likely effects on gene expression by examining compounds with similar biological activities. This comparative analysis focuses on two key areas: anti-inflammatory and neuroprotective effects.

Anticipated Anti-inflammatory Gene Expression Signature

The anti-inflammatory properties of many compounds are mediated through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5] Treatment with anti-inflammatory agents typically leads to the downregulation of pro-inflammatory genes and the upregulation of anti-inflammatory genes.

Table 1: Hypothetical Differential Gene Expression in Response to this compound (Anti-inflammatory Profile)

Gene Symbol Gene Name Function Expected Regulation
IL6Interleukin 6Pro-inflammatory cytokineDownregulated
TNFTumor Necrosis FactorPro-inflammatory cytokineDownregulated
IL1BInterleukin 1 BetaPro-inflammatory cytokineDownregulated
PTGS2 (COX-2)Prostaglandin-Endoperoxide Synthase 2Enzyme involved in inflammationDownregulated
NFKBIANFKB Inhibitor AlphaInhibitor of NF-κB signalingUpregulated
DUSP1Dual Specificity Phosphatase 1Negative regulator of MAPK signalingUpregulated
SOCS3Suppressor of Cytokine Signaling 3Inhibitor of cytokine signalingUpregulated
Anticipated Neuroprotective Gene Expression Signature

Neuroprotective agents often exert their effects by promoting cell survival pathways and inhibiting apoptotic pathways. This involves the modulation of genes related to stress response, antioxidant defense, and neuronal growth.

Table 2: Hypothetical Differential Gene Expression in Response to this compound (Neuroprotective Profile)

Gene Symbol Gene Name Function Expected Regulation
BDNFBrain-Derived Neurotrophic FactorPromotes neuronal survival and growthUpregulated
BCL2BCL2 Apoptosis RegulatorAnti-apoptotic proteinUpregulated
HMOX1Heme Oxygenase 1Antioxidant enzymeUpregulated
BAXBCL2 Associated X, Apoptosis RegulatorPro-apoptotic proteinDownregulated
CASP3Caspase 3Key executioner of apoptosisDownregulated
FOSFos Proto-Oncogene, AP-1 Transcription Factor SubunitImmediate early gene, stress responseModulated
JUNJun Proto-Oncogene, AP-1 Transcription Factor SubunitImmediate early gene, stress responseModulated

Key Signaling Pathways

The anticipated changes in gene expression are likely orchestrated by the modulation of central signaling cascades. Below are diagrams illustrating a key inflammatory pathway and a generic experimental workflow for assessing differential gene expression.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB IkB_P P-IκB NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Compound 4-(4-chlorophenyl) thiazol-2-amine (Hypothesized) Compound->IKK_complex Inhibition (Hypothesized) DNA DNA NFkB_n->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Microglia, Neurons) Treatment 2. Treatment - Vehicle Control - this compound Cell_Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction Library_Prep 4. RNA-Seq Library Preparation (poly-A selection, cDNA synthesis) RNA_Extraction->Library_Prep Sequencing 5. High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_Analysis 6. Bioinformatic Analysis - Quality Control - Alignment - Differential Expression Sequencing->Data_Analysis Downstream_Analysis 7. Downstream Analysis - Pathway Analysis - Gene Ontology Data_Analysis->Downstream_Analysis

Caption: Experimental workflow for differential gene expression analysis.

Experimental Protocols

The following is a detailed, standardized protocol for an in vitro study to determine the differential gene expression profile of this compound.

Cell Culture and Treatment
  • Cell Line Selection: Choose a relevant cell line based on the research question (e.g., BV-2 microglia for neuroinflammation, SH-SY5Y neuroblastoma for neuroprotection).

  • Cell Seeding: Seed cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Replace the culture medium with the medium containing the different concentrations of the compound or vehicle control.

  • Incubation: Incubate the cells for a predetermined time point (e.g., 6, 12, or 24 hours).

RNA Extraction and Quality Control
  • Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol).

  • RNA Isolation: Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.

  • DNase Treatment: Perform an on-column or in-solution DNase treatment to remove any contaminating genomic DNA.

  • Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop), checking for A260/280 and A260/230 ratios. Verify RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system to obtain an RNA Integrity Number (RIN). Samples with a RIN > 8 are recommended for downstream sequencing.

RNA-Seq Library Preparation and Sequencing
  • mRNA Enrichment: Enrich for messenger RNA (mRNA) from total RNA using oligo(dT) magnetic beads to capture polyadenylated transcripts.

  • Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.

  • End Repair and Ligation: Perform end-repair, A-tailing, and ligation of sequencing adapters to the double-stranded cDNA.

  • PCR Amplification: Amplify the adapter-ligated cDNA library via PCR to generate a sufficient quantity for sequencing.

  • Library Quality Control: Validate the final library size and concentration using a Bioanalyzer and qPCR.

  • Sequencing: Pool the libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample).

Bioinformatic Analysis
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.

  • Alignment: Align the trimmed reads to a reference genome (e.g., human or mouse) using a splice-aware aligner such as STAR.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Perform differential gene expression analysis between the treated and vehicle control groups using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.

  • Functional Annotation and Pathway Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like DAVID, Metascape, or Ingenuity Pathway Analysis (IPA) to identify enriched biological processes and signaling pathways.

Conclusion and Future Directions

While direct experimental evidence is pending, the known anti-inflammatory and neuroprotective activities of the 2-aminothiazole scaffold suggest that this compound likely modulates key gene expression networks involved in inflammation and neuronal survival. Future research employing transcriptomic approaches, as outlined in this guide, will be instrumental in precisely defining its mechanism of action, identifying novel therapeutic targets, and discovering biomarkers to guide its clinical development. A thorough investigation into the differential gene expression profile of this compound will provide invaluable insights for researchers and professionals in the field of drug development.

References

Illuminating Target Engagement: A Comparative Guide to Confirming the Cellular Activity of 4-(4-chlorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a compound reaches and interacts with its intended target within a living cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of state-of-the-art methodologies for verifying the on-target engagement of the promising therapeutic candidate, 4-(4-chlorophenyl)thiazol-2-amine, and its alternatives in a cellular context.

This document focuses on two powerful techniques: the Cellular Thermal Shift Assay (CETSA®) and NanoBRET™ Target Engagement Assays. While direct cellular target engagement data for this compound is not extensively available in the public domain, this guide will provide the framework and detailed protocols for how such validation experiments would be designed and executed. We will also discuss alternative compounds targeting the same pathways and present available in vitro data for comparison.

The Challenge: Moving from In Vitro Potency to Cellular Efficacy

This compound has demonstrated inhibitory activity against two key enzymes implicated in inflammatory and neurodegenerative diseases: Deoxyribonuclease I (DNase I) and 5-Lipoxygenase (5-LO). While in vitro assays provide initial evidence of a compound's potency, they do not account for the complexities of the cellular environment, such as cell permeability, efflux pumps, and off-target interactions. Therefore, direct measurement of target engagement in living cells is paramount.

Key Technologies for Confirming On-Target Engagement

Two leading methods to quantify drug-target interactions in living cells are the Cellular Thermal Shift Assay (CETSA) and Bioluminescence Resonance Energy Transfer (BRET)-based assays, particularly NanoBRET™.

  • Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[1][2] By heating intact cells or cell lysates to various temperatures, the aggregation and precipitation of unbound proteins can be induced. A ligand-bound protein will be more resistant to heat-induced denaturation and remain soluble. The amount of soluble target protein at different temperatures can then be quantified, typically by Western blot or mass spectrometry, to generate a "melting curve." A shift in this curve in the presence of the compound indicates target engagement.

  • NanoBRET™ Target Engagement Assay: This is a proximity-based assay that measures the binding of a small molecule to a target protein in real-time within living cells.[3][4][5] The target protein is genetically fused to a NanoLuc® luciferase (the energy donor), and a fluorescent tracer that binds to the target protein is added to the cells (the energy acceptor). When the tracer binds to the NanoLuc®-tagged protein, the close proximity allows for bioluminescence resonance energy transfer (BRET). An unlabeled test compound that binds to the same target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner. This allows for the quantitative determination of the compound's affinity for its target in a physiological context.

Comparative Analysis: CETSA vs. NanoBRET™

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein.Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer.
Labeling Label-free for the test compound. Requires a specific antibody for the target protein for detection (e.g., Western Blot).Requires genetic fusion of NanoLuc® to the target protein and a specific fluorescent tracer.
Readout Western blot, ELISA, mass spectrometry, or reporter-based assays.Ratiometric measurement of light emission at two wavelengths.
Throughput Can be adapted for higher throughput, but traditional Western blot-based methods are lower throughput.High-throughput compatible, suitable for screening large compound libraries.
Data Output Thermal shift (ΔTagg), Isothermal dose-response fingerprint (ITDRF) yielding a cellular EC50.IC50 values representing the displacement of the tracer, which can be converted to intracellular affinity (Ki).
Advantages Does not require modification of the compound. Can be used for endogenous proteins.Real-time, quantitative measurement of binding in living cells. High sensitivity and wide dynamic range.
Limitations Not all proteins exhibit a significant thermal shift upon ligand binding. Can be technically demanding.Requires genetic modification of the target protein and the availability of a suitable fluorescent tracer.

Experimental Design for this compound

While specific data is not yet available, here we outline how one would experimentally confirm the on-target engagement of this compound for its putative targets, DNase I and 5-LO, using CETSA and NanoBRET™.

CETSA Experimental Workflow

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Separation cluster_detection Protein Detection cluster_analysis Data Analysis A 1. Culture cells expressing DNase I or 5-LO B 2. Treat cells with This compound or vehicle (DMSO) A->B C 3. Heat cell suspension at a range of temperatures B->C D 4. Lyse cells and separate soluble and precipitated fractions C->D E 5. Quantify soluble target protein (e.g., Western Blot) D->E F 6. Plot melting curves and determine thermal shift (ΔTagg) E->F

CETSA Experimental Workflow Diagram
NanoBRET™ Experimental Workflow

NanoBRET_Workflow cluster_transfection Cell Transfection cluster_plating Cell Plating cluster_treatment Compound & Tracer Addition cluster_incubation Incubation cluster_detection Signal Detection cluster_analysis Data Analysis A 1. Transfect cells with NanoLuc-DNase I or NanoLuc-5-LO fusion construct B 2. Plate transfected cells in an assay plate A->B C 3. Add fluorescent tracer and This compound at various concentrations B->C D 4. Incubate to allow binding to reach equilibrium C->D E 5. Add NanoBRET® substrate and measure donor and acceptor emission D->E F 6. Calculate BRET ratio and determine IC50 values E->F

NanoBRET™ Experimental Workflow Diagram

Comparison with Alternatives

Several other compounds have been identified as inhibitors of DNase I and 5-LO. A comprehensive comparison would involve testing these compounds alongside this compound in cellular target engagement assays.

Alternatives for DNase I Inhibition

Thiazolidinone derivatives have been explored as DNase I inhibitors. A direct comparison using CETSA would reveal the relative cellular efficacy of these compounds.

Alternatives for 5-LO Inhibition

The 5-LO pathway has been a target for anti-inflammatory drugs for decades. Well-known inhibitors include Zileuton (a direct 5-LO inhibitor) and MK-886 (a FLAP inhibitor, which is necessary for 5-LO activity in cells).

Table 1: Hypothetical Cellular Target Engagement Data for 5-LO Inhibitors

CompoundTargetAssayCellular EC50 / IC50 (µM)Thermal Shift (ΔTagg) (°C)
This compound 5-LOCETSAData not availableData not available
5-LONanoBRET™Data not availableN/A
Zileuton 5-LOCETSAData not availableData not available
5-LONanoBRET™Data not availableN/A
MK-886 FLAPCETSAData not availableData not available
FLAPNanoBRET™Data not availableN/A

While cellular target engagement data is pending, in vitro data for some of these compounds is available. For instance, Zileuton has been shown to inhibit 5-HETE synthesis in rat basophilic leukemia cells and rat polymorphonuclear leukocytes with IC50 values of 0.5 µM and 0.3 µM, respectively. This provides a benchmark for what might be expected in a cellular target engagement assay.

Signaling Pathway Context

To fully appreciate the impact of inhibiting these targets, it is crucial to understand their roles in cellular signaling.

5-Lipoxygenase Signaling Pathway

five_LO_pathway cluster_inhibitors Inhibitors AA Arachidonic Acid FLAP FLAP AA->FLAP five_LO 5-Lipoxygenase FLAP->five_LO LTA4 Leukotriene A4 (LTA4) five_LO->LTA4 LTA4H LTA4 Hydrolase LTA4->LTA4H LTC4S LTC4 Synthase LTA4->LTC4S LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4S->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation MK886 MK-886 MK886->FLAP inhibits Zileuton Zileuton Zileuton->five_LO inhibits CPTA 4-(4-chlorophenyl) thiazol-2-amine CPTA->five_LO putative inhibition

References

Safety Operating Guide

Safe Disposal of 4-(4-chlorophenyl)thiazol-2-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe disposal of 4-(4-chlorophenyl)thiazol-2-amine (CAS No: 2103-99-3), a compound noted for its potential toxicity. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

Hazard Summary

This compound is classified as a hazardous substance. It is crucial to be aware of its primary hazards before handling and initiating disposal procedures.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, Oral (Category 3)H301Toxic if swallowed.[1]
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation (Category 2A)H319Causes serious eye irritation.[1]
Specific target organ toxicity, single exposure (Respiratory tract irritation)H335May cause respiratory irritation.[1]

Pre-Disposal and Handling Precautions

Before beginning the disposal process, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[1] A dust mask (type N95 or equivalent) is recommended.

  • Ventilation: Use only outdoors or in a well-ventilated area.[1] Ensure that eyewash stations and safety showers are close to the workstation.[2]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through an approved waste disposal plant. Do not allow the chemical to enter drains or water courses.[1][3]

  • Waste Identification and Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • If the chemical is in solution, absorb it with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]

    • Contaminated materials, including empty containers, should be treated as hazardous waste.

  • Container Management:

    • Ensure the waste container is tightly closed and stored in a locked, well-ventilated area.[2]

    • Label the container clearly with the chemical name and associated hazards.

  • Engage a Licensed Waste Disposal Contractor:

    • Contact a certified hazardous waste disposal company to arrange for the collection and disposal of the chemical waste.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Documentation:

    • Maintain records of the disposal, including the name of the waste disposal company, the date of collection, and the quantity of waste disposed of, in accordance with institutional and local regulations.

Emergency Procedures in Case of a Spill

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains or water courses.[1]

  • Cleanup:

    • For solid spills, carefully sweep or scoop up the material, avoiding dust formation, and place it in a suitable container for disposal.

    • For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a container for disposal.[1]

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Disposal of Cleanup Materials: Dispose of all contaminated materials, including PPE, as hazardous waste according to the procedures outlined above.[1]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: Need to Dispose of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe assess_form Assess Chemical Form ppe->assess_form solid Solid Waste assess_form->solid Solid liquid Liquid Waste / Spill assess_form->liquid Liquid collect_solid Carefully collect solid into a labeled, sealed container. solid->collect_solid absorb_liquid Absorb with inert material (e.g., diatomite). liquid->absorb_liquid store Store waste container in a locked, well-ventilated area. collect_solid->store collect_liquid Place absorbed material into a labeled, sealed container. absorb_liquid->collect_liquid collect_liquid->store contact_disposal Contact Approved Hazardous Waste Disposal Service store->contact_disposal provide_sds Provide SDS to contractor. contact_disposal->provide_sds document Document Disposal Record provide_sds->document end End: Proper Disposal Complete document->end

Caption: Disposal workflow for this compound.

It is imperative to always consult your institution's specific safety guidelines and local regulations, as they may have additional requirements for hazardous waste disposal.

References

Personal protective equipment for handling 4-(4-chlorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 4-(4-chlorophenyl)thiazol-2-amine, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation[1]

Signal Word: Danger[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.

Protection TypeRecommended EquipmentSpecification
Eye/Face Protection Safety glasses with side-shields, face shieldConforming to EN166 or NIOSH approved
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene), lab coat, chemical resistant clothingHandle with gloves. Gloves must be inspected prior to use. Wash and dry hands after use.[1][2]
Respiratory Protection Dust maskUse a NIOSH-approved N95 (US) or type P1 (EN 143) dust mask.
Body Protection Complete suit protecting against chemicalsThe type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]

Safe Handling and Operational Protocol

Adherence to the following step-by-step procedures is crucial for the safe handling of this compound.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are easily accessible and in close proximity to the workstation.[4]

2. Pre-Handling Preparations:

  • Read and understand the Safety Data Sheet (SDS) thoroughly before starting any work.[1]

  • Ensure all necessary PPE is available and in good condition.

  • Inspect containers for any damage or leaks before moving them.

3. Handling the Chemical:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Do not eat, drink, or smoke in the laboratory or when handling the chemical.[1][5]

  • Weigh and transfer the chemical in a fume hood to minimize dust generation.

  • Use compatible lab equipment (e.g., glass, stainless steel).

4. Storage:

  • Store in a cool, dry, and well-ventilated place.[5]

  • Keep the container tightly closed.[5]

  • Store locked up.[1][5]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

  • For solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[6]

Emergency and First Aid Procedures

Immediate response is critical in case of exposure.

Exposure RouteFirst Aid Measures
If Inhaled Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4][5]
In Case of Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[5]
In Case of Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][5]
If Swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Spill and Disposal Plan

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • Prevent further leakage or spillage if safe to do so.

  • Absorb with an inert absorbent material (e.g., sand, silica (B1680970) gel) and collect for disposal.

  • Do not let the product enter drains.

  • Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash the area.

Disposal:

  • Dispose of the chemical and its container in accordance with local, state, and federal regulations.[1]

  • Do not dispose of it with regular laboratory trash or down the drain.

  • Contaminated packaging should be treated as the chemical itself.

Safe Handling Workflow

prep Preparation ppe Don PPE prep->ppe handling Chemical Handling ppe->handling storage Storage handling->storage spill Spill? handling->spill Accident decon Decontamination storage->decon spill_response Spill Response spill->spill_response Yes spill->decon No spill_response->decon disposal Waste Disposal decon->disposal end End of Process disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chlorophenyl)thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-(4-chlorophenyl)thiazol-2-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.